Gplglaggwgerdgs
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C61H93N19O21 |
|---|---|
分子量 |
1428.5 g/mol |
IUPAC 名称 |
(4S)-4-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H93N19O21/c1-30(2)18-38(79-59(99)43-13-9-17-80(43)49(87)22-62)53(93)69-27-47(85)74-39(19-31(3)4)58(98)72-32(5)52(92)68-24-44(82)67-25-45(83)75-40(20-33-23-66-35-11-7-6-10-34(33)35)54(94)70-26-46(84)73-37(14-15-50(88)89)57(97)77-36(12-8-16-65-61(63)64)56(96)78-41(21-51(90)91)55(95)71-28-48(86)76-42(29-81)60(100)101/h6-7,10-11,23,30-32,36-43,66,81H,8-9,12-22,24-29,62H2,1-5H3,(H,67,82)(H,68,92)(H,69,93)(H,70,94)(H,71,95)(H,72,98)(H,73,84)(H,74,85)(H,75,83)(H,76,86)(H,77,97)(H,78,96)(H,79,99)(H,88,89)(H,90,91)(H,100,101)(H4,63,64,65)/t32-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI 键 |
LCULHEAKHYBKHH-PXIIGYSRSA-N |
产品来源 |
United States |
Foundational & Exploratory
From Easter Island Soil to a Pillar of Medicine: The Discovery and History of Rapamycin
An In-depth Technical Guide
Abstract
Rapamycin (B549165), a microbial natural product, has journeyed from a serendipitous discovery in the soil of Easter Island to a cornerstone of modern medicine and a tantalizing prospect in the quest for longevity. Initially identified for its antifungal properties, its potent immunosuppressive and antiproliferative activities have led to its development as a critical drug in organ transplantation and oncology. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of rapamycin. It details the key experiments that unveiled its biological functions and molecular target, the mechanistic target of rapamycin (mTOR), and summarizes the quantitative data from pivotal clinical and preclinical studies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this remarkable molecule.
The Discovery of Rapamycin: A Tale of Serendipity
The story of rapamycin begins in 1964 with the Medical Expedition to Easter Island (METEI), a Canadian-led scientific endeavor to study the unique biosphere and population of this remote Chilean territory, known as Rapa Nui to its inhabitants.[1][2] A microbiologist on the expedition, Georges Nógrády, collected soil samples from various locations on the island.[2][3] His initial hypothesis was to investigate the low incidence of tetanus among the islanders despite them often walking barefoot.[2][3]
These soil samples were later provided to scientists at Ayerst Pharmaceuticals (now part of Pfizer) in Montreal, Canada.[2][3] A team led by microbiologist Dr. Suren Sehgal began screening the samples for microorganisms producing novel bioactive compounds.[1][4] In 1972, they isolated a new antifungal agent from a strain of the bacterium Streptomyces hygroscopicus.[5][6] In homage to the island of its origin, the compound was named rapamycin .[3]
Initial investigations focused on its potent activity against various fungi, particularly Candida albicans.[3] However, the research took a pivotal turn when its powerful immunosuppressive and antiproliferative properties were discovered.[7][8] This dual activity would ultimately define its therapeutic future.
The journey of rapamycin from discovery to clinical application was not without its challenges. In 1982, Ayerst Pharmaceuticals consolidated its research facilities, leading to the temporary suspension of the rapamycin project.[3] Dr. Sehgal, a firm believer in the compound's potential, famously preserved vials of the S. hygroscopicus strain in his home freezer.[4][9] His persistence paid off when research was resurrected in 1988 after the merger of Ayerst with Wyeth.[3][9] This revival of interest, championed by Sehgal, ultimately led to the U.S. Food and Drug Administration (FDA) approval of rapamycin (under the trade name Rapamune®, with the generic name sirolimus) in 1999 for the prevention of organ transplant rejection.[2][9]
A timeline of the key events in the discovery and development of rapamycin is depicted below.
Elucidation of the Mechanism of Action: The Discovery of mTOR
The profound biological effects of rapamycin spurred intense research to identify its molecular target. A breakthrough came in the early 1990s from studies in the budding yeast, Saccharomyces cerevisiae. In 1991, Michael N. Hall's research group at the University of Basel, Switzerland, identified two genes, which they named TOR1 and TOR2 (Target of Rapamycin), that, when mutated, conferred resistance to rapamycin's growth-inhibitory effects.[10] This discovery provided the first genetic evidence for the cellular target of the drug.
Building on this work in yeast, the mammalian target of rapamycin was independently identified in 1994 by two research groups. David M. Sabatini, then a graduate student in Solomon H. Snyder's lab at Johns Hopkins University, purified a protein that bound to the rapamycin-FKBP12 complex and named it RAFT1 (Rapamycin and FKBP12 Target 1).[10] Simultaneously, Stuart L. Schreiber's group at Harvard University identified the same protein and named it FRAP (FKBP-Rapamycin Associated Protein).[10] This protein is now officially known as the mechanistic Target of Rapamycin (mTOR) .
mTOR is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[7] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status. mTOR functions as the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
Rapamycin's primary mechanism of action involves the formation of a gain-of-function complex with the intracellular protein FKBP12 (FK506-binding protein 12). This rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex, leading to its allosteric inhibition.[11] This inhibition disrupts the downstream signaling cascade of mTORC1, ultimately leading to the observed immunosuppressive and antiproliferative effects. mTORC2 is generally considered to be insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and signaling in some cell types.
The core signaling pathway of mTORC1 is illustrated in the diagram below.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Rapamycin attenuates load-induced cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buckinstitute.org [buckinstitute.org]
- 4. Rapamycin improves lymphoproliferative disease in murine autoimmune lymphoproliferative syndrome (ALPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Rapamycin ameliorates experimental autoimmune uveoretinitis by inhibiting Th1/Th2/Th17 cells and upregulating CD4+CD25+ Foxp3 regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Frontiers | Rapamycin Inhibits Cardiac Hypertrophy by Promoting Autophagy via the MEK/ERK/Beclin-1 Pathway [frontiersin.org]
- 9. Everolimus in the Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Rapamycin Ameliorates Experimental Autoimmune Encephalomyelitis by Suppressing the mTOR-STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Rapamycin's Role in the mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival. As a core component of two distinct multiprotein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), mTOR integrates a wide array of intracellular and extracellular signals to orchestrate cellular responses. Rapamycin, a macrolide lactone, is a potent and specific allosteric inhibitor of mTOR, primarily targeting mTORC1. This technical guide provides an in-depth exploration of rapamycin's mechanism of action within the mTOR signaling pathway, detailing the molecular interactions, downstream consequences, and methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development engaged in the investigation of mTOR signaling and the therapeutic applications of its inhibitors.
The mTOR Signaling Pathway: A Central Hub of Cellular Regulation
The mTOR signaling network is a critical conduit for processing environmental and intracellular cues to direct cellular growth and homeostasis. mTOR exerts its regulatory functions through its participation in two functionally and structurally distinct complexes: mTORC1 and mTORC2.
1.1. mTOR Complex 1 (mTORC1)
mTORC1 is a key promoter of anabolic processes, including protein and lipid synthesis, while concurrently inhibiting catabolic processes such as autophagy. The activity of mTORC1 is exquisitely sensitive to a variety of stimuli, including growth factors, amino acids, energy levels, and cellular stress. The core components of mTORC1 include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8). Raptor is essential for substrate recognition and recruitment to the complex.
Upstream regulation of mTORC1 is complex and involves multiple inputs. Growth factors, such as insulin (B600854) and insulin-like growth factor (IGF), activate the phosphoinositide 3-kinase (PI3K)/Akt pathway. Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a critical negative regulator of mTORC1. The TSC complex, composed of TSC1 and TSC2, functions as a GTPase-activating protein (GAP) for the small GTPase Rheb. In its GTP-bound state, Rheb directly binds to and activates mTORC1. Amino acids signal to mTORC1 through the Rag GTPases, which promote the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb.
Once active, mTORC1 phosphorylates a number of key downstream effectors to control cell growth and proliferation. Two of the most well-characterized substrates are p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 leads to its activation and subsequent promotion of protein synthesis and ribosome biogenesis. Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.
1.2. mTOR Complex 2 (mTORC2)
In contrast to the rapamycin-sensitive mTORC1, mTORC2 is generally considered to be insensitive to acute rapamycin treatment. The core components of mTORC2 include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mLST8, and mammalian stress-activated protein kinase-interacting protein 1 (mSIN1). Rictor is a key scaffolding protein essential for mTORC2 integrity and substrate recognition.
mTORC2 is primarily activated by growth factors through a PI3K-dependent, but TSC1/2-independent, mechanism. A major downstream effector of mTORC2 is the kinase Akt. mTORC2 phosphorylates Akt at serine 473, leading to its full activation. Activated Akt then goes on to regulate a multitude of cellular processes, including cell survival, proliferation, and metabolism. mTORC2 also plays a role in regulating the actin cytoskeleton through its phosphorylation of protein kinase C α (PKCα).
Rapamycin's Mechanism of Action: Allosteric Inhibition of mTORC1
Rapamycin exerts its inhibitory effect on mTOR through a unique mechanism. It first forms a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR. This binding event does not directly inhibit the catalytic activity of mTOR but rather acts as an allosteric inhibitor of mTORC1.
The binding of the rapamycin-FKBP12 complex to the FRB domain of mTOR, which is located near the kinase domain, is thought to sterically hinder the interaction of mTORC1 with its substrates, particularly S6K1 and 4E-BP1. This prevents their phosphorylation and subsequent activation of downstream signaling pathways.
While mTORC1 is highly sensitive to rapamycin, mTORC2 is largely resistant to acute inhibition. This is attributed to the presence of Rictor and mSIN1 in the mTORC2 complex, which are believed to sterically block the binding of the rapamycin-FKBP12 complex to the FRB domain of mTOR. However, prolonged treatment with rapamycin can inhibit mTORC2 assembly and function in some cell types.
Quantitative Data: Rapamycin's Efficacy Across Cancer Cell Lines
The sensitivity of cancer cells to rapamycin varies significantly across different cell lines. This variability can be attributed to a number of factors, including the genetic background of the cells, the activation state of the PI3K/Akt/mTOR pathway, and the expression levels of FKBP12. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a drug in inhibiting a specific biological or biochemical function.
Below is a table summarizing the IC50 values of rapamycin in a selection of cancer cell lines, sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cell Line | Cancer Type | IC50 (µM) |
| TGBC1TKB | Biliary Tract Cancer | 0.000159 |
| OCUB-M | Breast Cancer | 0.000162 |
| ETK-1 | Biliary Tract Cancer | 0.000244 |
| NCI-H1355 | Lung Adenocarcinoma | 0.000347 |
| SF539 | Glioma | 0.000450 |
| SU-DHL-4 | B-cell Lymphoma | 0.000672 |
| SW872 | Soft Tissue Sarcoma | 0.000705 |
| MOLP-8 | Myeloma | 0.001024 |
| KYM-1 | Rhabdomyosarcoma | 0.001121 |
| Daudi | Burkitt Lymphoma | 0.001203 |
| RPMI-8226 | Myeloma | 0.002024 |
Data extracted from the Genomics of Drug Sensitivity in Cancer database.[1]
Experimental Protocols
Investigating the role of rapamycin in the mTOR signaling pathway requires a variety of molecular and cellular biology techniques. The following are detailed protocols for key experiments cited in the study of mTOR signaling.
4.1. Western Blot Analysis of mTOR Pathway Proteins
Western blotting is a widely used technique to detect and quantify the expression levels and phosphorylation status of specific proteins in a cell lysate. This is particularly useful for assessing the activity of the mTOR pathway by measuring the phosphorylation of its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with rapamycin at the desired concentrations and for the specified time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
4.2. In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 by assessing its ability to phosphorylate a recombinant substrate.
Materials:
-
Cell lysis buffer (CHAPS-based buffer to preserve mTORC1 integrity)
-
Antibody for immunoprecipitation (e.g., anti-mTOR or anti-Raptor)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (containing MgCl2 and ATP)
-
Recombinant substrate (e.g., GST-4E-BP1 or GST-S6K1)
-
[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for Western blot detection)
-
SDS-PAGE and Western blotting reagents (if using non-radioactive detection)
Procedure:
-
Cell Lysis: Lyse cells in CHAPS-based lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-mTOR or anti-Raptor antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the recombinant substrate and ATP (and [γ-³²P]ATP if using radioactive detection). Incubate at 30°C for 20-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding Laemmli sample buffer.
-
Detection:
-
Radioactive: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Non-Radioactive: Separate the reaction products by SDS-PAGE and perform a Western blot using a phospho-specific antibody against the substrate.
-
-
Analysis: Quantify the amount of phosphorylated substrate to determine mTORC1 kinase activity.
4.3. Co-Immunoprecipitation (Co-IP) of mTOR Complexes
Co-IP is used to study protein-protein interactions and can be employed to verify the composition of mTORC1 and mTORC2 and to investigate how rapamycin affects these complexes.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., CHAPS-based buffer)
-
Antibody against one component of the complex (e.g., anti-mTOR, anti-Raptor, or anti-Rictor)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C.
-
Complex Capture: Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against other expected components of the complex (e.g., if you immunoprecipitated with anti-Raptor, blot for mTOR and mLST8 to confirm the presence of the mTORC1 complex).
Visualizations of Signaling Pathways and Experimental Workflows
5.1. The mTOR Signaling Pathway
Caption: Overview of the mTOR signaling pathway, highlighting upstream inputs, core components, and downstream effectors of mTORC1 and mTORC2.
5.2. Rapamycin's Mechanism of Action
Caption: Mechanism of rapamycin action, illustrating the formation of the rapamycin-FKBP12 complex and its allosteric inhibition of mTORC1.
5.3. Experimental Workflow for Studying Rapamycin's Effect on mTOR Signaling
Caption: A typical experimental workflow for investigating the effects of rapamycin on the mTOR signaling pathway.
References
An In-depth Technical Guide to the Structural and Functional Properties of Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus, first discovered in a soil sample from Easter Island (Rapa Nui). Initially identified for its antifungal properties, rapamycin has garnered significant scientific interest due to its potent immunosuppressive and antiproliferative activities. It is a cornerstone of research in cell metabolism, growth, and proliferation, and its unique mechanism of action has led to its use as an immunosuppressant in organ transplantation and as a therapeutic agent in certain cancers. This guide provides a comprehensive overview of the structural and functional properties of rapamycin, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization.
Structural and Physicochemical Properties
Rapamycin is a 31-membered macrocyclic lactone with a molecular formula of C₅₁H₇₉NO₁₃ and a molecular weight of 914.17 g/mol . Its complex structure includes a triene moiety, a hemiketal ring, and a pipecolate ring. The molecule's large and rigid macrocyclic structure is crucial for its biological activity, facilitating its interaction with its protein targets.
Table 1: Physicochemical Properties of Rapamycin
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₉NO₁₃ | [1] |
| Molecular Weight | 914.17 g/mol | [1] |
| CAS Number | 53123-88-9 | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) and Ethanol (≥ 50 mg/mL) | [2] |
| Appearance | White Solid | [1] |
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation. Rapamycin's action is not direct; it first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of one of the two mTOR complexes, mTOR Complex 1 (mTORC1).
mTORC1 is a master regulator of cell growth and integrates signals from various upstream pathways, including growth factors (via the PI3K-Akt pathway) and nutrients (amino acids). Once activated, mTORC1 promotes protein synthesis by phosphorylating key downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). It also stimulates lipid synthesis and inhibits autophagy. By inhibiting mTORC1, rapamycin effectively halts these anabolic processes, leading to a G1 phase cell cycle arrest.
mTOR also exists in a second complex, mTOR Complex 2 (mTORC2), which is generally considered rapamycin-insensitive, although long-term treatment can affect its assembly and function in some cell types. mTORC2 is involved in the regulation of the actin cytoskeleton and activates Akt.
mTOR Signaling Pathway Diagram
Caption: The mTOR signaling pathway, illustrating upstream activators, the central role of mTORC1, and its downstream effectors. Rapamycin, in complex with FKBP12, inhibits mTORC1 activity.
The FKBP12-Rapamycin-FRB Ternary Complex
The formation of a stable ternary complex between FKBP12, rapamycin, and the FRB domain of mTOR is the molecular basis for rapamycin's inhibitory action. Rapamycin acts as a molecular glue, binding to both proteins simultaneously. The binding affinity of rapamycin for FKBP12 is high, with a dissociation constant (Kd) in the low nanomolar range. While rapamycin alone has a moderate affinity for the FRB domain, the FKBP12-rapamycin complex binds to FRB with a significantly increased affinity, approximately 2000-fold tighter than rapamycin alone.[3][4] This highlights the cooperative nature of the ternary complex formation.
Table 2: Binding Affinities in the Ternary Complex Formation
| Interacting Molecules | Dissociation Constant (Kd) | Method | Source |
| Rapamycin - FKBP12 | ~0.2 nM | Not Specified | [5] |
| Rapamycin - FRB | 26 ± 0.8 µM | Fluorescence Polarization, Surface Plasmon Resonance, NMR | [3][4] |
| [FKBP12-Rapamycin] - FRB | 12 ± 0.8 nM | Fluorescence Polarization, Surface Plasmon Resonance, NMR | [3][4] |
Logical Diagram of Ternary Complex Formation
Caption: Logical flow of the formation of the inhibitory FKBP12-rapamycin-FRB ternary complex.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of rapamycin is characterized by a long half-life in both humans and animals.[6] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines.[6] Due to its high sequestration in erythrocytes, whole blood concentrations are significantly higher than plasma concentrations.[6] The pharmacodynamics of rapamycin are closely linked to the inhibition of mTORC1 signaling, which can be monitored by assessing the phosphorylation status of downstream targets like S6K1.
Table 3: Pharmacokinetic Parameters of Rapamycin in Humans
| Parameter | Value | Source |
| Half-life (t₁/₂) | ~62 hours (in healthy subjects) | [7] |
| Bioavailability | Low (~14%) | [8] |
| Metabolism | Primarily via CYP3A4 | [6] |
| Distribution | Sequesters in erythrocytes | [6] |
Antiproliferative Activity
Rapamycin exhibits potent antiproliferative effects in a wide range of cell types, particularly cancer cells where the PI3K/Akt/mTOR pathway is often hyperactivated. The sensitivity of cancer cell lines to rapamycin varies significantly, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) ranging from sub-nanomolar to micromolar concentrations.[9]
Table 4: IC50 Values of Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
| MCF-7 | Breast Cancer | 20 nM (for growth inhibition) | [9] |
| MDA-MB-231 | Breast Cancer | 20 µM (for growth inhibition) | [9] |
| HuH7 | Hepatocellular Carcinoma | 1047 ± 148 µg/mL (as a single agent) | [10] |
| HepG2 | Hepatocellular Carcinoma | 1198 ± 435 µg/mL (as a single agent) | [10] |
| Ca9-22 | Oral Cancer | ~15 µM | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.1061 µM | [12] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of rapamycin on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Rapamycin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Rapamycin Treatment: Prepare serial dilutions of rapamycin in culture medium. Remove the old medium and add 100 µL of the rapamycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest rapamycin concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[13]
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing the effect of rapamycin on cell viability using an MTT assay.
Western Blot Analysis of mTOR Pathway Proteins
This protocol is used to determine the phosphorylation status of key proteins in the mTOR signaling pathway following rapamycin treatment.
Materials:
-
Rapamycin-treated and control cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein levels and the loading control.[14]
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1.
Materials:
-
Cell lysates from cells with endogenously or exogenously expressed mTORC1 components
-
Antibodies for immunoprecipitation (e.g., anti-HA or anti-myc)
-
Protein A/G agarose (B213101) beads
-
CHAPS lysis and wash buffers
-
mTOR kinase assay buffer
-
Recombinant purified substrate (e.g., GST-4E-BP1)
-
ATP
-
FKBP12 and rapamycin (for inhibition control)
Procedure:
-
Cell Lysis: Lyse cells in CHAPS-containing buffer to preserve the integrity of the mTORC1 complex.
-
Immunoprecipitation: Incubate lysates with an appropriate antibody (e.g., against a tagged mTORC1 subunit) to immunoprecipitate the complex.
-
Washing: Wash the immunoprecipitated complex multiple times with wash buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the mTORC1 substrate (e.g., GST-4E-BP1) and ATP. For inhibition, pre-incubate the complex with a pre-formed FKBP12-rapamycin complex.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS sample buffer.
-
Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[15]
Conclusion
Rapamycin remains a molecule of immense interest in both basic research and clinical applications. Its well-defined mechanism of action, centered on the specific inhibition of mTORC1, provides a powerful tool to dissect the complex signaling networks that govern cell growth and metabolism. The structural details of its interaction with FKBP12 and the FRB domain of mTOR have been elucidated, offering a paradigm for the development of other small molecule inhibitors that function as molecular glues. The experimental protocols detailed in this guide provide a foundation for the continued investigation of rapamycin and its analogs, facilitating further discoveries in the fields of cancer biology, immunology, and aging. As research progresses, a deeper understanding of the nuances of the mTOR pathway and the long-term effects of its inhibition will be crucial for optimizing the therapeutic potential of rapamycin and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin: distribution, pharmacokinetics, and therapeutic range investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Looking for journal articles on pharmacokinetics of rapamycin - Rapamycin Longevity News [rapamycin.news]
- 8. Upstream and downstream of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
A Technical Guide to the Natural Sources of Rapamycin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Rapamycin (B549165) (also known as Sirolimus) is a 31-membered macrolide of significant clinical importance, demonstrating a range of activities including immunosuppressive, anti-proliferative, and anti-aging properties.[1] Its mechanism of action involves the inhibition of the mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This technical guide provides an in-depth overview of the natural origin of rapamycin, focusing on the producing microorganism, its biosynthetic pathway, and established protocols for its production and isolation. Quantitative data from various studies are compiled for comparative analysis, and key processes are visualized through detailed diagrams to support research and development efforts.
Primary Natural Source: Streptomyces hygroscopicus
The sole, well-documented natural source of rapamycin is the soil bacterium Streptomyces hygroscopicus. It was first discovered in a soil sample collected from Easter Island, known locally as Rapa Nui, which led to the compound's name.[1][2] S. hygroscopicus is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, a group renowned for its production of a wide array of secondary metabolites, including many clinically used antibiotics and other therapeutics.
While some non-scientific sources suggest other natural occurrences in plants or fungi, these claims are not substantiated in the peer-reviewed scientific literature.[3][4] Commercial production of rapamycin relies exclusively on fermentation using various strains of S. hygroscopicus, such as NRRL 5491, ATCC 29253, and MTCC 4003.[5][6][7] Research efforts have focused on improving yields through mutagenesis and optimization of fermentation conditions.[8][9][10]
Biosynthesis of Rapamycin
Rapamycin's complex structure is assembled by a sophisticated enzymatic machinery. The biosynthesis is orchestrated by a large gene cluster spanning over 100 kbp, which encodes a hybrid Type I modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system.[1][11] The process can be segmented into four principal stages:
-
Starter Unit Biosynthesis: The process begins with the synthesis of the starter unit, 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHCHC), which is derived from the shikimate pathway.[5]
-
Polyketide Chain Elongation: The DHCHC starter unit is loaded onto the PKS assembly line. This machinery consists of three exceptionally large multifunctional enzymes (RapA, RapB, RapC) containing a total of 14 modules. Each module is responsible for adding a specific extender unit (malonyl-CoA or methylmalonyl-CoA) and controlling the stereochemistry, resulting in a linear polyketide chain.[1]
-
Pipecolate Incorporation and Cyclization: Concurrently, the amino acid L-lysine is converted to L-pipecolic acid by a lysine (B10760008) cyclodeaminase enzyme, encoded by the rapL gene.[12] The NRPS enzyme, RapP, then incorporates this pipecolate unit onto the end of the linear polyketide chain and catalyzes the final macrocyclization step to form the first ring-closed intermediate, pre-rapamycin.[5]
-
Post-PKS Tailoring: The pre-rapamycin molecule undergoes a series of modifications, including several oxidations and O-methylations, catalyzed by tailoring enzymes (e.g., cytochrome P450 monooxygenases and methyltransferases encoded by genes like rapI, rapJ, rapM, rapN, rapO, and rapQ) to yield the final, biologically active rapamycin molecule.[5]
Quantitative Production of Rapamycin
The yield of rapamycin from S. hygroscopicus is highly dependent on the specific strain, culture medium composition, and fermentation parameters. Wild-type strains typically produce low titers, but significant improvements have been achieved through strain mutagenesis and process optimization.[6]
| Strain of S. hygroscopicus | Fermentation Method | Key Media Components / Conditions | Rapamycin Titer (mg/L) | Reference(s) |
| Wild-Type | Shake Flask | Unoptimized Medium | 37.5 ± 2.8 | [8][10] |
| Mutant | Shake Flask | Optimized Glycerol-based Medium | 220.7 ± 5.7 | [8][10] |
| MTCC 4003 | Shake Flask | Optimized Fructose/Casein Medium | 539 | [7][13] |
| MTCC 4003 | Bioreactor (Batch) | 300 rpm agitation, 1 vvm aeration | 1,316 | [7][13][14] |
| S. hygroscopicus-Δk-DR | Bioreactor (Batch) | Engineered strain | 250.8 | [6] |
| Parent Strain | Bioreactor (Batch) | - | 103.5 | [6] |
| FC904 (Parent) | Shake Flask | - | ~30-40 (estimated) | [9] |
| C14-2 (Mutant) | Shake Flask | Gentamicin/NTG mutagenesis | 124% higher than parent | [9] |
Experimental Protocols
Fermentation of Streptomyces hygroscopicus
This protocol outlines a general procedure for the laboratory-scale production of rapamycin in a batch fermentor, based on common methodologies.[7][15]
-
Inoculum Preparation (Seed Culture):
-
Medium: Prepare a seed medium consisting of (in g/L): glucose 4, yeast extract 4, malt (B15192052) extract 10, and CaCO₃ 2. Adjust the initial pH to 7.2.
-
Inoculation: Inoculate the medium with a fresh slant or spore suspension of S. hygroscopicus MTCC 4003.
-
Incubation: Incubate at 28-30°C for 24-48 hours on a rotary shaker at 200-250 rpm.
-
-
Production Fermentation:
-
Production Medium: Prepare the production medium containing (in g/L): Fructose (as the primary carbon source), casein, (NH₄)₂SO₄, and other essential mineral salts. The exact concentrations are typically optimized.
-
Inoculation: Inoculate the production fermentor with 5-10% (v/v) of the seed culture.
-
Fermentation Conditions:
-
Duration: The fermentation typically runs for 6 to 8 days. Rapamycin production often begins after 24 hours and peaks in the late exponential or early stationary phase.[7][13]
-
Monitoring: Monitor cell growth (biomass), substrate consumption, and rapamycin concentration at regular intervals using methods like dry cell weight and HPLC analysis.
-
Extraction and Purification of Rapamycin
This protocol describes a common workflow for isolating and purifying rapamycin from the fermentation broth.[2][16] Rapamycin is primarily an intracellular product, so extraction is performed from the mycelial biomass.
-
Biomass Separation:
-
Harvest the fermentation broth at the end of the cultivation period.
-
Separate the mycelial biomass from the supernatant using centrifugation or filtration. The clarified supernatant will contain very little rapamycin and can be discarded.[2]
-
-
Solvent Extraction:
-
Resuspend the collected biomass cake in a suitable organic solvent. Common solvents include methanol, acetone, or toluene.[2][16]
-
Stir the mixture for several hours (e.g., 4 hours at 50°C if using toluene) to extract rapamycin from the cells.[2]
-
Separate the solvent extract from the cell debris by filtration. Repeat the extraction process on the biomass with fresh solvent to maximize recovery.
-
-
Concentration:
-
Combine the solvent extracts.
-
Concentrate the extract under vacuum at a low temperature (e.g., 25°C) to produce an oily residue containing crude rapamycin.[2]
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: Dissolve the crude residue in a minimal amount of a non-polar solvent and load it onto a silica gel column (normal phase chromatography).
-
Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) or hexane-acetone system).
-
Collect fractions and analyze them for the presence of rapamycin using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure rapamycin. For higher purity, a second chromatographic step, such as flash chromatography, may be employed.[2]
-
-
Crystallization:
-
Concentrate the pooled, pure fractions until the solution is supersaturated.
-
Induce crystallization by cooling the solution or by adding a non-solvent (e.g., crystallization from ether).[15]
-
Collect the rapamycin crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
-
Purity Analysis:
-
Confirm the purity of the final product using HPLC. The purity of rapamycin obtained through this method can exceed 99%.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. Do any foods contain rapamycin?_Chemicalbook [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. d-nb.info [d-nb.info]
- 8. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenesis of the rapamycin producer Streptomyces hygroscopicus FC904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US3929992A - Rapamycin and process of preparation - Google Patents [patents.google.com]
- 16. CN104844620A - A kind of separation and purification method of rapamycin - Google Patents [patents.google.com]
The Core Molecular Targets of Rapamycin in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165), a macrolide compound, is a cornerstone of research into cellular growth, proliferation, and metabolism. Its potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR) has paved the way for significant advancements in understanding fundamental cellular processes and has established it as a critical tool in drug development, particularly in oncology and immunology. This technical guide provides an in-depth exploration of the key molecular targets of Rapamycin in mammalian cells, focusing on the composition and function of the mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). We present a comprehensive overview of the signaling pathways governed by these complexes, quantitative data on Rapamycin's inhibitory effects, and detailed experimental protocols for their investigation.
Introduction: The Central Role of mTOR in Cellular Signaling
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from a multitude of upstream stimuli, including growth factors, nutrients, energy levels, and stress, to control a vast array of downstream cellular processes. In mammalian cells, mTOR exerts its functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]
The Mechanism of Rapamycin Action
Rapamycin's inhibitory action is not direct but is mediated by its binding to an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1][3] The resulting Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[4][5][6] This ternary complex formation allosterically inhibits the activity of mTORC1, preventing it from phosphorylating its downstream substrates.[3] While mTORC1 is highly sensitive to acute Rapamycin treatment, mTORC2 is generally considered insensitive to short-term exposure, although prolonged treatment can disrupt mTORC2 assembly and function in some cell types.[7][8]
Key Molecular Target 1: mTOR Complex 1 (mTORC1)
mTORC1 is a central controller of cell growth and proliferation, primarily by promoting anabolic processes such as protein and lipid synthesis, and inhibiting catabolic processes like autophagy.[9][10]
Core Components of mTORC1
The mTORC1 complex is composed of several key proteins:
-
mTOR: The catalytic subunit of the complex.
-
Raptor (Regulatory-associated protein of mTOR): A crucial scaffolding protein that recruits substrates to mTORC1.[11]
-
mLST8 (mammalian lethal with SEC13 protein 8): Also known as GβL, it stabilizes the mTOR kinase domain.[12]
-
PRAS40 (Proline-rich Akt substrate of 40 kDa): An inhibitory component that is phosphorylated and dissociates from the complex upon activation of upstream signaling.[13]
-
DEPTOR (DEP domain-containing mTOR-interacting protein): An endogenous inhibitor of both mTORC1 and mTORC2.[14]
Downstream Effectors of mTORC1
Rapamycin's inhibition of mTORC1 leads to the dephosphorylation and inactivation of its key downstream targets, thereby arresting cell growth and proliferation.
-
Ribosomal protein S6 kinase 1 (S6K1): A primary substrate of mTORC1, S6K1, once phosphorylated, promotes protein synthesis by phosphorylating several components of the translational machinery, including the ribosomal protein S6 (rpS6).[15] Key phosphorylation sites on S6K1 targeted by mTORC1 include Threonine 389 (Thr389).[15][16]
-
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent translation.[17] mTORC1 phosphorylates 4E-BP1 at multiple sites, including Threonine 37/46 (Thr37/46), causing its dissociation from eIF4E and allowing translation to proceed.[18][19]
Key Molecular Target 2: mTOR Complex 2 (mTORC2)
mTORC2 is primarily involved in the regulation of cell survival, metabolism, and the cytoskeleton.[10][20] As mentioned, it is largely insensitive to acute Rapamycin treatment.
Core Components of mTORC2
The mTORC2 complex is distinguished from mTORC1 by its unique components:
-
mTOR: The catalytic subunit.
-
Rictor (Rapamycin-insensitive companion of mTOR): A key scaffolding protein that defines mTORC2 and is essential for its kinase activity.[2]
-
mLST8: Shared with mTORC1.
-
mSin1 (mammalian stress-activated protein kinase-interacting protein 1): Essential for mTORC2 integrity and substrate recognition.[21]
-
Protor1/2 (Protein observed with Rictor-1/2): Contributes to mTORC2 function.
-
DEPTOR: Also an endogenous inhibitor of mTORC2.
Downstream Effectors of mTORC2
mTORC2 phosphorylates and activates several members of the AGC (PKA/PKG/PKC) family of protein kinases.
-
Akt (Protein Kinase B): A critical kinase that promotes cell survival and proliferation. mTORC2 phosphorylates Akt at Serine 473 (Ser473), which is required for its full activation.[20]
-
Serum- and glucocorticoid-induced kinase 1 (SGK1): Involved in regulating ion transport and cell survival. mTORC2 phosphorylates SGK1 at Serine 422 (Ser422).[7][22]
-
Protein Kinase C (PKC): Specifically conventional and novel PKC isoforms are regulated by mTORC2 phosphorylation, which influences cytoskeletal organization.[21]
Quantitative Data on Rapamycin's Molecular Interactions
The following tables summarize key quantitative data regarding the interactions of Rapamycin with its targets and its inhibitory effects.
Table 1: Binding Affinities of Rapamycin and its Complexes
| Interacting Molecules | Dissociation Constant (Kd) | Method |
| Rapamycin - FKBP12 | 0.2 nM | Isothermal Titration Calorimetry (ITC) |
| Rapamycin - FRB Domain of mTOR | 26 ± 0.8 µM | Fluorescence Polarization |
| FKBP12-Rapamycin Complex - FRB Domain of mTOR | 12 ± 0.8 nM | Fluorescence Polarization |
Data sourced from multiple studies utilizing various biophysical techniques.[4][23][24]
Table 2: Inhibitory Concentration (IC50) of Rapamycin
| Target/Process | Cell Line | IC50 | Assay Method |
| mTORC1 Kinase Activity (endogenous) | HEK293 | ~0.1 nM | In vitro kinase assay |
| Cell Viability | T98G | 2 nM | Trypan Blue exclusion |
| Cell Viability | U87-MG | 1 µM | Trypan Blue exclusion |
| S6K1 Phosphorylation (Thr389) | Various | 0.5 - 100 nM | Western Blot |
| 4E-BP1 Phosphorylation (Thr37/46) - Partial | Various | Variable | Western Blot |
IC50 values can vary significantly depending on the cell type, experimental conditions, and the specific downstream readout being measured.[5][13][16]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately studying the effects of Rapamycin on mTOR signaling.
Immunoprecipitation of mTORC1
This protocol describes the immunoprecipitation of endogenous mTORC1 from mammalian cells for subsequent analysis.
Materials:
-
Cell culture plates (10-cm or 15-cm)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitor cocktail.[25]
-
Anti-Raptor antibody (for mTORC1) or Anti-Rictor antibody (for mTORC2)
-
Protein A/G agarose (B213101) beads
-
Microcentrifuge tubes
-
Rotating shaker at 4°C
Procedure:
-
Grow mammalian cells to 80-90% confluency.
-
Treat cells with Rapamycin or vehicle control for the desired time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 ml of ice-cold CHAPS Lysis Buffer per 10-cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Pre-clear the lysate by adding 20 µl of protein A/G agarose bead slurry and incubating for 30 minutes at 4°C on a rotator.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube and add 2-4 µg of anti-Raptor antibody.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 30 µl of protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.
-
Pellet the immunocomplexes by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant and wash the beads three to five times with 1 ml of CHAPS Lysis Buffer.
-
After the final wash, aspirate all residual buffer.
-
Elute the proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
The immunoprecipitated proteins are now ready for analysis by Western blotting or for use in an in vitro kinase assay.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol details the detection of phosphorylated and total levels of mTORC1 downstream effectors.
Materials:
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Prepare cell lysates as described in the immunoprecipitation protocol (steps 1-8).
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[9][26]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and a loading control.[27]
In Vitro mTOR Kinase Assay
This protocol allows for the direct measurement of mTORC1 kinase activity using an immunoprecipitated complex.
Materials:
-
Immunoprecipitated mTORC1 on beads (from protocol 6.1)
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 250 µM ATP.
-
Recombinant, inactive substrate (e.g., GST-4E-BP1 or GST-S6K1)
-
Rapamycin or other inhibitors
-
Laemmli sample buffer
Procedure:
-
Perform immunoprecipitation of mTORC1 as described in protocol 6.1.
-
After the final wash with lysis buffer, wash the beads twice with Kinase Assay Buffer.
-
Resuspend the beads in Kinase Assay Buffer.
-
If testing inhibitors, pre-incubate the beads with the inhibitor (e.g., Rapamycin) for 10-15 minutes on ice.
-
Add the recombinant substrate (e.g., 1-2 µg of GST-4E-BP1) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP to a final concentration of 250 µM.
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
Terminate the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[28]
Conclusion
Rapamycin remains an indispensable tool for dissecting the intricate signaling networks governed by mTOR. A thorough understanding of its primary molecular targets, mTORC1 and its downstream effectors, is crucial for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the rigorous investigation of mTOR signaling and the cellular effects of Rapamycin. Future research will undoubtedly continue to uncover further complexities in the mTOR pathway, and the methodologies outlined here will be instrumental in those discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation at distinct subcellular locations underlies specificity in mTORC2-mediated activation of SGK1 and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic rapamycin treatment or lack of S6K1 does not reduce ribosome activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mTORC2 signaling network: targets and cross-talks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphorylation at distinct subcellular locations underlies specificity in mTORC2-mediated activation of SGK1 and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. origene.com [origene.com]
- 26. researchgate.net [researchgate.net]
- 27. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
The Tightly Bound Duo: A Technical Guide to the Rapamycin-FKBP12 Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the pivotal interaction between the macrolide immunosuppressant rapamycin (B549165) and the FK506-binding protein 12 (FKBP12). The formation of the rapamycin-FKBP12 complex is the foundational step for the inhibition of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. Understanding the quantitative, mechanistic, and structural details of this interaction is paramount for the development of novel therapeutics targeting the mTOR signaling pathway.
Core Interaction: Mechanism and Significance
Rapamycin, a natural product of the bacterium Streptomyces hygroscopicus, does not directly inhibit mTOR. Instead, it acts as a molecular "glue," inducing the formation of a ternary complex between FKBP12 and the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[1] This high-affinity interaction allosterically inhibits the mTORC1 complex, a key downstream effector in cellular signaling cascades.[2] While rapamycin can bind to other members of the FKBP family, its interaction with FKBP12 is the most well-characterized and is considered the primary mechanism for its immunosuppressive and anti-proliferative effects.[3] The formation of this ternary complex physically obstructs substrate access to the mTORC1 kinase active site.[4]
Quantitative Analysis of the Rapamycin-FKBP12 Interaction
The binding affinity between rapamycin and FKBP12, as well as the subsequent binding of the binary complex to the FRB domain of mTOR, has been extensively quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric, with a lower value indicating a stronger binding affinity.
| Interacting Molecules | Experimental Method | Dissociation Constant (Kd) | Reference |
| Rapamycin and FKBP12 | Isothermal Titration Calorimetry (ITC) | 0.2 nM | [5] |
| Rapamycin and FKBP12 | Isothermal Titration Calorimetry (ITC) | 0.24 nM | [6] |
| Rapamycin and FKBP12 | Fluorescence Polarization | 0.35 nM | [5] |
| Rapamycin and FRB Domain | Fluorescence Polarization | 26 µM | [7] |
| Rapamycin-FKBP12 and FRB Domain | Fluorescence Polarization | 12 nM | [7] |
| Rapamycin-FKBP12 and FRB Domain | Surface Plasmon Resonance (SPR) | 12 ± 0.8 nM | [8] |
Signaling Pathway and Experimental Workflow
The interaction between rapamycin and FKBP12 is the initiating event in a cascade that leads to the inhibition of mTORC1 signaling. This pathway is a central hub for integrating signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.
A typical experimental workflow to characterize the interaction between a novel rapamycin analog and FKBP12 would involve several key biophysical and structural methods.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to study the rapamycin-FKBP12 interaction. These are generalized protocols and may require optimization for specific experimental conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Protocol Overview:
-
Sample Preparation:
-
Dialyze both the protein (e.g., FKBP12) and the ligand (e.g., rapamycin) extensively against the same buffer to minimize heats of dilution. A common buffer is 25 mM phosphate (B84403) buffer at pH 7.0.
-
Determine the concentrations of the protein and ligand accurately. For ITC, the protein is typically in the sample cell at a concentration of 10-20 µM, and the ligand is in the syringe at a 10-20 fold molar excess.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution. The initial injection is typically smaller to account for diffusion across the syringe tip. Subsequent injections are of a fixed volume (e.g., 2-10 µL) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rate constants) and affinity data.
Protocol Overview:
-
Sensor Chip Preparation:
-
Select a sensor chip (e.g., CM5) and activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Ligand Immobilization:
-
Inject the protein (e.g., FKBP12) over the activated surface to covalently couple it via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (e.g., rapamycin or the rapamycin-FKBP12 complex) over both the ligand and reference flow cells.
-
The association phase is monitored during the injection, followed by a dissociation phase where buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions at the binding interface.
Protocol Overview:
-
Complex Formation and Crystallization:
-
Prepare a homogenous solution of the FKBP12-rapamycin-FRB ternary complex.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging drop or sitting drop vapor diffusion.
-
-
Crystal Harvesting and Data Collection:
-
Once crystals of suitable size and quality are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
Diffraction data are collected at a synchrotron X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement, using a known structure of FKBP12 as a search model.
-
Build the atomic model of the complex into the electron density map and refine the structure to achieve the best fit to the experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about the structure, dynamics, and interactions of molecules in solution. For the rapamycin-FKBP12 interaction, it is particularly useful for mapping the binding interface and studying conformational changes upon binding.
Protocol Overview:
-
Sample Preparation:
-
Express and purify isotopically labeled (e.g., ¹⁵N, ¹³C) protein (e.g., FKBP12).
-
Prepare the NMR sample in a suitable buffer containing D₂O for the field-frequency lock.
-
-
NMR Titration:
-
Acquire a reference spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the labeled protein.
-
Add increasing amounts of the unlabeled ligand (rapamycin) to the protein sample and acquire a spectrum at each titration point.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the protein's resonances upon ligand binding. Residues with significant CSPs are likely at or near the binding interface.
-
The magnitude of the CSPs can be used to map the binding site onto the protein structure.
-
For interactions in the fast to intermediate exchange regime on the NMR timescale, the dissociation constant (Kd) can be determined by fitting the CSP data to a binding isotherm.
-
NanoBiT® Luciferase Structural Complementation Assay
This is a cell-based assay used to study protein-protein interactions in living cells. It relies on the complementation of two subunits of a luciferase enzyme (Small BiT and Large BiT) that are fused to the proteins of interest.
Protocol Overview:
-
Vector Construction and Transfection:
-
Clone the coding sequences of FKBP12 and the FRB domain into separate NanoBiT® vectors, one containing the Large BiT (LgBiT) and the other the Small BiT (SmBiT) subunit.
-
Co-transfect the constructs into a suitable mammalian cell line (e.g., HEK293).
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Add the Nano-Glo® Live Cell Assay Reagent, which contains the furimazine substrate.
-
Treat the cells with rapamycin or a vehicle control.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal over time using a plate reader.
-
An increase in luminescence upon rapamycin treatment indicates the formation of the FKBP12-FRB complex, bringing the LgBiT and SmBiT subunits into proximity to reconstitute a functional luciferase enzyme.
-
This technical guide provides a foundational understanding of the critical interaction between rapamycin and FKBP12. The quantitative data, signaling pathway information, and detailed experimental methodologies presented herein are intended to support researchers and drug development professionals in their efforts to further explore and exploit this important therapeutic target.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 6. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 7. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rapamycin in Autophagy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of rapamycin (B549165) in the induction of autophagy, a fundamental cellular process of degradation and recycling. This document provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental methodologies crucial for studying this interaction. Quantitative data is presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding.
Core Mechanism: Rapamycin's Inhibition of mTORC1
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2.[3] Rapamycin's primary mechanism for inducing autophagy is through the allosteric inhibition of mTORC1.[1][4]
Rapamycin first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[1] This binding event does not directly inhibit the catalytic activity of mTOR but rather destabilizes the mTORC1 complex and prevents it from accessing its substrates, effectively suppressing its signaling cascade.[4]
Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating key components of the autophagy initiation machinery, primarily the ULK1 complex and Beclin-1.[2][5][6] By inhibiting mTORC1, rapamycin mimics a state of cellular starvation, thereby lifting this suppression and initiating the autophagic process.[1]
Signaling Pathways of Autophagy Induction by Rapamycin
The induction of autophagy by rapamycin is a well-orchestrated process involving a cascade of signaling events downstream of mTORC1 inhibition.
Activation of the ULK1 Complex
The Unc-51-like autophagy activating kinase 1 (ULK1) complex, composed of ULK1, ATG13, FIP200, and ATG101, is a critical initiator of autophagy.[7][8] In nutrient-replete conditions, active mTORC1 directly phosphorylates ULK1 at serine 757 (Ser757) and ATG13, which inhibits the kinase activity of ULK1 and prevents the activation of the autophagy cascade.[5][9][10]
Upon rapamycin-induced inhibition of mTORC1, these inhibitory phosphorylations on ULK1 and ATG13 are removed by phosphatases.[5][9] This dephosphorylation allows for the activation of ULK1's kinase activity through autophosphorylation.[9] The now active ULK1 complex can then phosphorylate downstream targets to initiate the formation of the phagophore, the precursor to the autophagosome.[9]
Activation of the Beclin-1-Vps34 Complex
Downstream of the ULK1 complex, the next crucial step in autophagy initiation is the activation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is composed of Vps34, Vps15, Beclin-1, and ATG14L.[11][12][13] This complex generates phosphatidylinositol 3-phosphate (PI3P) on the surface of the endoplasmic reticulum, which serves as a docking site for other autophagy-related (ATG) proteins, thereby nucleating the phagophore membrane.[1][14]
The activity of the Beclin-1-Vps34 complex is also regulated by mTORC1, although the exact mechanisms are still being elucidated. It is understood that the activated ULK1 complex can directly phosphorylate Beclin-1 and other components of the Vps34 complex, enhancing its lipid kinase activity.[15][16] Therefore, by relieving the mTORC1-mediated inhibition of ULK1, rapamycin indirectly promotes the activation of the Beclin-1-Vps34 complex and the subsequent production of PI3P.
References
- 1. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beclin 1 Autophagy - A Key Regulator of Autophagosome Formation | Bio-Techne [bio-techne.com]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 4. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nutrient-dependent mTORC1 Association with the ULK1–Atg13–FIP200 Complex Required for Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ULK1.ATG13.FIP200 complex mediates mTOR signaling and is essential for autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Active MTORC1 phosphorylates ULK1 [reactome.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Beclin 1 Phosphorylation – at the Center of Autophagy Regulation [frontiersin.org]
- 13. Regulation of Autophagy by Beclin 1 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential regulation of distinct Vps34 complexes by AMPK in nutrient stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation Mechanisms of the VPS34 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin's effect on cell growth and proliferation
An In-depth Technical Guide to Rapamycin's Effect on Cell Growth and Proliferation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rapamycin (B549165) is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1] It functions as a highly specific allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a central serine/threonine kinase that governs cell growth, metabolism, proliferation, and survival.[2][3] Rapamycin's mechanism of action involves forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[4][5] This inhibition disrupts downstream signaling pathways crucial for protein synthesis, ribosome biogenesis, and cell cycle progression, leading to a cytostatic effect on many cell types.[6][7][8] Consequently, rapamycin induces G1 cell cycle arrest, suppresses cell growth, and promotes autophagy.[6][9][10] This guide provides a detailed overview of the molecular mechanisms underlying rapamycin's effects, summarizes quantitative data on its anti-proliferative efficacy, and presents standardized protocols for its study in a research setting.
Mechanism of Action: The mTORC1 Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a highly conserved kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[10][11] Rapamycin specifically inhibits mTORC1, which is a master regulator of cell growth that integrates signals from various stimuli like growth factors (via the PI3K/AKT pathway), nutrients (especially amino acids), and cellular energy status.[3][8][12]
mTORC1 is composed of mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).[10] Its activity is crucial for anabolic processes.[8] Rapamycin exerts its inhibitory effect by first binding to the immunophilin FK506-binding protein 12 (FKBP12).[4][5] This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR within the mTORC1 complex, preventing it from interacting with its downstream targets.[13]
The primary downstream effectors of mTORC1 are the S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][11]
-
S6K1 Phosphorylation: Activated mTORC1 phosphorylates S6K1, which in turn phosphorylates several targets involved in ribosome biogenesis and protein synthesis.[14][15]
-
4E-BP1 Phosphorylation: mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This frees eIF4E to initiate cap-dependent translation of mRNAs, many of which encode proteins essential for cell growth and proliferation.[11][14]
By inhibiting mTORC1, rapamycin prevents the phosphorylation of S6K1 and 4E-BP1, leading to the suppression of protein synthesis and ribosome biogenesis, which ultimately halts cell growth and proliferation.[7][16]
Caption: Rapamycin's inhibition of the mTORC1 signaling pathway.
Core Effects on Cellular Processes
Inhibition of mTORC1 by rapamycin triggers a cascade of downstream events that collectively suppress cell growth and proliferation.
-
Inhibition of Protein Synthesis and Ribosome Biogenesis: By preventing the phosphorylation of S6K1 and 4E-BP1, rapamycin effectively shuts down the machinery required for building new proteins and ribosomes.[7][12] This leads to a decrease in overall protein synthesis, which is a prerequisite for cell growth and division.[8] The synthesis of proteins encoded by mRNAs with a 5'-terminal pyrimidine (B1678525) tract, many of which are ribosomal proteins, is particularly sensitive to mTOR inhibition.[12][15]
-
Cell Cycle Arrest: Rapamycin treatment typically causes cells to arrest in the G1 phase of the cell cycle.[9][17] This G1 prolongation is a direct consequence of the block in protein synthesis, as cells are unable to produce key proteins, such as cyclin D1, and grow to the critical size required to pass the G1/S checkpoint.[6][7]
-
Induction of Autophagy: mTORC1 is a potent negative regulator of autophagy, a catabolic process where cells degrade their own components to recycle nutrients and eliminate damaged organelles.[4][10] By inhibiting mTORC1, rapamycin removes this block, leading to the robust induction of autophagy.[17][18][19] While often a pro-survival mechanism, sustained or excessive autophagy can contribute to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. Rapamycin inhibits ribosomal protein synthesis and induces G1 prolongation in mitogen-activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Target of Rapamycin and Mechanisms of Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Roles of the mammalian target of rapamycin, mTOR, in controlling ribosome biogenesis and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. "Selective Inhibition of Ribosomal Biogenesis by Rapamycin in Myotubes" by Selina Uranga and James D. Fluckey [digitalcommons.wku.edu]
- 15. research.sahmri.org.au [research.sahmri.org.au]
- 16. [PDF] Roles of the mammalian target of rapamycin, mTOR, in controlling ribosome biogenesis and protein synthesis. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
Foundational Studies on Rapamycin's Immunosuppressive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus discovered in a soil sample from Easter Island (Rapa Nui), has become a cornerstone of immunosuppressive therapy and a pivotal tool in cell biology research.[1][2] Initially identified for its antifungal properties, its potent immunosuppressive and antiproliferative activities were soon recognized.[1][2] This technical guide provides an in-depth overview of the foundational studies that elucidated the immunosuppressive effects of rapamycin, focusing on its core mechanism of action, key experimental methodologies used in its characterization, and quantitative data from seminal studies.
Core Mechanism of Action: The mTOR Signaling Pathway
The immunosuppressive effects of rapamycin are primarily mediated through the inhibition of a serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR).[1][3] Rapamycin itself does not directly bind to mTOR. Instead, it first forms a complex with an intracellular protein called FK506-binding protein 12 (FKBP12).[1][4] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][5]
The inhibition of mTORC1 disrupts downstream signaling cascades that are crucial for cell growth, proliferation, and survival.[1] A key consequence of mTORC1 inhibition is the reduced phosphorylation of its major substrates, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these substrates leads to a decrease in protein synthesis and arrests the cell cycle in the G1 phase, thereby preventing the proliferation of immune cells, particularly T lymphocytes, in response to cytokine stimulation (e.g., Interleukin-2).[4]
References
- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A treasure from a barren island: the discovery of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 4. Targets for cell cycle arrest by the immunosuppressant rapamycin in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Methodological & Application
Preparing Rapamycin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165), a macrolide compound, is a potent and highly specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1][2] Its targeted mechanism of action makes it an indispensable tool in cell biology research and a focal point in drug development for various diseases, including cancer and autoimmune disorders.[3][4] Accurate and reproducible experimental outcomes hinge on the correct preparation and application of Rapamycin solutions. This document provides detailed protocols for the preparation of Rapamycin stock and working solutions for use in cell culture, along with key quantitative data and experimental workflows.
Data Presentation
Table 1: Properties and Storage of Rapamycin
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [1] |
| Recommended Solvents | DMSO, Ethanol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1] |
| Solubility in Ethanol | ≥ 50 mg/mL | [1] |
| Storage of Powder | -20°C, desiccated, for up to 3 years | [1] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for up to 3 months. Avoid repeated freeze-thaw cycles. | [1][5] |
Table 2: Recommended Working Concentrations for Cell Culture
| Application | Cell Line Example | Working Concentration | Incubation Time | Source(s) |
| mTOR Inhibition (IC50) | HEK293 | ~0.1 nM | Not Specified | [1] |
| Autophagy Induction | COS7, H4 | 200 nM | Not Specified | [1] |
| Inhibition of p70 S6 Kinase | NIH/3T3 | 10 nM | 1 hour pre-treatment | [5] |
| Cell Viability Inhibition | Human VM Endothelial Cells | 1 - 1000 ng/mL | 24 - 72 hours | [6] |
| Apoptosis Induction | Oral Cancer Cells (Ca9-22) | 10 - 20 µM | 24 hours | [7] |
Signaling Pathway
Rapamycin exerts its effects by first forming a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][3] This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.[4][8]
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
Materials:
-
Rapamycin powder (MW: 914.17 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of Rapamycin:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 914.17 g/mol = 9.14 mg
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 9.14 mg of Rapamycin powder.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the Rapamycin powder.[1]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[1]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The solution is stable for up to 3 months.[1][5]
Protocol 2: Preparation of Rapamycin Working Solution for Cell Treatment
Materials:
-
10 mM Rapamycin stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Remove one aliquot of the 10 mM Rapamycin stock solution from the freezer and allow it to thaw at room temperature.[1]
-
Determining Final Concentration: Decide the final working concentration of Rapamycin required for your experiment based on the cell line and experimental goal (refer to Table 2).
-
Dilution: Directly dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 100 nM final concentration in 10 mL of medium:
-
Use the formula: C1V1 = C2V2
-
(10 mM) x V1 = (100 nM) x (10 mL)
-
(10,000,000 nM) x V1 = (100 nM) x (10 mL)
-
V1 = (100 * 10) / 10,000,000 = 0.0001 mL = 0.1 µL
-
Note: Pipetting such a small volume can be inaccurate. It is highly recommended to perform an intermediate serial dilution. For instance, first dilute the 10 mM stock 1:100 in medium to get a 100 µM solution, then add 10 µL of this intermediate solution to 10 mL of medium.
-
-
-
Mixing: Gently mix the medium containing Rapamycin by swirling or inverting the flask to ensure a homogeneous solution before adding it to the cells.[1] A helpful tip is to add the larger volume of medium to the smaller volume of the Rapamycin solution to prevent precipitation.[9]
Experimental Workflow Example
The following diagram illustrates a general workflow for assessing the effect of Rapamycin on protein phosphorylation via Western Blot.
Caption: General workflow for analyzing Rapamycin's effect on target proteins.
Protocol 3: Western Blot for mTORC1 Activity
This protocol outlines the steps to assess the inhibitory effect of Rapamycin on mTORC1 signaling by analyzing the phosphorylation status of its downstream target, p70 S6 Kinase (S6K1).
Materials:
-
Rapamycin-treated and control cell lysates (from the workflow above)
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p70 S6K (Thr389), anti-total p70 S6K)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween-20)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p70 S6K (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[10]
-
Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p70 S6K or a loading control like GAPDH.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated p70 S6K to total p70 S6K in Rapamycin-treated samples compared to the control indicates successful mTORC1 inhibition.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 6. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 8. novapublishers.com [novapublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Effective Concentration of Rapamycin for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Its critical role in the mTOR signaling pathway has established it as an indispensable tool in diverse research areas, including cancer biology, immunology, and aging. The efficacy of rapamycin in in vitro settings is highly dependent on the cell type, concentration, and the duration of treatment.[4] These application notes provide a detailed guide for researchers, summarizing effective concentrations from various studies and offering comprehensive protocols for key in vitro experiments.
Data Presentation: Effective Concentrations of Rapamycin
The optimal concentration of rapamycin can vary significantly depending on the experimental context. The following tables provide a summary of effective concentrations used in various in vitro studies, categorized by the biological process being investigated.
Table 1: Inhibition of mTOR Signaling
| Cell Type | Assay | Concentration Range | Key Findings |
| HEK293 | mTOR activity assay | IC50 of ~0.1 nM | Potent inhibition of endogenous mTOR activity.[5] |
| Breast Cancer Cells (MCF7) | S6 Kinase Phosphorylation | IC50 of 0.5 nM | Demonstrates high sensitivity of mTORC1 to rapamycin.[6] |
| Breast Cancer Cells (MDA-MB-231) | S6 Kinase Phosphorylation | IC50 of 20 nM | Higher concentration needed compared to MCF7, potentially due to elevated phosphatidic acid levels.[6] |
| Renal Cancer Cells (786-O) | Akt Phosphorylation (Ser473 - mTORC2 site) | 0.2–20 μM | Higher concentrations are required to target mTORC2.[6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | mTORC1 and mTORC2 complex formation | >1 nM (24h treatment) | Prolonged treatment hinders the formation of both mTORC1 and mTORC2.[7] |
Table 2: Inhibition of Cell Proliferation and Viability
| Cell Type | Assay | Concentration Range | IC50/Key Findings |
| Glioblastoma (T98G) | Cell Viability | Dose-dependent | IC50 of 2 nM.[5] |
| Glioblastoma (U87-MG) | Cell Viability | Dose-dependent | IC50 of 1 µM.[5] |
| Glioblastoma (U373-MG) | Cell Viability | >25 µM | Displayed low sensitivity to rapamycin.[5] |
| Breast Cancer (MCF7) | Cell Proliferation | Dose-dependent | IC50 of 20 nM.[6] |
| Breast Cancer (MDA-MB-231) | Cell Proliferation | Dose-dependent | IC50 of 10 µM.[6] |
| Human Venous Malformation Endothelial Cells | Cell Viability (MTT assay) | 1 - 1,000 ng/mL | Concentration- and time-dependent inhibition.[8][9] |
| B16 Melanoma Cells | Cell Viability (MTT assay) | 0.1 - 100 nM | IC50 of 84.14 nM.[10] |
| Oral Cancer (Ca9-22) | Cell Proliferation (MTT assay) | 0.1 - 100 µM | IC50 of ~15 µM.[11] |
| 9L Glioma Cells | Cell Proliferation | 0.01 - 10 µg/mL | 34% inhibition at 0.01 µg/mL, increasing to 62% at 10 µg/mL.[12] |
| Breast Cancer (MDA-MB-468) | Cell Viability (MTS assay) | 1,000 - 4,000 µg/mL (48h) | IC50 of ~3,000 µg/mL.[13] |
| Breast Cancer (MCF-7) | Cell Viability (MTS assay) | 1,000 - 4,000 µg/mL (48h) | IC50 of ~4,000 µg/mL.[13] |
| Primary Effusion Lymphoma (PEL) cell lines | Cell Proliferation (MTT assay) | 50 nM | Effective inhibition in 6 different PEL cell lines.[14] |
Table 3: Induction of Autophagy
| Cell Type | Assay | Concentration Range | Key Findings |
| HeLa Cells | LC3-II conversion (Western Blot), GFP-LC3 puncta | 0.1 - 5 µM (5h treatment) | Time- and concentration-dependent induction of autophagy.[15] |
| M14 Melanoma Cells | MDC labeling, LC3B staining | 10 - 100 nmol/l (24h) | Concentration-dependent induction of autophagy.[16] |
| Human Proximal Tubular Renal Cells (HK-2) | Autophagy markers (BECN1, LC3-II) | 0.1 - 18 ng/mL (48h) | Rapamycin induced autophagy and upregulated NGFR expression.[17] |
| General Cell Culture | Autophagy Induction | 100 nM - 25 µM | General working concentration range for autophagy studies.[2] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][18] mTORC1 is sensitive to rapamycin and plays a central role in regulating cell growth by controlling protein synthesis, lipid synthesis, and autophagy in response to nutrients, growth factors, and energy levels.[1][19] mTORC2, which is generally considered rapamycin-insensitive in the short term but can be inhibited by prolonged treatment, regulates cell survival and cytoskeletal organization.[1][2][6]
Caption: Simplified mTOR signaling pathway.
Experimental Workflow: Determining Effective Concentration
A systematic approach is crucial to determine the optimal rapamycin concentration for a specific cell line and experimental endpoint.
Caption: Workflow for determining effective rapamycin concentration.
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)
This protocol is used to assess the effect of rapamycin on cell viability.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Rapamycin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for formazan (B1609692) dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.[9]
-
Rapamycin Treatment: Prepare serial dilutions of rapamycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of rapamycin (e.g., 0.1 nM to 100 µM).[11] Include wells with vehicle (DMSO) control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5][8][9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Autophagy Induction Assay (Western Blot for LC3)
This protocol assesses the induction of autophagy by detecting the conversion of LC3-I to LC3-II.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Rapamycin (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 60-70% confluency.[4] Treat the cells with the desired concentrations of rapamycin for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against LC3 and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities for LC3-II and normalize to the loading control. An increase in the LC3-II/LC3-I ratio or LC3-II levels indicates autophagy induction.[4]
Protocol 3: Autophagic Flux Assay
To ensure that the accumulation of LC3-II is due to increased autophagosome formation rather than a blockage in lysosomal degradation, an autophagic flux assay is recommended.[4]
Procedure:
-
Follow the steps for the autophagy induction assay (Protocol 2).
-
Include an additional experimental group where cells are co-treated with rapamycin and a lysosomal inhibitor, such as Bafilomycin A1 (e.g., 100 nM for the last 1-2 hours of rapamycin treatment).[15]
-
Interpretation: A significant further increase in LC3-II levels in the co-treated group compared to the rapamycin-only group indicates a functional autophagic flux.[4]
Conclusion
The effective concentration of rapamycin for in vitro studies is highly variable and dependent on the specific cell type and biological question. It is crucial to perform dose-response experiments to determine the optimal concentration for each experimental system. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to design and execute their in vitro studies using rapamycin effectively.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. invivogen.com [invivogen.com]
- 3. novapublishers.com [novapublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Rapamycin-induced autophagy protects proximal tubular renal cells against proteinuric damage through the transcriptional activation of the nerve growth factor receptor NGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Protocol for a Pre-Clinical Investigation of Rapamycin in Murine Models of Aging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Rapamycin (B549165) in preclinical aging research in mice. The following sections detail experimental design, administration protocols, and key assessments to evaluate the efficacy of Rapamycin as a potential anti-aging therapeutic.
Introduction
Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] The mTOR signaling pathway is intricately linked to the aging process, and its inhibition by Rapamycin has been shown to extend lifespan in various model organisms, including mice.[2] These protocols are designed to guide researchers in conducting robust and reproducible studies to investigate the effects of Rapamycin on aging in a laboratory setting.
Data Presentation: Efficacy of Rapamycin on Lifespan in Mice
The following tables summarize the quantitative outcomes of key studies on Rapamycin's effect on mouse lifespan. These data highlight the impact of different dosages, administration routes, and treatment durations in various mouse strains.
Table 1: Lifespan Extension in Mice with Dietary Rapamycin Administration
| Mouse Strain | Sex | Rapamycin Dose (in food) | Age at Treatment Initiation | Median Lifespan Extension (%) | Reference |
| UM-HET3 | Male | 14 ppm (~2.24 mg/kg/day) | 600 days | 9 | [2] |
| UM-HET3 | Female | 14 ppm (~2.24 mg/kg/day) | 600 days | 14 | [2] |
| UM-HET3 | Male | 42 ppm | 9 months | 23 | [3] |
| UM-HET3 | Female | 42 ppm | 9 months | 26 | [3] |
| C57BL/6J | Male & Female | 126 ppm | 20-21 months (for 90 days) | 45 (Male), 39 (Female) | [4] |
| C57BL/6 | Male & Female | 42 ppm | 20 months (continuous) | 9-11 (Male), 15 (Female) | [5] |
| C57BL/6 | Male & Female | 42 ppm | 20 months (intermittent, every other month) | 9-11 (Male), 8 (Female) | [5] |
| C57BL/6 | Male & Female | 42 ppm | 20-23 months (transient) | 9-11 (Male), 4 (Female) | [5] |
Table 2: Lifespan Extension in Mice with Rapamycin Injection
| Mouse Strain | Sex | Rapamycin Dose & Schedule | Age at Treatment Initiation | Outcome | Reference |
| C57BL/6N | Male | 4 mg/kg (IP, every other day for 6 weeks) | 20-22 months | Enhanced survival at 30 months | [2] |
| C57BL/6J | Female | 2 mg/kg (IP, every 5 days) | 20 months | Significant lifespan extension | [6] |
| C57BL/6J | Male | 8 mg/kg/day (IP, for 3 months) | 20 months | Up to 60% increase in life expectancy | [7][8] |
| C57BL/6J | Female | 8 mg/kg/day (IP, for 3 months) | 20 months | No significant increase in life expectancy | [7][8] |
Signaling Pathway
Rapamycin exerts its effects primarily through the inhibition of the mTOR signaling pathway, specifically mTOR Complex 1 (mTORC1).
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.
Experimental Workflow
A typical preclinical study investigating Rapamycin's effects on aging follows a structured workflow.
Caption: A generalized workflow for a preclinical Rapamycin aging study in mice.
Experimental Protocols
Animal Models
-
Strain: Genetically heterogeneous mice (e.g., UM-HET3) are often preferred to minimize strain-specific effects.[9] Inbred strains such as C57BL/6 are also commonly used.[10]
-
Sex: Both male and female mice should be included in studies to assess sex-specific differences in response to Rapamycin.[3]
-
Age: Treatment can be initiated at various ages, from young adulthood (e.g., 9 months) to late-life (e.g., 20 months), to model different intervention strategies.[2][11]
Rapamycin Preparation and Administration
5.2.1. Dietary Administration
This is a common method for long-term studies as it is non-invasive.
-
Formulation: Rapamycin is often microencapsulated to protect it from degradation in the chow.[10] The encapsulated Rapamycin is then mixed into a standard rodent diet.
-
Dosage: Dosages typically range from 14 ppm to 42 ppm in the diet.[10][11] A dose of 42 ppm is equivalent to approximately 7 mg/kg body weight per day for a 30g mouse consuming 5g of food daily.[12]
-
Procedure:
-
Obtain commercially prepared chow with encapsulated Rapamycin at the desired concentration.
-
Provide the medicated or control diet ad libitum.
-
Replace food regularly (e.g., twice a week) to ensure freshness and consistent drug availability.
-
5.2.2. Intraperitoneal (IP) Injection
IP injection allows for more precise dosing and can be used for shorter-term or intermittent studies.
-
Vehicle Preparation: A common vehicle consists of 5% PEG400 and 5% Tween 80 in sterile water.[13]
-
Rapamycin Stock Solution:
-
Dissolve Rapamycin powder in 100% ethanol (B145695) to create a high-concentration stock (e.g., 50 mg/mL).[13]
-
Store aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of injection, thaw a stock aliquot.
-
Dilute the stock solution in the vehicle to the desired final concentration (e.g., 1 mg/mL).[13]
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Injection Procedure:
-
Weigh the mouse to calculate the correct injection volume based on the desired dosage (e.g., 2-8 mg/kg).
-
Administer the Rapamycin solution or vehicle control via intraperitoneal injection.
-
Lifespan and Healthspan Assessment
5.3.1. Lifespan Analysis
-
Monitoring: Monitor mice daily for general health and signs of morbidity.
-
Endpoint: The date of natural death is recorded. Moribund animals should be euthanized, and the date of euthanasia is recorded as the date of death.
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and compare groups using the log-rank test.
5.3.2. Healthspan Assays
These assays are performed to assess the functional aspects of aging.
-
Grip Strength Test:
-
Apparatus: A grip strength meter with a horizontal bar.
-
Procedure:
-
Hold the mouse by the base of its tail and allow it to grasp the bar with its forepaws.
-
Gently pull the mouse horizontally away from the meter until it releases the bar.
-
The peak force is recorded.
-
Perform 3-5 trials per mouse and average the results.[7]
-
-
-
Rotarod Test:
-
Apparatus: An accelerating rotarod.
-
Procedure:
-
Place the mouse on the stationary rod.
-
Gradually accelerate the rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall.
-
Conduct multiple trials with adequate rest periods in between.[7]
-
-
-
Glucose Tolerance Test (GTT):
Conclusion
The protocols outlined in these application notes provide a framework for conducting preclinical studies on the effects of Rapamycin on aging in mice. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of Rapamycin's potential as a geroscience therapeutic. Careful consideration of experimental design, including the choice of mouse strain, sex, age, and Rapamycin dosing regimen, is critical for the successful execution and interpretation of these studies.
References
- 1. Intraperitoneal Injection of Rapamycin [bio-protocol.org]
- 2. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is Rapamycin a Dietary Restriction Mimetic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 8. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin slows aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 14. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Rapamycin to Inhibit mTORC1 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[1][3] The mTORC1 complex, in particular, integrates signals from growth factors, nutrients, energy levels, and stress to control protein synthesis and other anabolic processes.[4][5] Dysregulation of the mTOR signaling pathway, leading to its hyperactivity, is a common feature in a majority of human cancers, making it an attractive target for therapeutic intervention.[2][3][6]
Rapamycin, a macrolide compound, is a potent and specific allosteric inhibitor of mTORC1.[7][8][9] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing mTORC1 from interacting with its downstream substrates.[9][10] This inhibition leads to a G1 cell cycle arrest and, in some cases, apoptosis, thereby suppressing tumor growth.[11] These application notes provide detailed protocols for utilizing Rapamycin to study mTORC1 inhibition in cancer cell lines, including methods for assessing cell viability and monitoring signaling pathway activity.
mTORC1 Signaling Pathway and Rapamycin Inhibition
The mTORC1 pathway is a critical signaling cascade that responds to a variety of upstream stimuli. Growth factors activate the PI3K/AKT pathway, which in turn phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1.[3][4][12] This allows the small GTPase Rheb to activate mTORC1. Once active, mTORC1 phosphorylates key downstream effectors, including p70 S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote mRNA translation and protein synthesis, essential for cell growth and proliferation.[2][5][7] Rapamycin, by binding to FKBP12 and then to mTOR, effectively blocks these downstream phosphorylation events.[10]
Data Presentation: Rapamycin Sensitivity in Cancer Cell Lines
The sensitivity of cancer cells to Rapamycin varies significantly across different cell lines, even those from the same tissue of origin.[13] This differential sensitivity is reflected in the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
| Cell Line | Cancer Type | IC50 Value (Rapamycin) | Treatment Duration | Assay | Reference |
| MCF-7 | Breast Cancer | ~20 nM | 4 days | [3H]-thymidine incorporation | [13][14] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~20 µM | 72 hours | Cell Growth Rate | [13][15] |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | ~0.1061 µM | 48 hours | ATPlite Assay | [16] |
| Y79 | Retinoblastoma | 0.136 ± 0.032 µM | 72 hours | MTT Assay | [17] |
| Ca9-22 | Oral Cancer (Gingival Carcinoma) | ~15 µM | 24 hours | MTT Assay | [18] |
| HepG2 | Hepatocellular Carcinoma | ~10 nM | 24 hours | MTT Assay | [19] |
| PC3 | Prostate Cancer | >20% viability loss at 50 ng/ml (~55 nM) | 48 hours | XTT Assay | [20] |
| C32 | Melanoma | >20% viability loss at 50 ng/ml (~55 nM) | 48 hours | XTT Assay | [20] |
| A549 | Lung Cancer | Insensitive | 48 hours | XTT Assay | [20] |
Note: IC50 values can vary depending on the specific assay conditions, treatment duration, and cell line passage number.
Experimental Protocols
A generalized workflow for evaluating the effects of Rapamycin on cancer cell lines involves initial cell culture, treatment with a range of Rapamycin concentrations, and subsequent analysis of cell viability and target inhibition.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Rapamycin and calculate its IC50 value.[21] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, providing a colorimetric readout of cell viability.[22]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 5% FBS)[18][23]
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[21] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21][24]
-
Rapamycin Treatment:
-
Prepare serial dilutions of Rapamycin in complete culture medium from the stock solution. Typical final concentrations might range from 1 nM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Rapamycin dose) and an untreated control (medium only).[21]
-
Carefully remove the old medium from the wells and add 100 µL of the prepared Rapamycin dilutions or control solutions.[21]
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[21]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17][21][22]
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 490 and 570 nm.[17][22]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Formula: % Viability = (OD of treated sample / OD of untreated control) x 100.
-
Plot the percentage of cell viability against the logarithm of the Rapamycin concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol is used to assess the phosphorylation status of key downstream targets of mTORC1, such as p70 S6 Kinase (S6K1) at Threonine 389 (Thr389), to confirm the inhibitory effect of Rapamycin.[13] A decrease in the phosphorylation of S6K1 is a reliable indicator of mTORC1 inhibition.[10]
Materials:
-
Rapamycin-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10%)
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
After treating cells with Rapamycin for the desired time (e.g., 1-4 hours)[27], wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the total protein lysate.[21]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30-60 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[28]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) diluted in blocking buffer (e.g., 1:1000 in 5% BSA) overnight at 4°C with gentle agitation.[29]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total p70S6K and β-Actin.
Troubleshooting and Considerations
-
Rapamycin Resistance: Some cancer cell lines exhibit intrinsic or acquired resistance to Rapamycin. A common mechanism is the feedback activation of the PI3K/AKT pathway.[10][30] Inhibition of mTORC1 can relieve a negative feedback loop, leading to increased AKT phosphorylation (at Ser473 by the rapamycin-insensitive mTORC2), which promotes cell survival.[10][30]
-
Incomplete Substrate Inhibition: Rapamycin is often less effective at inhibiting the phosphorylation of 4E-BP1 compared to S6K1.[30] This can allow for continued translation of certain proteins, contributing to resistance.
-
Autophagy: Rapamycin is a known inducer of autophagy.[23] While this can lead to cell death in some contexts, in others, autophagy can act as a survival mechanism, thereby contributing to drug resistance.[30]
For cases of resistance, co-treatment with PI3K inhibitors or dual mTORC1/mTORC2 inhibitors may be effective strategies to explore.[30]
References
- 1. mTORC1 and mTORC2 in cancer and the tumor microenvironment. | Vanderbilt University Medical Center [medsites.vumc.org]
- 2. MTOR Signaling in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 3. onclive.com [onclive.com]
- 4. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The mTOR inhibitor rapamycin down-regulates the expression of the ubiquitin ligase subunit Skp2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. um.edu.mt [um.edu.mt]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT (Assay protocol [protocols.io]
- 25. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 26. mesoscale.com [mesoscale.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
Application Notes and Protocols: Rapamycin in Organ Transplant Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound initially discovered as an antifungal agent from a soil sample on Easter Island (Rapa Nui).[1][2] It is a potent immunosuppressant widely utilized to prevent organ rejection following transplantation.[1] The FDA approved Rapamycin in 1999 for patients receiving renal transplants, and its use has since expanded to other solid organ transplants, including the liver, heart, and pancreas.[1][3] Rapamycin functions as a highly specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][4] Its mechanism of action is distinct from that of calcineurin inhibitors (CNIs) like cyclosporine and tacrolimus (B1663567), making it a critical component in immunosuppressive regimens, either in combination with other agents or as a maintenance monotherapy.[5][6] These notes provide a comprehensive overview of Rapamycin's application in organ transplant research, including its mechanism of action, clinical data, and detailed experimental protocols.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway.[1] It first forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][7] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[7]
The inhibition of mTORC1 blocks downstream signaling required for cell cycle progression from the G1 to the S phase.[7][8] This arrest prevents the proliferation of T-lymphocytes, which are key mediators of the alloimmune response that leads to organ rejection.[1][9] Unlike calcineurin inhibitors, Rapamycin does not block the initial activation of T-cells or the production of interleukin-2 (B1167480) (IL-2), but rather it inhibits the proliferative response of T-cells to cytokine signaling.[7][10] Furthermore, mTOR inhibition can promote T-cell anergy and favor the development and function of regulatory T cells (Tregs), which contribute to immunological tolerance.[7][11]
Caption: mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Clinical Data and Applications
Rapamycin is primarily used for the prophylaxis of organ rejection in kidney transplant recipients but is also used in heart, liver, and pancreas transplantation.[1][3][6] It is often used as part of a combination therapy to allow for the reduction or elimination of more nephrotoxic CNIs.[3][6]
Dosing and Therapeutic Monitoring
Dosing of Rapamycin must be individualized based on patient risk, concomitant medications, and therapeutic drug monitoring (TDM).
| Parameter | Low-to-Moderate Immunologic Risk | High Immunologic Risk | CNI Conversion Protocol | Reference(s) |
| Formulation | Oral Solution or Tablets | Oral Solution or Tablets | Oral Solution or Tablets | [12] |
| Loading Dose | 6 mg, administered post-transplant | Up to 15 mg, on day 1 post-transplant | 15 mg | [13][14][15] |
| Initial Maintenance Dose | 2 mg/day | 5 mg/day | 5 mg/day | [13][14][15] |
| Target Trough Level (with CNI) | 5-15 ng/mL | 5-15 ng/mL | 8-12 ng/mL | [13][14] |
| Target Trough Level (CNI-free) | 12-20 ng/mL (post 1 year) | 16-24 ng/mL (first year) | 12-20 ng/mL | [15] |
| Monitoring Schedule | 3-4 days after loading dose; 7-14 days after dose adjustment | 5-7 days after loading dose; then adjust | After achieving target, taper CNI over 4-6 weeks | [13][14] |
Trough concentrations are based on chromatographic methods.
Combination Therapy and Efficacy
Combining Rapamycin with a CNI like tacrolimus allows for lower doses of the CNI, thereby reducing its associated nephrotoxicity while maintaining potent immunosuppression.[3][16] Studies suggest that regimens including an mTOR inhibitor with tacrolimus minimization can better preserve renal function compared to standard-dose tacrolimus, without significantly increasing graft rejection rates.[16][17] In a prospective study, converting patients to low-dose tacrolimus (4-6 ng/mL) or sirolimus (6-10 ng/mL) at 3 months post-transplant resulted in equivalent renal function and low rates of interstitial fibrosis and tubular atrophy at one year.[18]
Common Adverse Effects
Despite its benefits, Rapamycin has a distinct side-effect profile that requires careful management.
| Adverse Effect | Reported Incidence | Management Considerations | Reference(s) |
| Dyslipidemia | 52% | Lipid-lowering agents (statins, fibrates) | [19][20] |
| Peripheral Edema | 37% | Diuretics; dose reduction | [19][20] |
| Cytopenias (Anemia, Leukopenia) | 36% | Monitoring of CBC; dose reduction | [19][20] |
| Proteinuria | 23% | Monitor renal function; may necessitate discontinuation | [19][20] |
| Impaired Wound Healing | Variable | Delay initiation in the immediate post-operative period | [6][21] |
| Oral Ulcers (Aphthous Stomatitis) | 14% | Topical treatments; dose reduction | [19][20] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of Rapamycin in organ transplant research.
Protocol: Preclinical Assessment in a Murine Heterotopic Heart Transplant Model
This protocol outlines the assessment of Rapamycin in preventing allograft rejection in a mouse model.
-
Animal Model:
-
Recipient: C57BL/6 mice.
-
Donor: BALB/c mice (fully MHC-mismatched).
-
-
Transplantation Surgery:
-
Perform heterotopic heart transplantation by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control: Administer vehicle (e.g., carboxymethylcellulose) daily via oral gavage.
-
Rapamycin Treatment: Administer Rapamycin (e.g., 1.5 mg/kg/day) daily via oral gavage, starting on the day of transplantation (Day 0).
-
Positive Control: Administer a standard immunosuppressant like Cyclosporine A (e.g., 10 mg/kg/day).
-
-
Monitoring and Endpoints:
-
Graft Survival: Monitor graft function daily by palpation of the abdomen for heartbeat. Rejection is defined as the cessation of a palpable beat, confirmed by laparotomy.
-
Histological Analysis: At the time of rejection or a pre-defined endpoint (e.g., Day 100), harvest the cardiac allograft. Fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and tissue damage according to the International Society for Heart and Lung Transplantation (ISHLT) grading scale.
-
Immunophenotyping: Harvest spleens and graft-infiltrating lymphocytes. Perform flow cytometry to analyze T-cell populations (CD4+, CD8+, FoxP3+ Tregs).
-
-
Data Analysis:
-
Compare graft survival between groups using Kaplan-Meier survival curves and log-rank tests.
-
Compare histological scores and cell population percentages using t-tests or ANOVA.
-
Caption: Workflow for preclinical assessment of Rapamycin in a murine transplant model.
Protocol: In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
This assay measures the ability of Rapamycin to suppress T-cell proliferation in response to alloantigen stimulation.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two unrelated human donors (A and B) using Ficoll-Paque density gradient centrifugation.
-
Label responder cells (Donor A) with a proliferation-tracking dye like Carboxyfluorescein succinimidyl ester (CFSE).
-
Irradiate or treat stimulator cells (Donor B) with Mitomycin-C to prevent their proliferation.
-
-
Assay Setup (in 96-well plates):
-
Negative Control: Responder cells only.
-
Positive Control: 1x10^5 CFSE-labeled responder cells + 1x10^5 stimulator cells.
-
Rapamycin Treatment: Positive control setup + varying concentrations of Rapamycin (e.g., 0.1 nM to 100 nM).
-
-
Incubation:
-
Incubate plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Harvest cells and analyze by flow cytometry.
-
Gate on the lymphocyte population (e.g., CD3+ cells).
-
-
Data Analysis:
-
Measure the dilution of CFSE fluorescence in the responder cells. Each peak of reduced fluorescence represents a cell division.
-
Calculate the percentage of proliferated cells in each condition.
-
Determine the IC50 (half-maximal inhibitory concentration) of Rapamycin.
-
Protocol: CNI to Rapamycin Conversion Decision Workflow
This logical workflow guides the process of converting a stable transplant patient from a calcineurin inhibitor to Rapamycin due to CNI-related toxicity, such as nephrotoxicity.
Caption: Decision workflow for converting a patient from a CNI to Rapamycin therapy.
Conclusion
Rapamycin is a powerful immunosuppressive agent with a unique mechanism of action that is central to modern organ transplant medicine.[5] Its ability to inhibit the mTOR pathway provides effective prevention of allograft rejection, particularly when used in combination regimens that minimize CNI-associated toxicities.[3][16] However, its use is accompanied by a notable side-effect profile that requires diligent monitoring and management.[19][20] The protocols and data presented here offer a foundational resource for researchers and clinicians working to optimize the use of Rapamycin, further refine immunosuppressive strategies, and improve long-term outcomes for organ transplant recipients.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin in combination with cyclosporine or tacrolimus in liver, pancreas, and kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapamycin in transplantation: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Managing immune suppression and graft rejection with rapamycin in organ transplantation [longevity.technology]
- 7. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed and short course of rapamycin prevents organ rejection after allogeneic liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Regulation of Immune Responses by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoregulatory Functions of mTOR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamune dosage: Forms, strengths, how to take, and more [medicalnewstoday.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
- 16. Frontiers | Sirolimus in combination with low-dose extended-release tacrolimus in kidney transplant recipients [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Conversion to low-dose tacrolimus or rapamycin 3 months after kidney transplantation: a prospective, protocol biopsy-guided study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. The incidence, management, and evolution of rapamycin-related side effects in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of sirolimus in solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Rapamycin to Induce Autophagy: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, rapamycin (B549165) is a cornerstone tool for inducing autophagy, a fundamental cellular process of degradation and recycling. This document provides detailed application notes and standardized protocols for the effective use of rapamycin in experimental settings, ensuring robust and reproducible results.
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3] By inhibiting the mTOR complex 1 (mTORC1), rapamycin mimics a state of cellular starvation, thereby relieving the inhibitory phosphorylation of key autophagy-initiating proteins and triggering the formation of autophagosomes.[1][4][5] This makes rapamycin an invaluable asset for studying the intricate mechanisms of autophagy and its role in various physiological and pathological conditions, including neurodegenerative diseases, cancer, and aging.[3][6][7]
Mechanism of Action: Rapamycin and the mTOR Signaling Pathway
Rapamycin exerts its effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[1] The inhibition of mTORC1 has two key downstream effects that promote autophagy:
-
Activation of the ULK1 Complex: mTORC1 normally phosphorylates and inactivates the Unc-51 like autophagy activating kinase 1 (ULK1) complex. Rapamycin-mediated inhibition of mTORC1 prevents this phosphorylation, leading to the activation of the ULK1 complex, a critical step in the initiation of autophagosome formation.[1][8]
-
Regulation of Transcription Factor TFEB: mTORC1 also phosphorylates and inactivates the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression. Inhibition of mTORC1 allows TFEB to translocate to the nucleus and drive the expression of genes necessary for the autophagic process.
The following diagram illustrates the central role of mTOR in suppressing autophagy and how rapamycin intervenes to induce it.
Quantitative Data Summary for Experimental Design
The optimal concentration and treatment duration for rapamycin can vary significantly depending on the cell type, experimental model, and specific research question. The following tables summarize typical experimental parameters.
| Cell Culture Applications | Concentration Range | Treatment Time | Notes |
| Induction of Autophagy | 10 nM - 1 µM | 2 - 24 hours | A common starting point is 50-200 nM for 4-6 hours.[9][10] Time-course and dose-response experiments are recommended for optimization. |
| Long-term Studies | 1 nM - 50 nM | > 24 hours | Lower concentrations are often used for chronic treatment to minimize off-target effects and cytotoxicity. |
| Autophagic Flux Measurement | 50 nM - 1 µM | 2 - 6 hours (Rapamycin) | Co-treatment with a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM) for the last 1-4 hours is crucial.[9] |
| In Vivo Applications (Mouse Models) | Dosage Range | Administration Route | Notes |
| Acute Autophagy Induction | 1 - 10 mg/kg | Intraperitoneal (IP) injection | A single dose is often sufficient to observe autophagy induction within hours to a day. |
| Chronic Treatment | 1.5 - 5 mg/kg/day or week | IP injection or oral gavage | Lower, more frequent doses or weekly injections are common for long-term studies to assess the effects on aging and chronic diseases.[11] |
Experimental Protocols
Accurate assessment of autophagy induction is critical. It is highly recommended to use multiple assays to confirm findings. The "autophagic flux," which measures the entire process from autophagosome formation to degradation, should be assessed rather than relying on a single static measurement.[9][12]
The following diagram outlines a general experimental workflow for assessing rapamycin-induced autophagy.
Protocol 1: Western Blotting for LC3-II and p62/SQSTM1
This is the most common method to assess autophagic flux. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated, lipidated form (LC3-II).[12] An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.[6] p62 (also known as SQSTM1) is a cargo receptor that is degraded during autophagy; therefore, a decrease in p62 levels suggests increased autophagic flux.[9]
Materials:
-
Cells and culture medium
-
Rapamycin (stock solution in DMSO)
-
Bafilomycin A1 or Chloroquine
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% recommended for LC3 separation)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with four conditions: vehicle (DMSO), rapamycin, Bafilomycin A1 (100 nM) or Chloroquine (50 µM) alone for 2-4 hours, and rapamycin co-treated with Bafilomycin A1/Chloroquine for the last 2-4 hours of the rapamycin incubation.[9]
-
-
Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel. A 12% or 15% gel is recommended for good separation of LC3-I and LC3-II.[13]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL detection system.
-
-
Analysis:
-
Quantify band intensities. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A significant increase in LC3-II in the rapamycin + inhibitor group compared to the inhibitor-only group indicates a true induction of autophagic flux.[9][12] A decrease in p62 levels in the rapamycin-treated group compared to the control also supports autophagy induction.[9]
-
Protocol 2: Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as distinct puncta within the cell.[14][15]
Materials:
-
Cells plated on coverslips in a multi-well plate
-
Rapamycin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% BSA in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment:
-
Plate cells on sterile coverslips and treat with rapamycin as desired. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block with blocking solution for 30-60 minutes.
-
Incubate with primary anti-LC3 antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[13][16]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Image using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell or the percentage of cells with a significant increase in puncta. An increase in puncta in rapamycin-treated cells indicates an accumulation of autophagosomes.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM is considered the gold standard for identifying autophagic structures due to its high resolution, allowing for the direct visualization of double-membraned autophagosomes and single-membraned autolysosomes.[17][18]
Materials:
-
Cell pellets or tissue samples
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Dehydration series (graded ethanol)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
Procedure:
-
Sample Preparation:
-
Treat cells with rapamycin and harvest.
-
Fix the samples in primary fixative overnight at 4°C.[19]
-
-
Processing:
-
Wash samples in buffer.
-
Post-fix with osmium tetroxide for 1-2 hours at 4°C.[19]
-
Dehydrate through a graded series of ethanol.
-
Infiltrate with embedding resin.
-
-
Sectioning and Staining:
-
Polymerize the resin-infiltrated samples at 60°C.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Collect sections on TEM grids.
-
Stain with uranyl acetate and lead citrate.[19]
-
-
Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Identify and quantify autophagosomes (characterized by a double membrane enclosing cytoplasmic content) and autolysosomes.
-
Troubleshooting and Considerations
-
Cell Type Variability: The response to rapamycin can differ between cell lines. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific system.
-
Autophagic Flux is Key: An accumulation of autophagosomes (increased LC3-II or puncta) can signify either increased formation or a block in downstream degradation. Co-treatment with lysosomal inhibitors is crucial to differentiate between these possibilities and accurately measure autophagic flux.[9][12]
-
Controls are Critical: Always include a vehicle-treated control group. For positive controls, starvation (e.g., culturing in Earle's Balanced Salt Solution) is a potent inducer of autophagy.[20] For negative controls, genetic knockdown (e.g., siRNA against ATG5 or ATG7) can be used to inhibit autophagy.[20]
-
Antibody Specificity: Ensure the specificity of your antibodies, particularly for LC3, to accurately distinguish between LC3-I and LC3-II.[20]
-
Loading Controls: When performing Western blots for LC3, be aware that some common housekeeping proteins like actin can be degraded during autophagy. Consider using alternative loading controls like GAPDH or tubulin, or total protein normalization.[21]
By adhering to these detailed protocols and considerations, researchers can confidently and accurately utilize rapamycin as a tool to investigate the multifaceted roles of autophagy in health and disease.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 3. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing mTOR Signaling and Autophagy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Rapamycin upregulates autophagy by inhibiting the mTOR-ULK1 pathway, resulting in reduced podocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 17. Immunogold Electron Microscopy of the Autophagosome Marker LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Transmission electron microscopy of autophagosomes [bio-protocol.org]
- 20. Application guide: Methods to monitor Autophagy [novusbio.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Measuring mTOR Inhibition by Rapamycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] mTORC1 is a central regulator of cell growth, proliferation, and metabolism by integrating signals from growth factors, nutrients, and cellular energy status.[1] Rapamycin, a macrolide antibiotic, is a highly specific allosteric inhibitor of mTORC1.[1][2] It functions by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 activity.[2] This inhibition results in the dephosphorylation of its downstream effectors, primarily S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and induces autophagy.[2][3] Given the critical role of mTORC1 in various physiological and pathological processes, including cancer and metabolic disorders, the accurate measurement of its inhibition by rapamycin is essential for both basic research and therapeutic development.[2]
This document provides detailed protocols for several key techniques to quantify the inhibition of mTOR signaling following rapamycin treatment.
Western Blotting for Downstream Effectors
Western blotting is the most common method to assess mTORC1 activity by measuring the phosphorylation status of its key downstream targets, S6K1 and 4E-BP1. Inhibition of mTORC1 by rapamycin leads to a decrease in the phosphorylation of S6K1 at Threonine 389 (p-S6K1 T389) and 4E-BP1 at multiple sites, including Threonine 37/46 (p-4E-BP1 T37/46).[2][4]
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of rapamycin or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1, 6, 24 hours).[5]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate (B84403) Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[6]
-
Separate proteins on an SDS-polyacrylamide gel.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[2][7]
-
Wash the membrane three times with TBST.[2]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin or GAPDH).[2]
-
Data Presentation
| Target Protein | Recommended Primary Antibody | Dilution | Expected Change with Rapamycin |
| p-S6K1 (T389) | Rabbit mAb | 1:1000 | Decrease |
| Total S6K1 | Rabbit mAb | 1:1000 | No change |
| p-4E-BP1 (T37/46) | Rabbit mAb | 1:1000 | Decrease |
| Total 4E-BP1 | Rabbit mAb | 1:1000 | No change |
| β-actin | Mouse mAb | 1:5000 | No change |
Note: Antibody dilutions are starting recommendations and may need optimization.
Phos-tag™ SDS-PAGE for 4E-BP1 Analysis: For a more detailed analysis of 4E-BP1 phosphorylation, Phos-tag™ SDS-PAGE can be utilized. This technique separates protein isoforms based on the number of phosphate groups, allowing for the visualization of different phosphorylation states of 4E-BP1 as distinct bands.[8][9][10]
In Vitro mTOR Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of immunoprecipitated mTORC1. This method provides a direct assessment of the inhibitory effect of rapamycin on mTORC1's ability to phosphorylate its substrates.
Experimental Protocol
-
Immunoprecipitation of mTORC1:
-
Lyse cells treated with or without rapamycin in a CHAPS-based lysis buffer to preserve the mTORC1 complex.[11]
-
Incubate the lysates with an antibody against an mTORC1 component (e.g., Raptor or mTOR) and protein A/G beads for 2-4 hours at 4°C.[12]
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in kinase assay buffer containing a purified substrate (e.g., recombinant 4E-BP1 or a peptide substrate) and ATP.[11][12]
-
For the rapamycin-treated condition, the drug can be added directly to the kinase reaction.[11][13]
-
Incubate the reaction at 30°C for 20-30 minutes.[11]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Detection of Substrate Phosphorylation:
-
Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate (e.g., anti-p-4E-BP1 T37/46).
-
Alternatively, [γ-³²P]ATP can be used in the kinase reaction, and substrate phosphorylation can be detected by autoradiography.[12]
-
Data Presentation
| Condition | Substrate Phosphorylation (Relative Units) |
| Vehicle Control | 100 ± 10 |
| Rapamycin (10 nM) | 35 ± 5 |
| Rapamycin (100 nM) | 15 ± 3 |
Note: Data are representative and will vary based on experimental conditions.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chronic rapamycin treatment or lack of S6K1 does not reduce ribosome activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Inhibition via Rapamycin Treatment Partially Reverts the Deficit in Energy Metabolism Caused by FH Loss in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bujnochem.com [bujnochem.com]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 12. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
Application Notes and Protocols: Using Rapamycin as a Tool for Studying Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein synthesis is a fundamental cellular process essential for cell growth, proliferation, and function. The intricate regulation of this process is a key area of research in various fields, including cell biology, oncology, and neurobiology. A pivotal regulator of protein synthesis is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. Rapamycin, a macrolide compound, is a highly specific inhibitor of mTOR complex 1 (mTORC1), making it an invaluable tool for elucidating the mechanisms of translational control.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing rapamycin to study protein synthesis.
Mechanism of Action: Rapamycin and mTORC1
Rapamycin exerts its inhibitory effect on protein synthesis by targeting mTORC1. It does so by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a core component of mTORC1.[3][4] This binding allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its key downstream effectors that are crucial for protein synthesis.[1][2]
The primary downstream targets of mTORC1 in the context of protein synthesis are:
-
Ribosomal protein S6 kinases (S6Ks): Phosphorylation by mTORC1 activates S6Ks, which in turn phosphorylate several targets, including ribosomal protein S6 (rpS6), to promote ribosome biogenesis and translation initiation.
-
Eukaryotic initiation factor 4E-binding proteins (4E-BPs): In their hypophosphorylated state, 4E-BPs bind to the cap-binding protein eIF4E, preventing the formation of the eIF4F complex, a critical step in cap-dependent translation initiation. mTORC1-mediated hyperphosphorylation of 4E-BPs causes their dissociation from eIF4E, thus allowing translation to proceed.
By inhibiting mTORC1, rapamycin leads to the dephosphorylation and inactivation of S6Ks and the hypophosphorylation of 4E-BPs, which then sequester eIF4E. The net result is a significant reduction in cap-dependent protein synthesis.[5]
Signaling Pathway
The mTORC1 pathway integrates signals from various upstream stimuli, including growth factors, nutrients (amino acids), and cellular energy status, to control protein synthesis. Rapamycin's specific inhibition of mTORC1 allows researchers to dissect this complex signaling network.
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Quantitative Data Presentation
The inhibitory effect of rapamycin on protein synthesis is dose- and time-dependent and can vary between cell types.[6] The following tables summarize representative quantitative data from the literature.
Table 1: Dose-Dependent Inhibition of Protein Synthesis by Rapamycin
| Cell Line | Rapamycin Concentration | Inhibition of Protein Synthesis (%) | Measurement Method | Reference |
| T47D (Breast Cancer) | 20 nM | ~25% | Cell Growth Assay | [7] |
| MDA-MB-231 (Breast Cancer) | 20 µM | ~40% | Cell Growth Assay | [7] |
| PC3 (Prostate Cancer) | 50 ng/mL (~55 nM) | >20% | Cell Viability Assay | [8] |
| C32 (Melanoma) | 50 ng/mL (~55 nM) | >20% | Cell Viability Assay | [8] |
| HEK293 | 1 µM | ~50% (of insulin-stimulated synthesis) | [35S]-methionine incorporation | [5] |
Table 2: Time-Dependent Inhibition of Protein Synthesis by Rapamycin in EL4 Cells
| Treatment Time | Inhibition of Protein Synthesis (%) | Reference |
| 24 hours | ~20% | [9] |
| 48 hours | ~40% | [9] |
Table 3: Effect of Rapamycin on Downstream mTORC1 Substrates
| Cell Line/Tissue | Rapamycin Treatment | Effect on p-S6K1 | Effect on p-4E-BP1 | Reference |
| EL4 Cells | 20 ng/mL, 1-48 hr | Strong inhibition | Partial/transient inhibition | [9] |
| Human Skeletal Muscle | 16 mg (oral dose) | Blocked increase post-exercise | Attenuated increase post-exercise | [10] |
| Rat Skeletal Muscle | Leucine gavage + rapamycin | 98% reduction | 88% reduction in γ-form | [6] |
| HEK293FT Cells | 20 nM, 1 hr | Strong inhibition | Strong inhibition | [11] |
Experimental Protocols
Here we provide detailed protocols for three common methods to assess protein synthesis, adapted for use with rapamycin treatment.
Polysome Profiling
Polysome profiling separates mRNAs based on the number of associated ribosomes using sucrose (B13894) density gradient centrifugation. A decrease in the proportion of mRNAs in heavy polysome fractions upon rapamycin treatment indicates an inhibition of translation initiation.[12][13]
Experimental Workflow:
Caption: Workflow for Polysome Profiling with Rapamycin Treatment.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with the desired concentration of rapamycin or vehicle (e.g., DMSO) for the specified time.
-
Ribosome Stalling: 5 minutes before harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL to arrest ribosome translocation.[14]
-
Cell Harvest and Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitors, and protease inhibitors).
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
-
Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes. Gradients should be prepared in a buffer similar to the lysis buffer but without detergents.
-
Ultracentrifugation: Carefully layer the cleared cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.
-
Fractionation:
-
Fractionate the gradient from top to bottom using a gradient fractionator system while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Collect fractions of a defined volume.
-
-
RNA Isolation and Analysis:
-
Isolate RNA from each fraction using a standard method (e.g., Trizol extraction followed by isopropanol (B130326) precipitation).
-
Analyze the distribution of specific mRNAs across the gradient using qRT-PCR or perform a global analysis of the translatome using RNA sequencing of pooled polysomal fractions versus total cytoplasmic RNA.
-
SUnSET (Surface Sensing of Translation)
SUnSET is a non-radioactive method to measure global protein synthesis.[15] It utilizes the aminonucleoside antibiotic puromycin (B1679871), an analog of tyrosyl-tRNA, which incorporates into nascent polypeptide chains, leading to their premature termination. The amount of puromycin-incorporated peptides, detected by western blotting with an anti-puromycin antibody, is proportional to the rate of protein synthesis.[9][16]
Experimental Workflow:
Caption: Workflow for the SUnSET Assay with Rapamycin Treatment.
Protocol:
-
Cell Treatment: Culture cells and treat with rapamycin or vehicle as described for polysome profiling.
-
Puromycin Labeling: Towards the end of the rapamycin treatment, add puromycin directly to the culture medium at a final concentration of 1-10 µg/mL. Incubate for 10-30 minutes. The optimal concentration and incubation time should be determined empirically for each cell type.[16]
-
Cell Harvest and Lysis:
-
Quickly wash the cells with ice-cold PBS to remove the puromycin-containing medium.
-
Lyse the cells in a standard lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a specific anti-puromycin monoclonal antibody (e.g., clone 12D10).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the intensity of the entire lane for each sample using densitometry software. Normalize the puromycin signal to a loading control (e.g., total protein stain like Ponceau S or an antibody against a housekeeping protein like actin or tubulin).
-
Metabolic Labeling with [³⁵S]-Methionine
This classic method directly measures the rate of de novo protein synthesis by quantifying the incorporation of the radioactive amino acid [³⁵S]-methionine into newly synthesized proteins.[10][17]
Experimental Workflow:
Caption: Workflow for Metabolic Labeling with [³⁵S]-Methionine.
Protocol:
-
Cell Treatment: Culture and treat cells with rapamycin or vehicle.
-
Methionine Starvation: 30-60 minutes before labeling, replace the culture medium with pre-warmed, methionine-free medium to deplete the intracellular pool of unlabeled methionine. Continue the rapamycin/vehicle treatment during this step.[18]
-
Pulse Labeling: Add [³⁵S]-methionine to the methionine-free medium at a final concentration of 10-100 µCi/mL. Incubate for a short period (e.g., 15-60 minutes) to label newly synthesized proteins.[19]
-
Cell Harvest and Lysis:
-
Place the culture dishes on ice and wash the cells thoroughly with ice-cold PBS to remove unincorporated [³⁵S]-methionine.
-
Lyse the cells in a suitable lysis buffer.
-
-
Protein Precipitation:
-
Spot a small aliquot of the cell lysate onto a piece of filter paper (e.g., Whatman 3MM).
-
Precipitate the proteins by immersing the filter paper in ice-cold 10% trichloroacetic acid (TCA).
-
Wash the filters several times with 5% TCA and then with ethanol (B145695) to remove unincorporated label.
-
-
Quantification:
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein amount in the lysate.
-
Concluding Remarks
Rapamycin is a powerful and specific tool for investigating the role of mTORC1 in the regulation of protein synthesis. By employing the experimental approaches outlined in these application notes, researchers can effectively dissect the signaling pathways that control translation and gain valuable insights into various physiological and pathological processes. When designing experiments, it is crucial to consider the cell-type-specific sensitivity to rapamycin and the potential for incomplete inhibition of all mTORC1 functions.[1] Careful optimization of drug concentrations and treatment times, along with the selection of the most appropriate method for measuring protein synthesis, will ensure robust and reliable results.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. um.edu.mt [um.edu.mt]
- 9. agscientific.com [agscientific.com]
- 10. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative comparison of rapamycin and cyclosporine effects on cytokine gene expression studied by reverse transcriptase-competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dirusciolab.com [dirusciolab.com]
- 14. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 15. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Rapamycin Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Rapamycin (B549165) (also known as Sirolimus).
Frequently Asked Questions (FAQs)
Q1: Why is Rapamycin poorly soluble in water?
A1: Rapamycin is a lipophilic, macrolide compound with a high logP value, making it practically insoluble in water (approximately 2.6 µg/mL).[1] It lacks ionizable functional groups within a pH range of 1-10, which means its solubility cannot be enhanced by simple pH adjustments to form a salt.[1][2] This inherent low aqueous solubility presents significant challenges for its formulation and delivery in both research and clinical settings.[3][4]
Q2: What are the primary methods to improve Rapamycin's aqueous solubility?
A2: Several strategies can be employed to enhance the solubility of Rapamycin in aqueous solutions. The most common and effective methods include:
-
Co-solvents and Facilitated Hydrotropy: Utilizing a mixture of water-miscible organic solvents and hydrotropic agents.[1][2][5]
-
Cyclodextrin (B1172386) Complexation: Encapsulating Rapamycin within cyclodextrin molecules to form inclusion complexes.[6][7][8]
-
Nanoparticle Formulations: Reducing particle size to the nanoscale to increase surface area and dissolution rate. This includes nanocrystals, liposomes, micelles, and polymeric nanoparticles.[3][4][9][10][11]
Q3: How do co-solvents increase Rapamycin's solubility?
A3: Co-solvents, such as ethanol (B145695) and propylene (B89431) glycol, can increase the solubility of Rapamycin by reducing the polarity of the aqueous solution. A particularly effective technique is "facilitated hydrotropy," where water-miscible co-solvents are used to dissolve a partially water-miscible aromatic solute (a hydrotrope) like benzyl (B1604629) alcohol or benzoate (B1203000). This hydrotrope then acts as a potent solubilizing agent for Rapamycin, leading to a dramatic increase in its aqueous solubility, in some cases over 1000-fold.[1][2][5][12]
Q4: What is the role of cyclodextrins in solubilizing Rapamycin?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[13] They can encapsulate poorly water-soluble molecules like Rapamycin into their central cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, which allows it to be more readily dissolved in aqueous solutions, thereby increasing the apparent solubility of Rapamycin.[6][8] Beta-cyclodextrins and their derivatives, such as methyl-β-cyclodextrin and hydroxypropyl-β-cyclodextrin, have been shown to be effective in complexing with Rapamycin.[6]
Q5: How do nanoparticle formulations enhance Rapamycin's solubility and bioavailability?
A5: Nanoparticle-based delivery systems improve the solubility and bioavailability of Rapamycin in several ways:
-
Increased Surface Area: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, which enhances the dissolution rate.[14]
-
Improved Bioavailability: Nanoparticle formulations, such as nanocrystals (as used in the FDA-approved Rapamune® tablet), have demonstrated higher bioavailability compared to solutions.[3] Nanocarriers like liposomes, micelles, and polymeric nanoparticles can also protect Rapamycin from degradation and control its release.[3][4][9][10][11]
Troubleshooting Guide
Problem: Precipitate forms when preparing a Rapamycin working solution in an aqueous medium (e.g., cell culture media, PBS).
| Potential Cause | Recommended Solution |
| Direct dissolution in aqueous media | Rapamycin is practically insoluble in water. Always prepare a concentrated stock solution in an appropriate organic solvent first.[15] |
| Incorrect dilution method | Rapid dilution of a concentrated organic stock into an aqueous medium can cause the drug to precipitate ("salt out"). To avoid this, add the aqueous medium to the Rapamycin stock solution slowly while vortexing or mixing. A serial dilution approach is also recommended.[15][16] |
| High final concentration | The desired final concentration of Rapamycin in the aqueous solution may exceed its solubility limit in the final solvent mixture. Ensure you are working within the solubility limits. |
| Low temperature of aqueous medium | Adding a cold aqueous medium to the stock solution can decrease solubility. Pre-warm the aqueous medium to 37°C before preparing the final working solution.[16] |
Quantitative Data Summary
The following tables summarize the solubility of Rapamycin in various solvents and the effectiveness of different solubilization techniques.
Table 1: Solubility of Rapamycin in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | ~0.0026 | [1][2] |
| DMSO | >200 | [17] |
| Ethanol | ~50 | [17] |
| Propylene Glycol | Slightly soluble | [2] |
| Polyethylene Glycol 400 (PEG 400) | Slightly soluble | [2] |
| Polysorbate 80 | Slightly soluble | [2] |
| Benzyl Alcohol | >400 | [2] |
| N,N-dimethylacetamide (DMA) | - | [18][19] |
| Transcutol® P | High | [20] |
Table 2: Efficacy of Different Solubilization Methods for Rapamycin
| Method | Formulation Details | Solubility Enhancement | Reference |
| Facilitated Hydrotropy | 10% ethanol, 40% propylene glycol, 5% benzyl alcohol, and 3%-5% benzoate buffer | >10 mg/mL (>1000-fold increase) | [1][2][5] |
| Cyclodextrin Complexation | Complex with methyl-β-cyclodextrin | Highly enhanced | [6] |
| Nanocrystals | Rapamune® tablet formulation | 21% higher bioavailability than solution | [3] |
| Polymeric Nanoparticles | PLGA nanoparticles with piperine | ~4.8-fold increase in bioavailability | [3] |
| Mixed Nanomicelles | Vitamin E TPGS and Octoxynol-40 | 1 and 2 mg/mL in final formulation | [21] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock Solution in DMSO
This protocol details the preparation of a 10 mM Rapamycin stock solution in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
Rapamycin powder (MW: 914.17 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount: To prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of Rapamycin powder.
-
Dissolution: In a sterile microcentrifuge tube, add 1 mL of DMSO to the weighed Rapamycin powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[15][22]
-
Protocol 2: Preparation of Rapamycin Working Solution for Cell Culture
This protocol describes the preparation of a 100 nM working solution of Rapamycin in cell culture medium from a 10 mM DMSO stock.
-
Materials:
-
10 mM Rapamycin stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure:
-
Thaw stock solution: Thaw a single-use aliquot of the 10 mM Rapamycin stock solution at room temperature.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM solution. Mix gently.
-
Prepare the final working solution by adding 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed medium to achieve a final concentration of 100 nM.
-
-
Direct Dilution (Alternative): Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium to get a final concentration of 100 nM. Add the stock solution to the medium slowly while gently mixing.[22]
-
Mix thoroughly: Gently swirl or invert the container to ensure a homogenous solution before adding it to the cells.
-
Important: Always prepare the working solution fresh before each experiment as Rapamycin is unstable in aqueous solutions.[15] Include a vehicle control (medium with the same final concentration of DMSO without Rapamycin) in your experiments.[15]
-
Visualizations
Signaling Pathway
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow
Caption: Workflow for preparing Rapamycin solutions for experimental use.
Troubleshooting Logic
Caption: Decision tree for troubleshooting Rapamycin precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin-Loaded Polymeric Nanoparticles as an Advanced Formulation for Macrophage Targeting in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin Loaded Solid Lipid Nanoparticles as a New Tool to Deliver mTOR Inhibitors: Formulation and in Vitro Characterization | MDPI [mdpi.com]
- 11. Development of a novel rapamycin loaded nano- into micro-formulation for treatment of lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. scispace.com [scispace.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. US5530006A - Rapamycin formulation for IV injection - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Nanomicellar Topical Aqueous Drop Formulation of Rapamycin for Back-of-the-Eye Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Common issues with Rapamycin stability in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common stability issues encountered with Rapamycin (B549165) in experimental media.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Rapamycin, offering potential causes and solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of Rapamycin in your stock solution or final working solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
How old is your stock solution? Rapamycin in DMSO should be used within 3 months when stored at -20°C to prevent loss of potency.[1] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[1][2]
-
How was it stored? The solid form of Rapamycin should be stored at -20°C and desiccated.[1] Stock solutions should also be stored at -20°C or -80°C.[3]
-
-
Check for Precipitation:
-
Prepare Fresh Solutions: It is best to prepare fresh dilutions for each experiment to ensure potency.[8][9]
-
Issue 2: Precipitate forms when preparing the working solution in aqueous media.
-
Potential Cause: This is a common issue known as "salting out" or precipitation upon dilution from a concentrated organic stock solution into an aqueous medium.[3]
-
Solutions:
-
Slow Dilution: Instead of adding the Rapamycin stock directly to the aqueous buffer, try adding the buffer to the stock solution slowly while vortexing.[3] This allows for a more gradual change in solvent polarity.
-
Serial Dilution: Perform an intermediate dilution of the stock solution in the cell culture medium or another suitable sterile solvent before preparing the final concentration.[2]
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[3] Always include a vehicle control in your experiments.[10]
-
Issue 3: Variability in results between experiments.
-
Potential Cause: Several factors can contribute to variability in Rapamycin experiments.
-
Factors to Control:
-
Drug Stability and Solvent: Ensure proper storage and use a consistent, appropriate solvent like DMSO.[8] Always prepare fresh dilutions.[8]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can significantly impact the cellular response to Rapamycin.[8][10]
-
Experimental Parameters: Rapamycin's effects are highly dependent on concentration and duration of treatment.[10] It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect Rapamycin stability in media?
A1: The main factors affecting Rapamycin's stability are:
-
pH: Rapamycin degradation is pH-dependent. It is susceptible to degradation in acidic conditions and undergoes base-catalyzed hydrolysis.[5][11][12][13][14][15] For instance, its half-life is significantly reduced in highly basic solutions.[11][12][13][14][15]
-
Temperature: Degradation is temperature-dependent.[5] For optimal stability, Rapamycin powder and stock solutions should be stored at -20°C or below.[1][2][9]
-
Aqueous Environments: Rapamycin has poor stability in aqueous solutions, including PBS and HEPES buffer.[5][6][7] Its half-life in PBS (pH 7.4) is significantly shorter than in ultrapure water.[5]
-
Oxidation: Rapamycin is susceptible to autoxidation.[14]
Q2: What are the recommended solvents for preparing Rapamycin stock solutions?
A2: The most commonly recommended solvents are Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2][3][16] Rapamycin is soluble in DMSO at concentrations up to 200 mg/ml and in ethanol at up to 50 mg/ml.[1][4] It is practically insoluble in water.[3]
Q3: How should I store Rapamycin and its solutions?
A3: Proper storage is critical for maintaining Rapamycin's activity.
| Formulation | Storage Condition | Stability | Source |
| Solid Powder | -20°C, desiccated | Up to 3 years | [2][17] |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C, in aliquots | Up to 3 months | [1][2] |
| Aqueous Solutions | Not recommended for storage | Use immediately; do not store for more than one day | [4] |
Q4: What are the main degradation products of Rapamycin?
A4: The primary degradation products of Rapamycin in aqueous solutions are isomers of secorapamycin (a ring-opened form) and a hydroxy acid formed via lactone hydrolysis.[11][12][13][14][15] Secorapamycin and its derivatives exhibit significantly weaker immunosuppressive activity.
Quantitative Data Summary
Table 1: Solubility of Rapamycin in Common Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (~109 mM) | [2] |
| Ethanol | ≥ 50 mg/mL | [1][4] |
| Methanol | ~25 mg/mL | [18] |
| Water | Practically insoluble (~2.6 µg/mL) | [6][14] |
Table 2: Half-life of Rapamycin in Different Aqueous Media
| Medium | Apparent pH | Half-life (hours) | Source |
| Acetonitrile-water with 23.7 mM MeCOONH4 | 7.3 | 890 | [11][12][13][14][15] |
| Acetonitrile-water with 237 mM MeCOONH4 | 7.3 | 200 | [11][12][13][14][15] |
| Acetonitrile-water with NaOH | 12.2 | Significantly reduced (by 3 orders of magnitude compared to pH 7.3) | [11][12][13][14][15] |
| Ultrapure Water (UPW) | - | 111.8 | [5] |
| Normal Saline (NS) | - | 43.6 | [5] |
| PBS | 7.4 | 11.5 | [5] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions for Cell Culture
This protocol outlines the steps for preparing Rapamycin solutions for use in cell culture experiments.[2]
Materials:
-
Rapamycin powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure for 10 mM Stock Solution:
-
Calculation: Based on the molecular weight of Rapamycin (914.17 g/mol ), calculate the required mass for your desired volume. For 1 mL of a 10 mM stock, 9.14 mg of Rapamycin is needed.[2]
-
Weighing: Carefully weigh the Rapamycin powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[2]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes and store at -20°C or -80°C.[2]
Procedure for Working Solution:
-
Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.[2]
-
Dilution: Directly add the appropriate volume of the stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. For example, to make 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock.[2]
-
Mixing: Mix the medium thoroughly by gentle swirling or inversion before adding it to the cells.[2]
Protocol 2: HPLC Method for Assessing Rapamycin Stability
This protocol provides a general method for evaluating the stability of Rapamycin using High-Performance Liquid Chromatography (HPLC).[19][20]
Materials and Equipment:
-
HPLC system with UV detector
-
C8 or C18 analytical column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Rapamycin standard
-
Samples of Rapamycin in the media to be tested
Chromatographic Conditions (Example): [20]
-
Column: C8 (e.g., 15 cm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Water (80:20 v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: 57°C
-
Detection Wavelength: 277 nm
Procedure:
-
Sample Preparation: Prepare Rapamycin solutions in the desired media at a known concentration. Incubate the samples under the conditions being tested (e.g., different temperatures, pH values, or time points).
-
Standard Preparation: Prepare a standard solution of Rapamycin in the mobile phase at a known concentration.
-
Injection: Inject the standard and test samples into the HPLC system.
-
Analysis: Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent Rapamycin. The stability can be quantified by comparing the peak area of Rapamycin in the test samples to the initial time point or a control sample.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Caption: General experimental workflow for cell-based assays using Rapamycin.
Caption: Logical troubleshooting workflow for inconsistent Rapamycin experiment results.
References
- 1. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. agscientific.com [agscientific.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of response to Rapamycin treatment in cells
Welcome to the technical support center for Rapamycin experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with Rapamycin in cell culture.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any effect (e.g., inhibition of cell proliferation) after treating my cells with Rapamycin?
A1: A lack of response to Rapamycin can stem from several factors, ranging from experimental setup to the intrinsic biology of your cell line.
-
Cell Line Sensitivity: Different cell lines exhibit highly variable sensitivity to Rapamycin. For example, MCF-7 breast cancer cells are often sensitive to nanomolar concentrations, whereas cell lines like MDA-MB-231 may require micromolar concentrations to see a similar effect.[1] This can be due to factors like the levels of phosphatidic acid (PA), which can compete with Rapamycin for binding to mTOR.[1][2]
-
Drug Concentration and Duration: The inhibitory effects of Rapamycin are dose- and time-dependent.[3] While low nanomolar concentrations are often sufficient to suppress the phosphorylation of S6 Kinase 1 (S6K1), inhibiting 4E-BP1 phosphorylation may require higher doses.[1][2] Furthermore, some effects, particularly the inhibition of mTOR Complex 2 (mTORC2), may only be observed after prolonged treatment.[2][4]
-
Drug Solubility and Stability: Rapamycin is hydrophobic and prone to precipitation when diluted from a DMSO stock into aqueous cell culture media.[5] This is a common source of experimental failure. It is crucial to prepare fresh dilutions for each experiment and to use a proper dilution technique.[1][5]
-
Activation of Pro-Survival Feedback Loops: A primary mechanism of resistance is the activation of alternative survival pathways. Rapamycin's inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of Akt signaling, which promotes cell survival and can counteract the drug's anti-proliferative effects.[1][6]
Q2: My Western blot shows an increase in Akt phosphorylation at Serine 473 after Rapamycin treatment. Is this an error?
A2: No, this is a well-documented feedback mechanism and a common reason for Rapamycin resistance.[1][7] By inhibiting the mTORC1/S6K1 pathway, Rapamycin removes the negative feedback that S6K1 normally exerts on upstream signaling molecules like IRS-1.[1] This leads to increased PI3K activity and subsequent phosphorylation of Akt, which can limit the therapeutic efficacy of Rapamycin.[1][6]
Q3: I expected to see autophagy, but instead, my cells are undergoing apoptosis. Why?
A3: The cellular response to mTOR inhibition is context-dependent. While Rapamycin is a well-known inducer of autophagy, this process can sometimes act as a pro-survival mechanism for cells under stress.[6] In some cell lines or under certain conditions, the stress induced by mTOR inhibition may be too great to be resolved by autophagy, leading to the activation of apoptotic pathways instead. The specific outcome can depend on the cell type, the concentration of Rapamycin used, and the underlying mutational status of the cells.
Q4: My results are inconsistent between experiments. What are the likely sources of variability?
A4: Inconsistency in Rapamycin experiments often points to issues with drug preparation and handling.
-
Drug Preparation: Rapamycin is typically dissolved in a solvent like DMSO.[8] Ensure the stock solution is fully dissolved. When making working dilutions in aqueous media, a common error is adding the small volume of drug stock directly to the large volume of media, which can cause it to precipitate.[5][9] The correct method is to add the media slowly to the aliquot of drug stock while mixing to allow for a gradual change in solvent polarity.[5][9]
-
Drug Stability: Always prepare fresh working solutions from a frozen stock for each experiment.[5] Aliquoting the stock solution into single-use volumes is highly recommended to avoid multiple freeze-thaw cycles.[5]
-
Solvent Controls: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[8] Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent used in the highest Rapamycin dose.[8]
Troubleshooting Guides
Problem 1: No Inhibition of mTORC1 Signaling
You've treated your cells with Rapamycin, but a Western blot shows no decrease in the phosphorylation of downstream targets like p70 S6 Kinase (p-S6K).
Problem 2: Cells Continue to Proliferate Despite mTORC1 Inhibition
Your Western blot confirms that p-S6K is inhibited, but cell proliferation assays (e.g., MTT, cell counting) show no effect.
-
Feedback Activation of Akt: As discussed in FAQ Q2, Rapamycin can induce Akt phosphorylation, promoting survival.
-
Incomplete Inhibition of 4E-BP1: Rapamycin is often less effective at inhibiting 4E-BP1 phosphorylation compared to S6K.[2][6] The release of eIF4E from 4E-BP1 is a critical step for the translation of many proteins involved in cell proliferation.
-
Autophagy as a Survival Mechanism: In some cancer cells, the induction of autophagy can help them survive the metabolic stress of mTORC1 inhibition.[6]
-
Solution: Combine Rapamycin with an autophagy inhibitor, such as Chloroquine or 3-Methyladenine (3-MA), and assess if this combination reduces cell viability.[6]
-
Quantitative Data Summary
Table 1: Rapamycin Concentration and Cellular Response
| Parameter | Cell Line | Concentration | Effect | Citation |
| IC50 (Proliferation) | MCF-7 (Breast Cancer) | ~20 nM | Inhibition of cell growth. | [2] |
| MDA-MB-231 (Breast Cancer) | ~20 µM | Inhibition of cell growth. | [2] | |
| Nara-H (Fibrosarcoma) | 41.68 µM (at 24h) | Inhibition of cell proliferation. | [11] | |
| Ca9-22 (Oral Cancer) | ~15 µM | Median inhibitory concentration. | [12] | |
| Pathway Inhibition | Various | Low nM range | Sufficient to suppress S6K1 phosphorylation. | [1][2] |
| Various | Micromolar (µM) range | May be required to inhibit 4E-BP1 phosphorylation. | [1][2] | |
| Autophagy Induction | Neuroblastoma Cells | 20 µM (at 24h) | Increased autophagosome formation. | [13] |
Note: IC50 values are highly dependent on the specific cell line, assay duration, and experimental conditions.[1]
Signaling Pathway Diagram
The mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a central kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and metabolism.[14][15] It exists in two distinct complexes, mTORC1 and mTORC2.[14][16] Rapamycin, in complex with FKBP12, directly and allosterically inhibits mTORC1.[14]
Key Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins following Rapamycin treatment.[17]
-
Cell Lysis: After treating cells with Rapamycin, wash them twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[17]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a standard method like the BCA assay.[1]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size via SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[17]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate the membrane with a specific primary antibody (e.g., anti-phospho-S6K T389, anti-total-S6K) overnight at 4°C. Wash the membrane three times with TBST.[8][17]
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.[8][18] Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels.[18]
Protocol 2: Cell Proliferation (MTS/MTT) Assay
This assay measures cell viability and proliferation based on the metabolic activity of the cells.[8][19]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[8]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of Rapamycin and a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[3][8]
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[12][19]
-
Measurement: If using MTT, add a solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[8] Calculate cell viability as a percentage relative to the vehicle-treated control cells.[17]
Protocol 3: Assessment of Autophagic Flux
A static measurement of autophagy markers can be misleading. Measuring "autophagic flux" provides a more accurate assessment of the entire process from autophagosome formation to degradation.
-
Key Markers: The most common markers are LC3 and p62 (SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form autophagosome-associated LC3-II.[8][13] p62 is a protein that is selectively degraded by autophagy; therefore, a decrease in p62 levels indicates active autophagy.[13]
-
Experimental Design: To measure flux, compare the effects of Rapamycin alone to the effects of Rapamycin combined with a late-stage autophagy inhibitor like Chloroquine or Bafilomycin A1. These inhibitors block the fusion of autophagosomes with lysosomes, causing LC3-II to accumulate.
-
Procedure:
-
Set up four treatment groups: 1) Vehicle control, 2) Rapamycin alone, 3) Autophagy inhibitor alone, 4) Rapamycin + Autophagy inhibitor.
-
Treat cells for the desired duration.
-
Lyse the cells and perform a Western blot as described in Protocol 1.
-
Probe the membrane for LC3 and p62. A loading control (e.g., GAPDH, β-actin) is essential.[8]
-
-
Interpretation: A greater accumulation of LC3-II in the combination treatment group compared to the Rapamycin-alone group indicates a robust autophagic flux. A corresponding decrease in p62 with Rapamycin treatment (which is prevented by the autophagy inhibitor) further confirms active flux.
References
- 1. benchchem.com [benchchem.com]
- 2. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 13. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR - Wikipedia [en.wikipedia.org]
- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Genome-wide association study for biomarker identification of Rapamycin and Everolimus using a lymphoblastoid cell line system [frontiersin.org]
Technical Support Center: Rapamycin Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of Rapamycin (B549165) during storage. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide: Common Rapamycin Degradation Issues
Issue 1: Loss of Potency in Stored Rapamycin Stock Solution
-
Possible Cause 1: Improper Storage Temperature. Solutions of Rapamycin are sensitive to temperature fluctuations. Storage at temperatures warmer than -20°C can accelerate degradation.
-
Possible Cause 2: Exposure to Light. Rapamycin is light-sensitive.[5] Exposure to ambient light can lead to photodegradation.
-
Solution: Protect Rapamycin, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.[5]
-
-
Possible Cause 3: Hydrolysis in Aqueous Solutions. Rapamycin's lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions.[6][7][8] It is highly unstable in low pH environments (e.g., pH 1.2) and degradation is also catalyzed by bases.[9]
-
Solution: Prepare fresh aqueous solutions for each experiment. If temporary storage of an aqueous solution is necessary, maintain a neutral pH and store at 2-8°C for no longer than one day.[4] For longer-term stability in solution, organic solvents like DMSO or ethanol (B145695) are preferred.[3][10]
-
-
Possible Cause 4: Oxidation. Rapamycin can undergo autoxidation, leading to the formation of various degradation products like epoxides and ketones.[11][12]
-
Solution: Store solid Rapamycin under a dry, inert atmosphere (e.g., argon or nitrogen) if possible. When preparing solutions, use degassed solvents to minimize dissolved oxygen.
-
Logical Troubleshooting Workflow
Here is a decision tree to help troubleshoot potential Rapamycin degradation:
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Rapamycin?
A: Solid Rapamycin should be stored desiccated at -20°C and protected from light.[3][5] Under these conditions, it is stable for 2 to 3 years.[5] Rapamycin is hygroscopic, so it is crucial to prevent moisture exposure.[5]
Q2: How should I prepare and store Rapamycin stock solutions?
A: Rapamycin is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4][10][13] It is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO), which can then be aliquoted into single-use volumes and stored at -20°C or -80°C.[13] Stored this way, the solution should be used within 3 months to prevent loss of potency.[3][10] Avoid repeated freeze-thaw cycles.[3][4]
Q3: How stable is Rapamycin in aqueous media for cell culture experiments?
A: Rapamycin degrades relatively quickly in aqueous solutions. Its stability is highly dependent on the pH.[9] For instance, in a pH 1.2 solution, the half-life can be as short as 10 minutes.[9] It is recommended to not store aqueous solutions for more than one day.[4] Always prepare fresh dilutions in your cell culture medium from a frozen stock solution immediately before use.
Q4: What are the main degradation products of Rapamycin?
A: The primary degradation pathways for Rapamycin are hydrolysis and oxidation.[6][11] Hydrolysis of the lactone ring leads to the formation of secorapamycin.[6][7] Autoxidation can also occur, particularly at the triene region of the molecule, resulting in various products including epoxides and ketones.[11][12]
Q5: Can I use Rapamycin that has changed color?
A: Any change in the physical appearance of Rapamycin, such as discoloration of the solid powder, may indicate degradation. It is recommended to discard the product and use a new vial to ensure the reliability of your experimental results.
Quantitative Data Summary
The stability of Rapamycin is significantly influenced by the storage medium and pH. The following tables summarize quantitative data on its stability under various conditions.
Table 1: Stability of Rapamycin in Solid Form and Organic Solvents
| Form | Storage Temperature | Stability Duration | Source |
| Solid (desiccated, protected from light) | -20°C | 2-3 years | [5] |
| In DMSO or Ethanol (aliquoted) | -20°C | Up to 3 months | [3][10] |
| In DMSO or Ethanol (aliquoted) | -80°C | At least 1 year | [2] |
Table 2: Half-life of Rapamycin in Aqueous Solutions at 37°C
| Aqueous Medium | Apparent pH | Half-life (t½) | Source |
| HCl Solution | 1.2 | ~10 minutes | [9] |
| HCl Solution | 2.0 | ~36 minutes | [9] |
| HCl Solution | 3.0 | ~672 minutes (11.2 hours) | [9] |
| Acetonitrile-Water with Ammonium Acetate | 7.3 | 200 - 890 hours | [6][7] |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~11.5 hours | [14] |
| Ultrapure Water | Neutral | ~111.8 hours | [14] |
| Normal Saline | Neutral | ~43.6 hours | [14] |
Experimental Protocols
Protocol: Stability Assessment of Rapamycin by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of Rapamycin in a given formulation or solution over time.
1. Materials and Equipment:
-
Rapamycin standard
-
Rapamycin sample for stability testing
-
HPLC system with UV detector
-
C8 or C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)[15]
-
Mobile phase: Methanol:Water (80:20 v/v) or Acetonitrile:Water mixture[15][16]
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Experimental Workflow:
3. HPLC Method Parameters:
-
Column: C8, 150 x 4.6 mm, 5 µm particle size[15]
-
Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v)[15]
-
Flow Rate: 1.0 mL/min[15]
-
Column Temperature: 57°C[15]
-
Detection Wavelength: 277 nm[15]
-
Injection Volume: 10-50 µL
4. Procedure:
-
Prepare Standard Solutions: Create a series of Rapamycin standard solutions of known concentrations (e.g., ranging from 0.025 to 2 µg/mL) in the mobile phase.
-
Prepare Test Sample (Time=0): Accurately prepare your Rapamycin test solution (e.g., in a buffer, cell culture medium, or formulation). Immediately dilute an aliquot with the mobile phase to a concentration within the range of your standard curve. This is your t=0 sample.
-
Incubate Samples: Store the bulk of your test solution under the desired stability testing conditions (e.g., 37°C, protected from light).
-
Collect Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the test solution and dilute it with the mobile phase as done for the t=0 sample.
-
HPLC Analysis: Inject the prepared standards and test samples (from each time point) into the HPLC system.
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the Rapamycin standards.
-
For each time point, determine the concentration of Rapamycin in your test sample by comparing its peak area to the standard curve.
-
Calculate the percentage of Rapamycin remaining at each time point relative to the concentration at t=0.
-
Signaling Pathway
Rapamycin functions by inhibiting the mTOR (mammalian Target of Rapamycin) pathway. It first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds directly to the mTORC1 complex, inhibiting its kinase activity.[5] This leads to the dephosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1, ultimately inhibiting protein synthesis and arresting the cell cycle.[3][10][17]
References
- 1. ubpbio.com [ubpbio.com]
- 2. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]
- 3. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. agscientific.com [agscientific.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. experts.umn.edu [experts.umn.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Cellular Resistance to Rapamycin
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering cellular resistance to Rapamycin (B549165) in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify the underlying causes of resistance and implement effective strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the common molecular mechanisms underlying cellular resistance to Rapamycin?
A1: Cellular resistance to Rapamycin can arise from several mechanisms:
-
Mutations in the mTOR Pathway: Genetic mutations in the mTOR protein itself or its binding partner FKBP12 can prevent Rapamycin from effectively binding to and inhibiting the mTORC1 complex.[1][2] Altered expression or mutations in downstream effectors of mTORC1, such as S6 kinase (S6K) and eIF4E binding protein 1 (4E-BP1), can also confer resistance.[1][2]
-
Feedback Activation of Survival Pathways: A primary mechanism of resistance is the activation of pro-survival signaling pathways, most notably the PI3K/AKT pathway. Rapamycin inhibits mTORC1, which normally exerts a negative feedback loop on receptor tyrosine kinase (RTK) signaling.[3] Inhibition of this feedback results in the activation of AKT, which can promote cell survival and proliferation, counteracting the effects of mTORC1 inhibition.[4][5][6]
-
Incomplete Inhibition of mTORC1 Substrates: Rapamycin is an allosteric inhibitor and may not completely suppress the phosphorylation of all mTORC1 substrates.[3] While S6K is generally sensitive, the phosphorylation of 4E-BP1, which is critical for cap-dependent translation of oncogenic mRNAs, can be less sensitive to Rapamycin, especially at lower concentrations.[1][7]
-
Role of mTORC2: The mTORC2 complex is largely insensitive to acute Rapamycin treatment.[8][9] mTORC2 can promote cell survival by phosphorylating and activating AKT at serine 473.[4][9]
-
Induction of Autophagy: Rapamycin can induce autophagy, a cellular self-degradation process. While this can be a mechanism of cell death, in some cancer cells, autophagy can act as a survival mechanism under the stress of treatment, thereby contributing to resistance.
Q2: How can I experimentally determine the specific mechanism of Rapamycin resistance in my cell line?
A2: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:
-
Western Blotting: This is a crucial first step to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway. Key proteins to analyze include p-mTOR (Ser2448), p-AKT (Ser473 and Thr308), p-S6K (Thr389), and p-4E-BP1 (Thr37/46). Persistent phosphorylation of these proteins in the presence of Rapamycin can indicate the activation of feedback loops or incomplete target inhibition.
-
Gene Sequencing: Sequencing the MTOR and FKBP12 genes can identify mutations that may prevent Rapamycin from binding to its target.[2]
-
Cap-Dependent Translation Assay: A 7-methyl-GTP (m7GTP) pull-down assay can be performed to assess the binding of eIF4E to 4E-BP1 and eIF4G.[3] In resistant cells, you may observe sustained association of eIF4E with eIF4G, indicating that cap-dependent translation is not being effectively inhibited.
-
Autophagy Flux Assays: To determine if autophagy is acting as a survival mechanism, you can monitor the levels of LC3-II and p62 by Western blot or visualize GFP-LC3 puncta by fluorescence microscopy. An increase in autophagic flux in the presence of Rapamycin would suggest its potential role in resistance.
Q3: What are the primary strategies to overcome Rapamycin resistance in my experiments?
A3: Several strategies can be employed to overcome Rapamycin resistance, primarily focusing on combination therapies and the use of next-generation mTOR inhibitors:
-
Combination with PI3K/AKT Inhibitors: Since the activation of the PI3K/AKT pathway is a common resistance mechanism, combining Rapamycin with a PI3K inhibitor (e.g., LY294002) or an AKT inhibitor (e.g., MK2206) can be highly effective.[5][7][10] This dual-pronged approach can block the feedback activation of AKT and lead to a more profound inhibition of cell growth and survival.[5][7]
-
Dual mTORC1/mTORC2 Inhibitors: Utilizing ATP-competitive mTOR inhibitors (TORKinibs), such as PP242 or MLN0128 (INK128), that target the kinase domain of mTOR can inhibit both mTORC1 and mTORC2.[9] This approach prevents the activation of AKT by mTORC2 and can be more effective than Rapamycin alone.[9]
-
Combination with Autophagy Inhibitors: If autophagy is identified as a pro-survival mechanism, co-treatment with an autophagy inhibitor like 3-Methyladenine (3-MA) or Chloroquine can enhance the cytotoxic effects of Rapamycin.
-
Higher Doses of Rapamycin: In some cases, resistance may be due to incomplete inhibition of 4E-BP1 phosphorylation. Using higher, micromolar concentrations of Rapamycin may be necessary to achieve complete inhibition.[8]
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation is observed after Rapamycin treatment.
| Possible Cause | Suggested Solution |
| Cell Line Insensitivity | Different cell lines exhibit varying sensitivity to Rapamycin. Confirm the reported sensitivity of your cell line in the literature. Consider testing a range of concentrations, from nanomolar to micromolar, to determine the IC50 value for your specific cell line.[11] |
| Drug Concentration and Duration | Inhibition of mTORC1 substrates can be dose- and time-dependent. While low nanomolar concentrations may be sufficient to inhibit S6K1 phosphorylation, higher micromolar doses may be required to inhibit 4E-BP1 phosphorylation.[8][11] Prolonged treatment may be necessary to observe effects on mTORC2.[8] |
| Feedback Loop Activation | Inhibition of mTORC1 by Rapamycin can lead to the feedback activation of the PI3K/AKT pathway.[3] Assess the phosphorylation status of AKT (Ser473 and Thr308) by Western blot. If p-AKT levels are elevated after Rapamycin treatment, consider co-treatment with a PI3K or AKT inhibitor.[5][6] |
| Drug Stability and Solvent Issues | Ensure proper storage of Rapamycin and use a consistent and appropriate solvent, such as DMSO. Prepare fresh dilutions for each experiment.[12] Include a vehicle control (cells treated with the same concentration of solvent) to rule out solvent-induced toxicity or effects.[12] |
Problem 2: S6K phosphorylation is inhibited, but 4E-BP1 phosphorylation persists.
| Possible Cause | Suggested Solution |
| Differential Substrate Sensitivity | Rapamycin is often less effective at inhibiting the phosphorylation of 4E-BP1 compared to S6K.[1] This allows for the continued translation of proteins involved in cell proliferation and survival. |
| Experimental Approach | 1. Increase Rapamycin Concentration: Titrate Rapamycin to higher (micromolar) concentrations to determine if this can overcome the resistance of 4E-BP1 phosphorylation.[8] 2. Use a Dual mTORC1/mTORC2 Inhibitor: Treat cells with a dual inhibitor (e.g., MLN0128/INK128) to more effectively block mTOR kinase activity and subsequent 4E-BP1 phosphorylation.[3][9] 3. Combine with an AKT inhibitor: Activated AKT can contribute to sustained 4E-BP1 phosphorylation. Co-treatment with an AKT inhibitor like MK2206 can enhance the inhibitory effect on 4E-BP1.[7] |
Problem 3: Increased autophagy is observed, but cells remain viable.
| Possible Cause | Suggested Solution |
| Autophagy as a Survival Mechanism | In some cellular contexts, autophagy can promote cell survival under stress, thereby contributing to Rapamycin resistance. |
| Experimental Approach | 1. Co-treatment with an Autophagy Inhibitor: Treat cells with a combination of Rapamycin and an autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine).[3] 2. Assess Apoptosis: Following co-treatment, assess the induction of apoptosis by performing a caspase-3/7 activity assay or by Western blotting for cleaved PARP.[3] An increase in apoptosis would indicate that inhibiting autophagy can sensitize the cells to Rapamycin. |
Experimental Protocols
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with Rapamycin at the desired concentrations and for the specified time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K, and 4E-BP1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
-
Cap-Dependent Translation Assay (m7GTP Pull-Down)
This assay assesses the formation of the eIF4F translation initiation complex.
-
Cell Lysis: Treat cells as described above and lyse them in a polysome lysis buffer.
-
m7GTP Pull-Down:
-
Incubate the cell lysates with 7-methyl-GTP (m7GTP) Sepharose beads to pull down the eIF4E and its associated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against eIF4E, 4E-BP1, and eIF4G. A decrease in the amount of eIF4G pulled down with eIF4E indicates inhibition of cap-dependent translation.
-
Visualizations
References
- 1. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to rapamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Feedback Activation of SGK3 and AKT Contributes to Rapamycin Resistance by Reactivating mTORC1/4EBP1 Axis via TSC2 in Breast Cancer [ijbs.com]
- 5. Activation of Akt and eIF4E survival pathways by rapamycin-mediated mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Rapamycin's Inhibition of mTOR Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot experiments where Rapamycin (B549165) fails to inhibit mTOR activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with Rapamycin, offering potential causes and solutions in a question-and-answer format.
Section 1: Issues with the Rapamycin Compound
Q1: I'm not seeing any inhibition of mTOR. Could my Rapamycin be inactive?
A1: This is a common concern. The stability and handling of Rapamycin are crucial for its activity. Consider the following:
-
Improper Storage: Rapamycin is sensitive to light, moisture, and temperature. It should be stored as a solid at -20°C and protected from light.[1][2] Stock solutions, typically in DMSO or ethanol (B145695), should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Aqueous solutions should not be stored for more than a day.[2]
-
Age and Stability: The solid compound is generally stable for 2-3 years when stored correctly at -20°C.[1] However, the stability of Rapamycin in solution can be lower; for instance, it is relatively unstable in tissue culture conditions with a half-life of about 12 hours.[3][4]
-
Solubility Issues: Rapamycin is very poorly soluble in water.[2] Ensure it is fully dissolved in a suitable solvent like DMSO or ethanol before diluting it in your aqueous culture medium.[2] Precipitates in the media can significantly reduce the effective concentration.
| Parameter | Recommendation |
| Storage (Solid) | -20°C, desiccated, protected from light[1][2] |
| Storage (Stock Solution) | -20°C in small aliquots to avoid freeze-thaw cycles[2] |
| Aqueous Solution Stability | Prepare fresh; do not store for more than one day[2] |
| Solvents | DMSO (up to 200 mg/ml), Ethanol (up to 50 mg/ml)[2] |
Q2: I've checked the storage and handling, but I'm still unsure if my Rapamycin is active. How can I validate it?
A2: It's good practice to validate a new batch of Rapamycin or if you suspect its activity has diminished. You can do this by:
-
Using a Sensitive Cell Line: Test the compound on a cell line known to be highly sensitive to Rapamycin-induced growth arrest, such as Rh30 rhabdomyosarcoma cells.[3]
-
Performing a Dose-Response Experiment: Treat a sensitive cell line with a range of Rapamycin concentrations to determine the IC50 (the concentration that inhibits 50% of the response). A typical effective concentration for inhibiting p70 S6 kinase is around 50 pM, though cellular effects are often seen in the 10-100 nM range.[1][2]
Section 2: Cell-Based and Experimental Condition Issues
Q3: I'm using a standard concentration of Rapamycin, but it's not working in my cell line. Why could this be?
A3: Not all cell lines respond to Rapamycin in the same way. Several factors can contribute to this resistance:
-
Intrinsic Resistance: Some cell lines have inherent resistance to Rapamycin.[3] This can be due to various reasons, including mutations in mTOR or FKBP12 (the protein that Rapamycin binds to form an active complex).[5][6]
-
Cell Line-Specific Sensitivity: The concentration of Rapamycin needed to inhibit mTOR can vary significantly between cell lines. For example, the optimal effective concentration for KG1 leukemia cells was found to be 20 nmol/L, while K562 and U937 cells showed less of a response.[7] Some cancer cell lines may require concentrations up to 15-20 µM to see an effect.[8][9]
-
Activation of Compensatory Pathways: A critical reason for a lack of effect is the activation of feedback loops. Inhibition of mTORC1 by Rapamycin can lead to the activation of other pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, which can counteract the inhibitory effects of Rapamycin.[10][11][12][13]
-
mTORC2 Insensitivity: Rapamycin primarily inhibits mTORC1.[1][14] mTORC2 is generally considered insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit its assembly in some cell types.[15] If the cellular process you are studying is dependent on mTORC2, you may not see an effect with Rapamycin.
Q4: My Western blot for phosphorylated downstream targets of mTOR (like p-S6K or p-4E-BP1) shows no change after Rapamycin treatment. What could be wrong with my experiment?
A4: If you are confident in your Rapamycin's activity, the issue may lie within your experimental protocol or the specifics of the signaling pathway.
-
Insufficient Treatment Time: While mTOR inhibition can be rapid, the downstream effects on protein levels or cell growth may take longer to become apparent. A time-course experiment is recommended to determine the optimal treatment duration.[16]
-
Sub-optimal Protein Extraction: Phosphorylated proteins are highly susceptible to dephosphorylation by phosphatases and degradation by proteases.[16] It is crucial to use lysis buffers containing fresh protease and phosphatase inhibitors and to keep samples on ice.[16]
-
Western Blotting Issues: Weak or no signal for your phosphorylated protein of interest could be due to several Western blotting-related problems, including insufficient protein loading, poor antibody performance, or inadequate blocking.[16][17]
| Parameter | Recommendation |
| Rapamycin Concentration | Perform a dose-response (e.g., 10-500 nM) to find the optimal concentration for your cell line[1][18] |
| Treatment Duration | Conduct a time-course experiment to identify the optimal treatment window. |
| Positive Control | Use a cell line known to be sensitive to Rapamycin. |
| Negative Control | Include a vehicle-only (e.g., DMSO) treated sample. |
| Lysis Buffer | Must contain fresh protease and phosphatase inhibitors.[16] |
Key Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway, highlighting the complexes mTORC1 and mTORC2, their downstream effectors, and the mechanism of Rapamycin action. It also depicts the negative feedback loop to the PI3K/Akt pathway that can be activated upon mTORC1 inhibition.
Caption: mTOR signaling pathway with Rapamycin inhibition and feedback loop.
Experimental Workflow for Assessing Rapamycin Efficacy
This workflow outlines the key steps to determine if Rapamycin is effectively inhibiting mTORC1 in your cell culture experiments.
Caption: Workflow for testing Rapamycin's effect on mTORC1 signaling.
Troubleshooting Decision Tree
If you are not observing mTOR inhibition, use this decision tree to diagnose the potential problem.
References
- 1. agscientific.com [agscientific.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Rapamycin causes poorly reversible inhibition of mTOR and induces p53-independent apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycins: mechanism of action and cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 9. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bosterbio.com [bosterbio.com]
- 18. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing Rapamycin-Induced Autophagy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing rapamycin (B549165) to induce autophagy. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and duration of rapamycin treatment to induce autophagy?
The optimal concentration and duration of rapamycin treatment are highly dependent on the cell type and experimental conditions. However, a general starting point is to perform a dose-response and time-course experiment. Based on published literature, concentrations ranging from 10 nM to 200 nM are commonly used for cell culture experiments, with treatment times varying from 2 hours to several days.[1][2][3][4][5] For instance, in HeLa cells, autophagy has been observed after 5 hours of treatment with 1 µM rapamycin[2][3], while in induced pluripotent stem cells (iPSCs), treatment with 200 nM rapamycin for 3 days showed significant autophagy activation.[1]
Q2: How can I confirm that rapamycin is inducing autophagy in my cells?
The most common method to monitor autophagy is by observing the conversion of LC3-I to LC3-II via Western blot.[6][7] During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes.[7] Therefore, an increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.[7] Additionally, monitoring the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy, can further confirm autophagic activity.[6][7] A decrease in p62 levels suggests that autophagy is successfully proceeding to the degradation stage.[6]
Q3: My LC3-II levels are elevated, but I'm not sure if it's due to increased autophagy or a blockage in the pathway. How can I be certain?
An accumulation of LC3-II can signify either an induction of autophagy or an impairment in the fusion of autophagosomes with lysosomes, which would block the degradation of LC3-II.[6] To distinguish between these two possibilities, it is crucial to perform an autophagic flux assay.[6][8][9] This is typically achieved by treating cells with rapamycin in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[2][6] If rapamycin treatment leads to a further increase in LC3-II levels in the presence of the inhibitor compared to the inhibitor alone, it confirms an increase in autophagic flux.[6]
Q4: I am observing inconsistent results in my rapamycin experiments. What could be the cause?
Inconsistent results in rapamycin experiments can stem from several factors. A primary source of variability is the dynamic nature of autophagy itself; a static measurement of a single marker is often insufficient.[6] It is essential to measure the complete autophagic flux.[6] Other factors include variations in cell confluence, passage number, and the baseline level of autophagy, which can differ between cell types and culture conditions.[6] Always include a vehicle control (e.g., DMSO) in your experiments to account for any effects of the solvent.[9]
Q5: Are there any known off-target effects of rapamycin that could influence my autophagy experiments?
Rapamycin is considered a highly specific inhibitor of the mTOR (mechanistic target of rapamycin) kinase.[10] However, mTOR is a central regulator of numerous cellular processes, so its inhibition can have widespread effects beyond autophagy, such as on cell growth and proliferation.[10][11] It is important to consider these potential confounding factors when interpreting your results.
Troubleshooting Guides
Issue 1: No significant increase in LC3-II/LC3-I ratio after rapamycin treatment.
-
Possible Cause 1: Suboptimal rapamycin concentration.
-
Possible Cause 2: Inappropriate treatment duration.
-
Possible Cause 3: Poor antibody quality.
-
Solution: Validate your LC3 antibody to ensure it can detect both LC3-I and LC3-II. Run a positive control, such as cells treated with a known autophagy inducer like starvation (e.g., culturing in EBSS).[13]
-
-
Possible Cause 4: High basal autophagy.
-
Solution: Some cell lines have a high basal level of autophagy, which may mask the effects of rapamycin. Measure autophagic flux to get a more accurate assessment of rapamycin's effect.[6]
-
Issue 2: Decrease in p62 levels is not observed despite an increase in LC3-II.
-
Possible Cause 1: Insufficient treatment time.
-
Solution: The degradation of p62 can occur later than the initial formation of autophagosomes. Extend the duration of rapamycin treatment and perform a time-course analysis of p62 levels.
-
-
Possible Cause 2: Blockage in lysosomal degradation.
-
Solution: Perform an autophagic flux assay using lysosomal inhibitors like Bafilomycin A1.[9] An accumulation of both LC3-II and p62 in the presence of the inhibitor would confirm that the block is downstream of autophagosome formation.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Standardize your cell culture protocols, including seeding density, passage number, and media composition. Ensure cells are at a consistent confluency at the start of each experiment.
-
-
Possible Cause 2: Instability of rapamycin.
-
Solution: Prepare fresh dilutions of rapamycin from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]
-
-
Possible Cause 3: Subjectivity in data analysis.
-
Solution: For microscopy-based assays, use automated image analysis software to quantify LC3 puncta to minimize user bias. For Western blots, ensure consistent loading and use densitometry for quantification.
-
Data Presentation
Table 1: Summary of Rapamycin Treatment Conditions for Autophagy Induction in Various Cell Lines
| Cell Type | Rapamycin Concentration | Treatment Duration | Key Findings | Reference(s) |
| Human iPSCs | 200 nM | 3 - 6 days | Time-dependent activation of autophagy, observed by clustered LC3B-II staining. | [1] |
| Human Neuroblastoma (SK-N-SH, SH-SY5Y) | 20 µM | 24 hours | Increased Beclin-1, LC3-II/LC3-I ratio, and decreased p62 levels. | [7] |
| HeLa Cells | 1 µM | 2, 5, 7 hours | Time-dependent increase in LC3-II levels. | [2][3] |
| HeLa Cells | 0.1, 1, 5 µM | 5 hours | Concentration-dependent increase in LC3-II levels and GFP-LC3 puncta. | [2][3] |
| Melanoma M14 Cells | 10, 50, 100 nM | 24 hours | Concentration-dependent induction of autophagy observed by MDC labeling and electron microscopy. | [14][15] |
| A549 Lung Cancer Cells | 100, 200 nM | 24 hours | Increased LC3-II/LC3-I ratio. | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagy Markers (LC3 and p62)
-
Cell Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with the determined optimal concentration and duration of rapamycin. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
-
Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Protocol 2: Autophagic Flux Assay
-
Experimental Groups: Set up four groups of cells:
-
Group 1: Vehicle control (e.g., DMSO)
-
Group 2: Rapamycin only
-
Group 3: Bafilomycin A1 only (e.g., 100 nM)
-
Group 4: Rapamycin + Bafilomycin A1
-
-
Treatment: Treat the cells with rapamycin for the desired duration (e.g., 6 hours). For the groups containing Bafilomycin A1, add the inhibitor during the last 2-4 hours of the culture period.[6]
-
Harvesting and Analysis: Harvest the cells and perform Western blot analysis for LC3 and p62 as described in Protocol 1.
-
Interpretation: A significant increase in the LC3-II level in Group 4 compared to Group 3 indicates an increase in autophagic flux.[6]
Mandatory Visualization
Caption: Rapamycin signaling pathway for autophagy induction.
Caption: Experimental workflow for measuring autophagic flux.
References
- 1. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapamycin and fasting sustain autophagy response activated by ischemia/reperfusion injury and promote retinal ganglion cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rapamycin (B549165) and conducting Western blot experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls and ensure reliable and reproducible results when analyzing the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rapamycin, and how does it affect the mTOR pathway in a Western blot experiment?
Rapamycin is a macrolide compound that potently inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] Rapamycin functions by forming a complex with the intracellular receptor FKBP12. This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2][3]
mTORC1 is a multi-protein complex that includes mTOR, Raptor, and GβL, and it is sensitive to Rapamycin.[4] Its inhibition leads to the dephosphorylation and inactivation of its downstream targets, including p70 S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][5] In a Western blot experiment, successful Rapamycin treatment is typically observed as a significant decrease in the phosphorylation of S6K (at Thr389) and 4E-BP1 (at multiple sites, e.g., Thr37/46, Ser65).[6][7] It's important to note that mTOR Complex 2 (mTORC2), which contains Rictor instead of Raptor, is generally considered insensitive to acute Rapamycin treatment.[8]
Q2: Which antibodies are critical for a Rapamycin-related Western blot experiment?
To effectively monitor the inhibition of the mTOR pathway by Rapamycin, a panel of specific antibodies is essential. You should aim to detect both the phosphorylated (active) and total forms of key proteins to assess the specific effect of the treatment.
Key Antibody Targets:
-
Phospho-S6K (Thr389): A primary and sensitive marker for mTORC1 activity. A decrease in this signal is a hallmark of effective Rapamycin treatment.[6][9]
-
Total S6K: Used as a loading control and to normalize the phospho-S6K signal.
-
Phospho-4E-BP1 (e.g., Thr37/46, Ser65): Another direct substrate of mTORC1. Rapamycin treatment leads to its dephosphorylation, which can be observed as a shift in band mobility on the gel (hypophosphorylated forms migrate faster).[7][10]
-
Total 4E-BP1: To normalize the phospho-4E-BP1 signal.
-
Phospho-Akt (Ser473): A substrate of mTORC2. This is often used as a negative control to demonstrate the specificity of Rapamycin for mTORC1, as its phosphorylation should not be directly affected by acute Rapamycin treatment.[11]
-
Total Akt: To normalize the phospho-Akt signal.
-
Loading Control: A constitutively expressed housekeeping protein (e.g., β-actin, GAPDH, or α-tubulin) is crucial to ensure equal protein loading between lanes.
Q3: What are the recommended concentrations and treatment times for Rapamycin in cell culture experiments?
The optimal concentration and duration of Rapamycin treatment are highly cell-type dependent and should be determined empirically. However, a general starting point can be derived from the literature.
| Parameter | Recommended Range | Notes |
| Concentration | 1 nM - 200 nM | A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line.[9][12] |
| Treatment Time | 30 minutes - 24 hours | Short-term treatment (30 min - 2 hours) is often sufficient to observe dephosphorylation of S6K. Longer treatments may be necessary for observing effects on 4E-BP1 or downstream cellular processes.[6][13] |
Note: Always include a vehicle control (e.g., DMSO) in your experiments at the same concentration as used for the highest Rapamycin dose.
Troubleshooting Guide
This section addresses common problems encountered during Rapamycin-related Western blot experiments in a question-and-answer format.
Weak or No Signal for Phospho-Proteins
Q4: Why are my phospho-S6K or phospho-4E-BP1 bands faint or absent after Rapamycin treatment?
While the goal of Rapamycin treatment is to reduce phosphorylation, a complete absence of signal in untreated or control lanes can be problematic.
Possible Causes and Solutions:
-
Suboptimal Lysis Buffer: The preservation of phosphorylation is critical.
-
Low Protein Expression: The target protein may be expressed at low levels in your cells.
-
Solution: Increase the amount of protein loaded onto the gel (30-50 µg is a good starting point).[16] You can also consider enriching your protein of interest via immunoprecipitation.
-
-
Inefficient Antibody Binding:
-
Excessive Washing: Over-washing can strip the antibody from the membrane.
-
Solution: Reduce the number and duration of washing steps.[16]
-
-
Blocking Agent Issues: Non-fat dry milk contains casein, a phosphoprotein, which can sometimes interfere with the detection of other phospho-proteins.
-
Solution: Try switching to a 5% Bovine Serum Albumin (BSA) blocking solution, especially for phospho-antibodies.[18]
-
High Background
Q5: I'm observing high background on my Western blots, which is obscuring my bands of interest. What can I do?
High background can be a common issue and can arise from several factors in the Western blot protocol.
Possible Causes and Solutions:
-
Insufficient Blocking: Non-specific antibody binding can occur if the membrane is not adequately blocked.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and well-dissolved.[19]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background.
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[20]
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Solution: Increase the number and duration of washes with a buffer containing a detergent like Tween-20 (e.g., TBST or PBST).[17]
-
-
Membrane Drying Out: Allowing the membrane to dry out at any stage can cause irreversible background issues.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[21]
-
Inconsistent Band Intensities
Q6: My loading controls look even, but the bands for my target proteins are inconsistent between experiments. What could be the cause?
Inconsistent results can be frustrating and can point to subtle variations in your experimental procedure.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in cell density, treatment times, or lysis procedures can lead to variability.
-
Solution: Standardize your cell culture and treatment protocols. Ensure complete and consistent cell lysis for all samples. Always keep samples on ice to minimize protein degradation.[15]
-
-
Pipetting Errors: Inaccurate loading of samples can lead to inconsistent band intensities.
-
Solution: Use calibrated pipettes and carefully load equal amounts of protein into each well.
-
-
Transfer Issues: Inefficient or uneven transfer of proteins from the gel to the membrane can cause inconsistencies.
-
Solution: Ensure good contact between the gel and the membrane and that no air bubbles are trapped. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[16]
-
-
Stripping and Reprobing: The stripping process can remove some of the transferred protein, leading to weaker signals in subsequent probing.
-
Solution: While useful, quantitative comparisons between a blot before and after stripping are not recommended. If possible, run parallel gels for different primary antibodies. If you must strip and reprobe, use a gentle stripping buffer first and confirm the removal of the previous antibodies before reprobing.[22]
-
Experimental Protocols
1. Cell Lysis for Phospho-Protein Analysis
This protocol is optimized for the preservation of protein phosphorylation.
-
Reagents:
-
Ice-cold PBS
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[23]
-
Freshly added inhibitors: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[14]
-
-
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer with freshly added inhibitors to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration using a BCA assay.
-
2. Western Blotting Protocol
-
Procedure:
-
Sample Preparation: Mix your protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an 8-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): If you need to probe for another protein, you can strip the membrane using a mild stripping buffer (e.g., glycine-HCl based) and then re-block and probe with the next primary antibody.[22][24]
-
Data Presentation
Table 1: Dose-Dependent Inhibition of S6K Phosphorylation by Rapamycin
| Rapamycin Concentration | p-S6K (Thr389) / Total S6K (Normalized Intensity) |
| 0 nM (Vehicle) | 1.00 |
| 1 nM | 0.65 |
| 10 nM | 0.25 |
| 100 nM | 0.05 |
This table presents representative data showing the expected trend of decreasing S6K phosphorylation with increasing concentrations of Rapamycin.[12]
Table 2: Time-Course of Rapamycin's Effect on 4E-BP1 Phosphorylation
| Treatment Time with 100 nM Rapamycin | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Normalized Intensity) |
| 0 hours | 1.00 |
| 1 hour | 0.40 |
| 6 hours | 0.75 |
| 24 hours | 0.90 |
This table illustrates a common observation where the initial inhibition of 4E-BP1 phosphorylation by Rapamycin can be followed by a partial recovery at later time points in some cell lines.[7]
Mandatory Visualizations
Caption: The mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. mTOR Inhibition via Rapamycin Treatment Partially Reverts the Deficit in Energy Metabolism Caused by FH Loss in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic or mammalian target of rapamycin (mTOR) may determine robustness in young male mice at the cost of accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. southernbiotech.com [southernbiotech.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 22. abcam.com [abcam.com]
- 23. Lyse cellulaire et extraction protéique pour le western blotting [sigmaaldrich.com]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
Validating mTORC1 Inhibition by Rapamycin: A Comparative Guide to Western Blot Analysis
For researchers in cellular biology and drug development, accurately validating the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is crucial. Rapamycin, a macrolide compound, is a well-established allosteric inhibitor of mTORC1, a central regulator of cell growth, proliferation, and metabolism.[1][2] Western blotting stands as a primary and robust method to confirm the on-target effects of Rapamycin by assessing the phosphorylation status of key downstream effectors of mTORC1.[3][4] This guide provides a detailed comparison of using Western blot for this purpose, supported by experimental data and protocols, and discusses alternative validation methods.
The mTORC1 Signaling Pathway and Rapamycin's Mechanism of Action
The mTORC1 signaling cascade plays a pivotal role in cellular regulation. When activated by growth factors, nutrients, and energy signals, mTORC1 phosphorylates a host of downstream targets to promote anabolic processes.[5] Key among these are the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] Phosphorylation of S6K at threonine 389 (Thr389) activates it, leading to increased protein synthesis.[4] Conversely, phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[6]
Rapamycin, by forming a complex with FKBP12, allosterically inhibits mTORC1, preventing the phosphorylation of its substrates.[6] This leads to a decrease in p-S6K (Thr389) and a reduction in the hyperphosphorylated forms of 4E-BP1, resulting in its increased binding to eIF4E and subsequent inhibition of translation.[6][7]
Experimental Validation using Western Blot
Western blotting is the gold standard for monitoring the phosphorylation state of mTORC1 substrates. A typical experiment involves treating cells with Rapamycin, followed by cell lysis, protein quantification, separation by SDS-PAGE, transfer to a membrane, and probing with specific antibodies.
Key Proteins to Probe:
-
Phospho-S6K (Thr389) and Total S6K: A decrease in the ratio of p-S6K to total S6K is a direct indicator of mTORC1 inhibition.[4]
-
Phospho-4E-BP1 (e.g., Thr37/46, Ser65) and Total 4E-BP1: Rapamycin treatment leads to a decrease in the phosphorylation of 4E-BP1, observable as a shift to faster-migrating, hypophosphorylated forms on the gel.[7][8]
-
Loading Control (e.g., GAPDH, β-actin, Tubulin): Essential for ensuring equal protein loading across lanes for accurate quantification.
Quantitative Data Summary
The following table summarizes typical quantitative results observed in Western blot experiments validating mTORC1 inhibition by Rapamycin. The data is presented as the relative phosphorylation level of the target protein compared to a vehicle-treated control.
| Treatment Condition | Phospho-S6K (Thr389) / Total S6K | Phospho-4E-BP1 (Ser65) / Total 4E-BP1 | Reference |
| Vehicle (DMSO) | 100% | 100% | [9] |
| Rapamycin (10 nM) | Significantly Decreased | Significantly Decreased | [6] |
| Rapamycin (20 nM) | Markedly Reduced | Markedly Reduced | [10] |
| Rapamycin (100 nM) | Substantially Inhibited | Substantially Inhibited | [9][11] |
Note: The exact percentage of inhibition can vary depending on the cell type, treatment duration, and experimental conditions.
Detailed Experimental Protocol: Western Blot for mTORC1 Inhibition
This protocol outlines the key steps for performing a Western blot to assess mTORC1 activity.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Serum-starve cells overnight to reduce basal mTORC1 activity, if necessary for the experimental design.
-
Treat cells with the desired concentrations of Rapamycin (e.g., 10-100 nM) or vehicle (e.g., DMSO) for a specified duration (e.g., 1-24 hours).[6][9][11]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel may need to be optimized to resolve the different phosphorylated forms of 4E-BP1.[4]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-S6K Thr389, anti-S6K, anti-p-4E-BP1 Ser65, anti-4E-BP1) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to a loading control to determine the relative inhibition.[3]
-
Comparison with Alternative Validation Methods
While Western blot is a powerful technique, other methods can complement or serve as alternatives for validating mTORC1 inhibition.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Measures changes in the phosphorylation of specific mTORC1 substrates.[3] | High specificity; provides information on specific phosphorylation sites. | Semi-quantitative; can be time-consuming. |
| In Vitro Kinase Assay | Directly measures the enzymatic activity of immunoprecipitated mTORC1 on a substrate.[3] | Direct measure of kinase activity; quantitative. | Can be complex to set up; may not fully reflect cellular context. |
| Cell Proliferation Assays (e.g., MTT, WST-1) | Assesses the functional consequence of mTORC1 inhibition on cell growth and viability.[3][12] | High-throughput; provides functional readout. | Indirect measure of mTORC1 activity; can be affected by off-target effects. |
| Autophagy Induction Assays (e.g., LC3 turnover) | Quantifies the increase in autophagy, a process negatively regulated by mTORC1, by measuring the conversion of LC3-I to LC3-II.[3][12] | Functional readout of a key mTORC1-regulated process. | Can be influenced by other cellular pathways; requires careful interpretation. |
References
- 1. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 7. Rapamycin-insensitive mTORC1 activity controls eIF4E:4E-BP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Rapamycin vs. Everolimus: An In Vitro Efficacy Comparison for Researchers
In the realm of mTOR inhibition, both Rapamycin (B549165) (also known as Sirolimus) and its derivative, Everolimus (B549166) (RAD001), are cornerstone compounds for researchers in oncology and other fields. While both are allosteric inhibitors of mTOR Complex 1 (mTORC1), subtle structural differences lead to variations in their pharmacokinetic and pharmacodynamic properties. This guide provides an objective, data-driven comparison of their in vitro efficacy, empowering researchers to make informed decisions for their experimental designs.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following tables summarize key in vitro efficacy data for Rapamycin and Everolimus across various cancer cell lines.
| Cell Line | Rapamycin IC50 (nM) | Everolimus IC50 (nM) | Reference |
| Canine Melanoma | |||
| CMeC-1 | 9.0 x 10³ | 7.2 x 10³ | [1] |
| CMeC-2 | 1.0 x 10¹³ (Resistant) | 1.3 x 10⁴ | [1] |
| Breast Cancer | |||
| MCF-7 | ~1-10 | ~1-10 | [2] |
| MCF-7 Sub-lines | Correlated with Everolimus | Correlated with Rapamycin | [2] |
Note: IC50 values can vary significantly between cell lines and experimental conditions. The data presented here is for comparative purposes within the cited studies.
In-Depth Analysis of In Vitro Effects
Cell Proliferation Inhibition
Both Rapamycin and Everolimus have demonstrated significant anti-proliferative effects in a variety of cancer cell lines[3]. Studies in aggressive lymphoma cell lines, Jeko1 (mantle cell lymphoma) and DHL6 (diffuse large B-cell lymphoma), showed that Everolimus inhibited proliferation in a dose-dependent manner, with approximately a 50% reduction at a concentration of 50 nM[3]. While direct comparative proliferation curves were not always available, the strong correlation of IC50 values in breast cancer cell lines suggests a similar dose-dependent inhibition of proliferation for both compounds[2].
Induction of Apoptosis
The role of Rapamycin and Everolimus in inducing apoptosis can be cell-type dependent. In some cancer cells, these mTOR inhibitors are considered more cytostatic than cytotoxic[4]. However, a study on early breast cancer treated with Everolimus showed an increase in apoptosis, which correlated with a reduction in the proliferation marker Ki67[]. It is important to note that high doses of Rapamycin have been shown to induce apoptosis in certain cancer cells, an effect linked to the suppression of 4E-BP1 phosphorylation[4].
Signaling Pathways and Mechanism of Action
Rapamycin and Everolimus exert their effects primarily through the inhibition of mTORC1. They first bind to the intracellular protein FKBP12, and this complex then allosterically inhibits mTORC1[6][7]. This inhibition disrupts the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle progression[3][7].
Interestingly, some studies suggest that Everolimus may have a more pronounced effect on mTORC2 than Rapamycin, particularly with chronic exposure[1][7]. This could lead to broader downstream effects, including the inhibition of Akt phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Rapamycin and Everolimus.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Rapamycin or Everolimus (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 4 days)[2]. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Treat cells with Rapamycin or Everolimus at desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Conclusion
Both Rapamycin and Everolimus are potent in vitro inhibitors of mTORC1, leading to decreased cell proliferation and, in some cases, induction of apoptosis. While their overall efficacy in terms of IC50 values appears to be comparable in several cancer cell lines, subtle differences in their interaction with mTORC2 may lead to distinct downstream signaling effects. The choice between Rapamycin and Everolimus for in vitro studies may depend on the specific cell type, the desired experimental outcome, and the interest in potential mTORC2-related effects. For researchers, it is crucial to empirically determine the optimal concentration and treatment duration for their specific experimental system.
References
- 1. Investigation of the effects of mTOR inhibitors rapamycin and everolimus in combination with carboplatin on canine malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mammalian target of rapamycin inhibitor everolimus (RAD001) in early breast cancer: results of a pre-operative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects [mdpi.com]
- 7. Everolimus is better than rapamycin in attenuating neuroinflammation in kainic acid-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Rapamycin-Induced Autophagy: A Comparative Guide to the LC3-II Assay and Alternatives
For researchers, scientists, and drug development professionals, accurately measuring autophagy is critical for understanding its role in cellular homeostasis and disease. Rapamycin (B549165), a potent inducer of autophagy, is frequently used to study this fundamental cellular process. The microtubule-associated protein 1 light chain 3-II (LC3-II) assay is a cornerstone for detecting autophagy. This guide provides a comprehensive comparison of the LC3-II assay with alternative methods for confirming rapamycin-induced autophagy, complete with experimental data and detailed protocols.
The LC3-II assay, primarily conducted via Western blotting and immunofluorescence, is the most widely used method to monitor the formation of autophagosomes, the hallmark of autophagy. However, a static measurement of LC3-II levels can be misleading. An increase in LC3-II can indicate either an induction of autophagy or a blockage in the later stages of the pathway, specifically the fusion of autophagosomes with lysosomes. Therefore, assessing "autophagic flux" – the entire dynamic process of autophagy, from autophagosome formation to degradation – is essential for accurate interpretation.[1][2]
This guide will delve into the nuances of the LC3-II assay and compare it with other reliable methods, such as monitoring the degradation of the autophagy substrate p62/SQSTM1 and utilizing tandem fluorescent-tagged LC3 reporters.
Comparative Analysis of Autophagy Detection Methods
To provide a clear overview, the following table summarizes the key characteristics of the most common assays used to measure rapamycin-induced autophagy.
| Assay | Principle | Advantages | Disadvantages |
| LC3-II Western Blot | Detects the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II. | Widely used, relatively simple to perform, provides quantitative data on LC3-II levels. | Static measurement can be ambiguous; requires autophagic flux analysis with lysosomal inhibitors for accurate interpretation.[1][2] |
| LC3 Immunofluorescence | Visualizes the localization of LC3 to punctate structures (autophagosomes) within the cell. | Provides spatial information, allows for single-cell analysis, visually intuitive. | Quantification can be subjective; overexpression of tagged LC3 can lead to artifacts.[3] |
| p62/SQSTM1 Western Blot | Measures the degradation of p62, a protein that is selectively incorporated into autophagosomes and degraded. | Complements the LC3-II assay, provides information on the degradation of autophagic cargo. | p62 levels can be affected by other cellular processes, such as transcriptional regulation.[4] |
| Tandem Fluorescent-Tagged LC3 (e.g., mCherry-GFP-LC3) | Utilizes a dual-fluorophore LC3 construct to differentiate between autophagosomes (yellow puncta) and autolysosomes (red puncta) based on pH sensitivity. | Directly measures autophagic flux, provides both spatial and quantitative data. | Requires transfection and generation of stable cell lines; potential for artifacts from protein overexpression.[4] |
Quantitative Data Comparison
The following tables present hypothetical yet representative quantitative data illustrating the results obtained from different assays after treating cells with rapamycin.
Table 1: LC3-II and p62 Levels by Western Blot
| Treatment | Normalized LC3-II/Actin Ratio | Normalized p62/Actin Ratio |
| Control | 1.0 | 1.0 |
| Rapamycin (100 nM, 24h) | 2.5 | 0.4 |
| Rapamycin + Bafilomycin A1 | 4.8 | 1.2 |
This data demonstrates that rapamycin treatment increases the LC3-II to actin ratio and decreases the p62 to actin ratio, indicative of autophagy induction. The further increase in LC3-II levels in the presence of Bafilomycin A1, a lysosomal inhibitor, confirms an increase in autophagic flux.[5][6]
Table 2: Quantification of LC3 Puncta by Immunofluorescence
| Treatment | Average Number of LC3 Puncta per Cell |
| Control | 5 |
| Rapamycin (100 nM, 24h) | 25 |
| Rapamycin + Bafilomycin A1 | 45 |
This table illustrates the increase in the number of LC3-positive puncta upon rapamycin treatment, which is further enhanced by blocking lysosomal degradation, confirming that the increase is due to enhanced autophagosome formation.[7][8]
Table 3: Autophagic Flux Measured by Tandem Fluorescent-Tagged LC3
| Treatment | Percentage of Cells with Predominantly Red Puncta |
| Control | 10% |
| Rapamycin (100 nM, 24h) | 60% |
This data, derived from a tandem fluorescent LC3 assay, directly shows an increase in autophagic flux, as indicated by the higher percentage of cells with red-only puncta (autolysosomes).[9]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. bloodresearch.or.kr [bloodresearch.or.kr]
- 3. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Specificity of Rapamycin: A Comparative Guide to mTORC1 and mTORC2 Inhibition
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of inhibitors is paramount. This guide provides a comprehensive comparison of Rapamycin (B549165) and its alternatives, focusing on their specificity for the two distinct mTOR complexes, mTORC1 and mTORC2. Supported by experimental data and detailed protocols, this document serves as a critical resource for designing and interpreting studies targeting the mTOR signaling pathway.
The mechanistic target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism through two distinct multiprotein complexes: mTORC1 and mTORC2. While both complexes share the mTOR catalytic subunit, their unique compositions and downstream targets necessitate the use of specific inhibitors for targeted research and therapeutic development. Rapamycin, a macrolide antibiotic, is a widely used mTOR inhibitor, but its specificity for mTORC1 over mTORC2 is a critical consideration in experimental design.
The Nuances of Rapamycin's Specificity
Rapamycin's inhibitory action is not a simple direct blockade of the mTOR kinase domain. Instead, it forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then allosterically binds to the FRB domain of mTOR within the mTORC1 complex, preventing the phosphorylation of its downstream substrates.[1]
A crucial distinction in Rapamycin's activity lies in the duration of treatment. Acutely, Rapamycin is highly specific for mTORC1.[2] However, prolonged or chronic exposure to Rapamycin has been shown to also inhibit the assembly and signaling of mTORC2 in many, but not all, cell types.[3] This time- and cell-type-dependent effect on mTORC2 is a critical factor for researchers to consider when interpreting long-term studies using Rapamycin.
Comparative Inhibitor Performance
To provide a clear quantitative comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of Rapamycin and other notable mTOR inhibitors against mTORC1 and mTORC2. Second-generation mTOR inhibitors, which are ATP-competitive, were developed to overcome the limitations of Rapamycin by targeting the kinase domain of mTOR directly, thereby inhibiting both mTORC1 and mTORC2.[4]
| Inhibitor | Type | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | Reference |
| Rapamycin | Allosteric | ~1 (in cells) | Largely insensitive (acute); inhibited with prolonged treatment | [5] |
| Everolimus | Allosteric (Rapalog) | Similar to Rapamycin | Largely insensitive (acute) | [6] |
| Temsirolimus | Allosteric (Rapalog) | Similar to Rapamycin | Largely insensitive (acute) | [6] |
| OSI-027 | ATP-competitive | 22 | 65 | [7] |
| AZD8055 | ATP-competitive | 0.8 | 0.8 | [8] |
| Torin-2 | ATP-competitive | ~2-10 | ~2-10 | [5] |
| RMC-5552 | Bi-steric | ~40-fold selective for mTORC1 over mTORC2 in cell-based assays | [9] |
Visualizing the mTOR Signaling Pathway and Inhibition
To illustrate the molecular interactions discussed, the following diagrams, generated using Graphviz, depict the mTOR signaling pathway and the distinct mechanisms of action of allosteric and ATP-competitive inhibitors.
Caption: The mTOR signaling pathway, highlighting the distinct components and downstream effectors of mTORC1 and mTORC2.
Caption: Mechanisms of action for allosteric (Rapamycin) and ATP-competitive mTOR inhibitors.
Key Experimental Protocols
Validating the specificity of mTOR inhibitors is crucial. Below are detailed methodologies for key experiments commonly used to assess the differential effects on mTORC1 and mTORC2.
Western Blotting for Phosphorylated Downstream Targets
This is the most common method to assess the activity of mTORC1 and mTORC2 by measuring the phosphorylation status of their respective downstream targets.
-
Objective: To determine the levels of phosphorylated S6 Kinase (p-S6K, a downstream target of mTORC1) and phosphorylated Akt at serine 473 (p-Akt S473, a downstream target of mTORC2).
-
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the mTOR inhibitor (e.g., Rapamycin) for the desired duration (e.g., 1 hour for acute inhibition, 24-48 hours for chronic inhibition). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-S6K (e.g., Thr389), total S6K, p-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Caption: A streamlined workflow for Western blot analysis of mTOR signaling.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2.
-
Objective: To quantify the kinase activity of mTORC1 and mTORC2 in the presence of an inhibitor.
-
Procedure:
-
Immunoprecipitation:
-
Lyse cells with a CHAPS-containing buffer to maintain the integrity of the mTOR complexes.
-
Incubate cell lysates with antibodies specific for Raptor (for mTORC1) or Rictor (for mTORC2) coupled to protein A/G beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated complexes extensively.
-
Resuspend the beads in a kinase buffer containing ATP and a specific substrate (e.g., recombinant 4E-BP1 for mTORC1, or inactive Akt1 for mTORC2).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using phospho-specific antibodies against the substrate (e.g., p-4E-BP1 or p-Akt S473).
-
-
Cell Viability/Proliferation Assay
This functional assay assesses the downstream cellular consequences of mTOR inhibition.
-
Objective: To measure the effect of mTOR inhibitors on cell viability and proliferation.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of the mTOR inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.[10][11]
-
Conclusion
The specificity of Rapamycin for mTORC1 over mTORC2 is a cornerstone of its utility as a research tool. However, this specificity is not absolute and is dependent on the context of the experiment, particularly the duration of treatment. For studies requiring unambiguous and complete inhibition of both mTORC1 and mTORC2, second-generation ATP-competitive inhibitors offer a clear advantage. Conversely, for dissecting the specific roles of mTORC1, acute treatment with Rapamycin remains the gold standard. The recent development of bi-steric, mTORC1-selective inhibitors like RMC-5552 may provide even more precise tools for future research.[9] By carefully selecting the appropriate inhibitor and employing rigorous experimental validation as outlined in this guide, researchers can confidently probe the intricate functions of the mTOR signaling network.
References
- 1. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Cross-Validation of Rapamycin's Effects with Genetic mTOR Knockdown: A Comparative Guide
This guide provides a detailed comparison of two common methods for studying the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway: pharmacological inhibition with Rapamycin and genetic knockdown of mTOR. By cross-validating findings from both approaches, researchers can achieve a more robust understanding of mTOR's role in cellular processes. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret experiments targeting the mTOR pathway.
The mTOR Signaling Pathway: A Central Regulator of Cell Growth
The mTOR signaling pathway is a critical regulator of cell metabolism, growth, proliferation, and survival, integrating signals from growth factors, nutrients, energy status, and stress.[1][2][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4]
-
mTORC1: Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is sensitive to Rapamycin.[4] It is a master growth regulator that controls protein synthesis by phosphorylating key substrates like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][5]
-
mTORC2: Comprising mTOR, Rictor, GβL, Sin1, and DEPTOR, mTORC2 is generally considered rapamycin-insensitive, although chronic treatment can inhibit its function in some cell types.[4][6] mTORC2 promotes cellular survival by activating Akt and regulates the cytoskeleton.[4]
Below is a diagram illustrating the core components and interactions within the mTOR signaling pathway.
Quantitative Comparison: Rapamycin vs. Genetic mTOR Knockdown
The following tables summarize experimental data comparing the effects of Rapamycin treatment and genetic mTOR knockdown (e.g., siRNA or shRNA) on various cellular readouts.
Table 1: Effects on Downstream mTORC1 Signaling and Cell Growth
| Parameter | Rapamycin Treatment | Genetic mTOR Knockdown (siRNA/shRNA) | Key Findings & Citations |
| p70S6K Phosphorylation | Significantly reduced.[7] | Significantly reduced.[7] | Both methods effectively inhibit this key mTORC1 substrate.[7] |
| 4E-BP1 Phosphorylation | Reduced, but can be incomplete.[8] | Significantly reduced. | Genetic knockdown can lead to a more complete inhibition of 4E-BP1 phosphorylation. |
| Cap-dependent Translation | Decreased by ~89%.[9] | Decreased by ~84%.[9] | Both methods show a similar, potent inhibition of cap-dependent translation.[9] |
| Cell Proliferation | Significantly reduced cell growth by ~20.2% at 72h.[7] | Significantly reduced cell growth by ~34.2% at 72h.[7] | mTOR siRNA showed a more pronounced inhibition of cell proliferation compared to Rapamycin in human lens epithelial cells.[7] |
| Cell Cycle | Induces G1 arrest.[9] | Induces G1 arrest, potentially to a greater extent than Rapamycin.[9] | Both interventions halt the cell cycle at the G1 phase.[9] |
Table 2: Effects on mTORC2 Signaling
| Parameter | Rapamycin Treatment | Genetic mTOR Knockdown (siRNA/shRNA) | Key Findings & Citations |
| Akt Phosphorylation (Ser473) | Inhibition is often weak or requires prolonged treatment.[6][10] | Direct knockdown of mTOR or Rictor effectively reduces Akt phosphorylation.[6][11] | Genetic knockdown provides a more direct and potent method for inhibiting mTORC2 signaling compared to Rapamycin.[6][11] |
| mTORC2 Complex Integrity | Chronic treatment can dissociate Rictor from mTOR.[12] | Knockdown of Rictor disrupts the complex.[6] | Both methods can disrupt the mTORC2 complex, though the mechanism and kinetics differ.[6][12] |
Table 3: Effects on Transcriptome and Proteome
| Parameter | Rapamycin Treatment | Genetic mTOR Knockdown (siRNA/shRNA) | Key Findings & Citations |
| Differentially Expressed mRNAs | 397 differentially expressed RNAs identified.[8] | Not directly compared in the same study, but mTOR hyperactivation leads to widespread alternative splicing.[13] | Rapamycin treatment leads to significant changes in the transcriptome.[8] A study using a rapamycin-resistant mTOR mutant confirmed that these changes are almost exclusively mTOR-dependent.[14] |
| Differentially Expressed Proteins | 81% of proteins downregulated by rapamycin overlapped with those downregulated by dual mTORC1/2 inhibitors.[8] | Knockdown of Deptor (an mTOR binding protein) increased protein synthesis by ~50%.[15] | Changes in the proteome following mTOR inhibition are largely independent of changes in corresponding mRNA levels.[8][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for key experiments.
Protocol 1: Rapamycin Treatment and Western Blot Analysis of mTOR Signaling
-
Cell Culture: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to ~80% confluence.
-
Rapamycin Treatment: Treat cells with the desired concentration of Rapamycin (e.g., 20-100 nM) or vehicle (DMSO) for a specified duration (e.g., 2, 24, or 72 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total mTOR pathway proteins (e.g., p-S6K, S6K, p-Akt, Akt) overnight at 4°C.[17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate.
-
Visualize protein bands using a digital imaging system.
-
Quantify band intensities and normalize the abundance of phosphorylated proteins to their respective total protein levels.[17]
-
Protocol 2: Genetic Knockdown of mTOR using siRNA
-
Cell Culture: Seed cells (e.g., human disk NP cells) in 6-well plates at a density of 1.5 × 105 cells per well.[11]
-
siRNA Transfection (Reverse Transfection):
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol (e.g., using Lipofectamine).
-
Add the transfection complexes to the wells.
-
Add the cell suspension to the wells containing the transfection complexes.[11] Use a non-targeting siRNA as a negative control.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.[7][11]
-
Verification of Knockdown:
-
Western Blot: Harvest cells at the end of the incubation period and perform Western blotting as described in Protocol 1 to confirm the reduction in total mTOR protein levels.
-
qRT-PCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the reduction in mTOR mRNA levels.
-
-
Functional Assays: After confirming knockdown, proceed with downstream functional assays (e.g., cell proliferation, migration, analysis of downstream signaling).
Comparative Experimental Workflow
The following diagram outlines a typical workflow for the cross-validation of Rapamycin's effects with genetic mTOR knockdown.
The Logic of Cross-Validation
Cross-validation is a powerful experimental design principle used to confirm that an observed biological effect is specifically due to the inhibition of the intended target.[18] By using two distinct methods—a small molecule inhibitor and a genetic tool—that target the same protein, researchers can minimize the risk of misinterpretation due to off-target effects of a single method.
Summary and Conclusion
Both Rapamycin treatment and genetic knockdown are invaluable tools for dissecting the mTOR signaling pathway. Rapamycin offers a temporally controlled, dose-dependent method of inhibiting mTORC1, while genetic tools like siRNA and shRNA can provide more potent and sustained inhibition of both mTORC1 and mTORC2.
Key differences lie in their specificity and scope of inhibition. Rapamycin is primarily an mTORC1 inhibitor, with effects on mTORC2 typically observed only after chronic exposure.[6] In contrast, genetic knockdown of mTOR ablates the core kinase of both complexes. This distinction is critical when interpreting results related to mTORC2-specific functions, such as Akt phosphorylation.
By employing both methods in parallel, researchers can:
-
Confirm that the observed phenotype is a direct result of mTOR inhibition and not an off-target effect of either the drug or the knockdown procedure.
-
Dissect the specific roles of mTORC1 versus the combined roles of mTORC1 and mTORC2.
-
Gain a more comprehensive and reliable understanding of the biological consequences of mTOR pathway disruption.
Ultimately, the cross-validation of pharmacological and genetic approaches provides a rigorous framework for investigating the multifaceted roles of mTOR in health and disease, paving the way for more effective therapeutic strategies.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibition reprograms cellular proteostasis by regulating eIF3D-mediated selective mRNA translation and promotes cell phenotype switching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multispecies-compatible antitumor effects of a cross-species small-interfering RNA against mammalian target of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mTOR Contributes to the Proteome Diversity through Transcriptome-Wide Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Deptor Knockdown Enhances mTOR Activity and Protein Synthesis in Myocytes and Ameliorates Disuse Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Immunosuppressive Effects of Rapamycin and Tacrolimus
For researchers and professionals in drug development, understanding the nuanced differences between immunosuppressive agents is critical. This guide provides an objective comparison of Rapamycin (B549165) (also known as Sirolimus) and Tacrolimus (B1663567) (also known as FK506), two cornerstone drugs in transplantation medicine. We will delve into their distinct mechanisms of action, compare their performance using experimental data, and provide detailed methodologies for key assays used in their evaluation.
Mechanism of Action: Two Distinct Pathways to Immunosuppression
While both Rapamycin and Tacrolimus bind to the same intracellular immunophilin, FK-binding protein 12 (FKBP12), their subsequent actions diverge, leading to different downstream effects on T-cell activation and proliferation.[1][2]
Tacrolimus: A Calcineurin Inhibitor
Tacrolimus exerts its immunosuppressive effect by inhibiting the calcineurin pathway.[1] The Tacrolimus-FKBP12 complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4][5] Consequently, NFAT cannot translocate to the nucleus, which blocks the transcription of genes encoding for interleukin-2 (B1167480) (IL-2) and other pro-inflammatory cytokines.[3][6] The suppression of IL-2 production is a primary mechanism by which Tacrolimus halts T-cell activation and proliferation.[6]
Rapamycin: An mTOR Inhibitor
Rapamycin's mechanism centers on the inhibition of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[7][8] The Rapamycin-FKBP12 complex binds to the FRB domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[9] This blockade disrupts the signaling cascade downstream of the IL-2 receptor, preventing T-cells from progressing from the G1 to the S phase of the cell cycle.[10] By halting cell cycle progression, Rapamycin effectively suppresses cytokine-driven T-lymphocyte proliferation.[1][7]
Comparative Efficacy and Impact on T-Cell Subsets
The distinct mechanisms of Rapamycin and Tacrolimus lead to differential effects on T-cell proliferation, cytokine production, and the balance of T-cell subsets, particularly effector T-cells versus regulatory T-cells (Tregs).
In Vitro Proliferation and Cytokine Inhibition
Studies show that Tacrolimus is generally a more potent inhibitor of T-cell proliferation and cytokine production compared to Rapamycin at clinically relevant concentrations.[4][11]
| Parameter | T-Cell Subset | Tacrolimus (2 ng/ml) | Rapamycin (10 ng/ml) | Reference |
| Proliferation Inhibition | Naive (Tn) | High | Moderate | [4] |
| Central Memory (Tcm) | Moderate | Low | [4] | |
| Effector Memory (Tem) | Moderate | Low | [4] | |
| Cytokine Inhibition | IL-2 Production | High | Moderate | [4] |
| IFN-γ Production | High | Moderate | [4] | |
| TNF-α Production | Not specified | 50% reduction (at 1 ng/ml) | [12] |
Table 1: In Vitro Comparison of Immunosuppressive Effects. Data synthesized from multiple studies to show relative inhibitory potency.
Differential Effects on T-Cell Populations
A key difference lies in their impact on regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. Rapamycin has been shown to promote the expansion and function of Tregs, while Tacrolimus can inhibit their generation.[6][13][14] This contrast has significant implications for long-term graft survival and the potential for inducing tolerance.
Clinical Outcomes in Kidney Transplantation
Head-to-head clinical trials and long-term observational studies provide valuable insights into the real-world performance of these drugs.
| Outcome (at 1-3 years post-transplant) | Tacrolimus-based Regimen | Rapamycin (Sirolimus)-based Regimen | Reference |
| Biopsy-Proven Acute Rejection | 10.3% | 13.8% | [15] |
| Glomerular Filtration Rate (GFR) | Decreased (73.2 to 71.3 ml/min) | Increased (72.8 to 74.2 ml/min) | [15] |
| Regulatory T-Cell (Treg) Percentage | ~50% lower than Rapamycin group | Significantly higher than Tacrolimus group | [13][14] |
| CD8+CD57+ Senescent T-Cells | Significantly higher than Rapamycin group | Lower than Tacrolimus group | [13] |
Table 2: Comparison of Clinical Outcomes in Kidney Transplant Recipients. Data highlights key findings from prospective studies.
Key Experimental Protocols
The evaluation of immunosuppressive drugs relies on standardized in vitro assays. Below are methodologies for two fundamental experiments.
Mixed Lymphocyte Reaction (MLR)
The MLR is a cornerstone in vitro assay that measures the strength of the T-cell response to allogeneic (genetically different) cells, mimicking the initial stages of transplant rejection.[8][9]
Objective: To assess the ability of a drug to inhibit T-cell proliferation and activation in response to alloantigens.
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.[10]
-
One-Way MLR Setup: To ensure a unidirectional response, the "stimulator" PBMCs from one donor are inactivated by irradiation (e.g., 30 Gy) or treatment with Mitomycin-C. This prevents them from proliferating but allows them to present antigens.[7]
-
Co-culture: The "responder" PBMCs from the second donor are labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE). These labeled responder cells (e.g., 1x10⁵ cells/well) are then co-cultured with the inactivated stimulator cells in a 96-well plate.[16]
-
Drug Addition: The drugs to be tested (e.g., Tacrolimus or Rapamycin) are added to the co-cultures at various concentrations. Control wells with no drug are included.
-
Incubation: The plate is incubated for 5-7 days at 37°C in a 5% CO₂ incubator to allow for T-cell activation and proliferation.[16]
-
Analysis:
-
Proliferation: T-cell proliferation is measured using flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division. The percentage of proliferated cells is determined by analyzing the CFSE dilution profile.[7]
-
Cytokine Production: Supernatants from the cultures are collected, and the concentration of key cytokines like IL-2, IFN-γ, and TNF-α is quantified using ELISA or multiplex bead arrays.[9]
-
Flow Cytometry for Regulatory T-Cell Analysis
This protocol is used to quantify the percentage of Tregs (typically identified as CD4+CD25highFOXP3+) within a PBMC population following treatment.
Objective: To determine the effect of a drug on the frequency of regulatory T-cells.
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood of patients treated with either Tacrolimus or Rapamycin.
-
Surface Staining: Resuspend cells in staining buffer and incubate with a cocktail of fluorescently-conjugated antibodies against surface markers, such as anti-CD4 and anti-CD25.[6]
-
Fixation and Permeabilization: After washing, cells are treated with a fixation/permeabilization buffer (e.g., containing paraformaldehyde and a mild detergent like saponin). This step is crucial for allowing subsequent antibodies to access intracellular targets.
-
Intracellular Staining: Incubate the permeabilized cells with a fluorescently-conjugated antibody against the key Treg transcription factor, FOXP3.
-
Data Acquisition: Wash the cells and acquire data on a multi-color flow cytometer. At least 100,000 events should be collected for accurate analysis of the relatively rare Treg population.[6]
-
Gating and Analysis:
-
First, gate on the lymphocyte population based on forward and side scatter properties.
-
Next, gate on CD4+ T-cells.
-
From the CD4+ population, analyze the expression of CD25 and FOXP3. Tregs are identified as the population with high co-expression of both markers (CD25highFOXP3+).
-
Conclusion
Rapamycin and Tacrolimus are both potent immunosuppressants, but they operate through fundamentally different molecular pathways. Tacrolimus acts as a powerful, broad inhibitor of T-cell activation by blocking calcineurin and IL-2 production.[4] In contrast, Rapamycin targets mTOR to primarily inhibit cell proliferation and has the unique effect of promoting regulatory T-cells.[13]
The choice between these agents involves a trade-off. Tacrolimus offers robust prevention of acute rejection, while Rapamycin's profile may be more favorable for long-term renal function and the promotion of immune tolerance.[15] The data presented here underscore the importance of mechanism-based drug selection and provide a framework for the continued development of targeted immunomodulatory therapies.
References
- 1. Conversion to low-dose tacrolimus or rapamycin 3 months after kidney transplantation: a prospective, protocol biopsy-guided study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superior T-cell suppression by rapamycin and FK506 over rapamycin and cyclosporine A because of abrogated cytotoxic T-lymphocyte induction, impaired memory responses, and persistent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirolimus (rapamycin)-based therapy in human renal transplantation: similar efficacy and different toxicity compared with cyclosporine. Sirolimus European Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different in vitro proliferation and cytokine‐production inhibition of memory T‐cell subsets after calcineurin and mammalian target of rapamycin inhibitors treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Mixed Lymphocyte Reaction Assay to Evaluate Immune Tolerance before Kidney Transplantation with an Immunosuppression-Free Protocol following Hematopoietic Stem Cell Transplantation from the Same Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of mammalian target of rapamycin inhibition on T helper type 17 and regulatory T cell differentiation in vitro and in vivo in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. revvity.com [revvity.com]
- 9. marinbio.com [marinbio.com]
- 10. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits release of tumor necrosis factor-alpha from human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deep phenotyping of T cell populations under long‐term treatment of tacrolimus and rapamycin in patients receiving renal transplantations by mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of mammalian target of rapamycin inhibition on T helper type 17 and regulatory T cell differentiation in vitro and in vivo in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of early tacrolimus conversion to sirolimus after kidney transplantation: Long-term results of a prospective randomized study - Indian Journal of Nephrology [indianjnephrol.org]
- 16. Low-Dose Rapamycin Treatment Increases the Ability of Human Regulatory T Cells to Inhibit Transplant Arteriosclerosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Rapamycin's Lifespan Extension Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rapamycin (B549165), an inhibitor of the mechanistic target of rapamycin (mTOR), stands as one of the most robust and reproducible pharmacological interventions for extending lifespan in various model organisms, particularly in mammals.[1][2][3][4][5] Its effects, primarily mediated through the inhibition of the mTORC1 signaling pathway, have been consistently demonstrated in numerous studies.[6][7][8][9][10] Notably, the National Institute on Aging's Interventions Testing Program (ITP) has repeatedly confirmed the lifespan-extending effects of rapamycin across multiple independent laboratories using genetically heterogeneous mice, underscoring its reliability.[1][11][12]
This guide provides a comparative analysis of key studies on rapamycin's effects on lifespan, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway to aid researchers in this field.
Quantitative Comparison of Lifespan Extension Studies
The following table summarizes the quantitative data from pivotal studies on rapamycin's effect on lifespan in mice. This allows for a direct comparison of the magnitude of lifespan extension under different experimental conditions.
| Study (Reference) | Model Organism (Strain) | Sex | Rapamycin Dosage | Treatment Starting Age | Median Lifespan Extension (%) | Maximal Lifespan Extension (%) |
| Harrison et al., 2009[1][11] | Genetically heterogeneous (UM-HET3) | Male | 14 ppm in diet | 600 days | 9 | 9 |
| Female | 14 ppm in diet | 600 days | 14 | 14 | ||
| Miller et al., 2014[13] | Genetically heterogeneous (UM-HET3) | Male | 4.7 ppm in diet | 9 months | Not significant | Not significant |
| Male | 14.1 ppm in diet | 9 months | 13 | 8 | ||
| Male | 42 ppm in diet | 9 months | 23 | 8 | ||
| Female | 4.7 ppm in diet | 9 months | 15 | 11 | ||
| Female | 14.1 ppm in diet | 9 months | 20 | 11 | ||
| Female | 42 ppm in diet | 9 months | 26 | 11 | ||
| Bitto et al., 2016[14][15] | C57BL/6J | Male | 8 mg/kg IP, 3x/week for 3 months | 20 months | 16 (overall) | - |
| Female | 8 mg/kg IP, 3x/week for 3 months | 20 months | 16 (overall) | - |
Note: Lifespan extension percentages are calculated based on the control groups in the respective studies. "ppm" refers to parts per million in the diet. "IP" refers to intraperitoneal injection.
Key Signaling Pathway: mTOR Inhibition by Rapamycin
Rapamycin's primary mechanism of action involves the inhibition of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[6][7][8] Rapamycin, in complex with FKBP12, directly binds to and inhibits mTOR Complex 1 (mTORC1).[6] This inhibition leads to downstream effects such as reduced protein synthesis and increased autophagy, processes linked to longevity. While acute rapamycin treatment primarily targets mTORC1, chronic administration can also lead to the disruption of mTOR Complex 2 (mTORC2), which may contribute to some of the metabolic side effects observed.[2][10]
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Protocols
Methodological consistency is crucial for the reproducibility of lifespan studies. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Lifespan and Survival Analysis
This protocol is fundamental for assessing the effect of rapamycin on longevity.[9]
-
Animal Model: Genetically heterogeneous mice (e.g., UM-HET3) are often used to avoid strain-specific effects on disease and lifespan.[1]
-
Housing: Mice are housed under specific pathogen-free conditions with controlled temperature, humidity, and light-dark cycles.
-
Diet and Rapamycin Administration:
-
Control and experimental diets are matched for nutritional composition.
-
Rapamycin is microencapsulated and mixed into the food pellets at the desired concentration (e.g., 14 ppm). This method (eRapa) protects the drug from degradation.
-
-
Cohort Monitoring:
-
Mice are monitored daily for health status.
-
Body weight is typically recorded at regular intervals.
-
-
Endpoint Determination:
-
The primary endpoint is the date of natural death.
-
Moribund animals (e.g., showing significant weight loss, inability to access food/water, or large tumors) are euthanized, and the date of euthanasia is recorded as the date of death.
-
-
Data Analysis:
-
Survival curves are generated using the Kaplan-Meier method.
-
Statistical significance between the control and rapamycin-treated groups is determined using the log-rank test.
-
Protocol 2: Western Blot for mTORC1 Signaling
This protocol assesses the biochemical efficacy of rapamycin by measuring the phosphorylation of a key downstream target of mTORC1, the ribosomal protein S6 (S6K).[9]
-
Tissue Collection:
-
Mice are euthanized, and tissues of interest (e.g., liver, muscle) are rapidly dissected.
-
Tissues are immediately snap-frozen in liquid nitrogen and stored at -80°C.
-
-
Protein Extraction:
-
Frozen tissue is homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated S6 ribosomal protein (p-S6) and total S6 ribosomal protein.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
The signal is detected using a chemiluminescent substrate.
-
The band intensities are quantified, and the ratio of p-S6 to total S6 is calculated to determine the level of mTORC1 activity.
-
Experimental Workflow Comparison
The timing and duration of rapamycin administration are critical variables that have been explored in various studies. The following diagram illustrates two common experimental workflows.
Caption: Comparison of chronic versus transient rapamycin treatment workflows.
Conclusion
The lifespan-extending effects of rapamycin are well-documented and reproducible, particularly in mouse models. However, the magnitude of this effect is influenced by several factors, including dosage, sex, and the timing and duration of treatment. While rapamycin consistently extends lifespan, its impact on the broader aging process is still an area of active investigation, with some evidence suggesting its primary benefit may be in delaying age-related pathologies such as cancer.[12][16][17][18] The standardized protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers working to further elucidate the mechanisms of rapamycin and its potential for translation to human aging.
References
- 1. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 3. Rapamycin for longevity: opinion article - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapamycin, the only drug that consistently demonstrated to increase mammalian longevity. An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 16. Rapamycin extends murine lifespan but has limited effects on aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapamycin makes mice live longer, but hardly slows down the aging process [nachrichten.idw-online.de]
- 18. miragenews.com [miragenews.com]
Safety Operating Guide
Gplglaggwgerdgs proper disposal procedures
Unidentified Substance: "Gplglaggwgerdgs"
Providing specific disposal and safety procedures for the substance "this compound" is not possible as it does not correspond to a recognized chemical or biological entity in available databases.
To ensure the safety of all personnel and maintain environmental compliance, it is imperative to have accurate identification of any substance before handling or disposal. Safety Data Sheets (SDS) are the primary source for this critical information, providing specific instructions on handling, storage, personal protective equipment (PPE), and disposal.
Without a valid substance name, any provided guidance would be generic and potentially hazardous.
General Principles of Laboratory Waste Disposal
For researchers, scientists, and drug development professionals, adherence to established waste disposal protocols is a cornerstone of laboratory safety. The following information outlines the fundamental, universally applicable procedures for managing laboratory waste once a substance has been correctly identified and its properties are understood through its Safety Data Sheet (SDS).
Waste Identification and Segregation
The first and most critical step is the proper identification and segregation of waste at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.[1]
Key Segregation Categories:
-
Halogenated vs. Non-Halogenated Solvents: Halogenated solvents (e.g., chloroform, dichloromethane) must be collected separately from non-halogenated solvents (e.g., acetone, ethanol, hexane).[2]
-
Acids and Bases: These should never be mixed directly with other chemical waste types and must be stored separately.[1] Neutralization may be required before disposal.[3]
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, designated containers.
-
Sharps and Glassware: Needles, blades, and broken glass must be placed in designated, puncture-resistant sharps containers.[3] Uncontaminated glass can be disposed of in a separate container for clean glass.[3]
-
Biological Waste: Any materials containing biological agents must be autoclaved or chemically decontaminated before being disposed of in specially labeled containers.[3]
Container Management and Labeling
Proper container selection and labeling are mandated by regulatory bodies to ensure safety and proper handling.
-
Compatibility: Waste containers must be made of a material compatible with the chemicals they hold (e.g., glass for solvents, plastic for aqueous waste).[1][4]
-
Condition: Containers must be in good condition, with no leaks, cracks, or rust.[4]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), associated hazards, and the date accumulation began.[1][4][5]
-
Closure: Containers must be kept securely closed except when waste is being added.[1][4]
Storage and Accumulation
Designated satellite accumulation areas are used for the short-term storage of hazardous waste.
-
Location: Store waste near the point of generation in a well-ventilated and secure area.[1][5]
-
Secondary Containment: Use secondary containment trays to catch potential leaks or spills.[1]
-
Segregation: In storage, continue to segregate incompatible waste types to prevent accidental mixing.[4][5]
Disposal and Pickup
Final disposal of hazardous waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) department.[2]
-
Scheduling: Arrange for waste pickup with your EHS office, providing a detailed inventory of the waste to be collected.[1]
-
Prohibited Practices:
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for laboratory waste management.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Gplglaggwgerdgs
Disclaimer: The substance "Gplglaggwgerdgs" is not a recognized chemical entity based on available scientific and safety databases. The following information is a template designed to provide a framework for handling a hypothetical hazardous substance, adhering to best practices in laboratory safety. All researchers must consult the specific Safety Data Sheet (SDS) for any chemical they handle.
This guide provides essential, immediate safety and logistical information for the handling, use, and disposal of a hypothetical hazardous substance, "this compound." It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the final line of defense against chemical exposure.[1] The level of PPE required depends on the specific hazards of the substance being handled. For a substance with unknown properties like "this compound," a conservative approach is warranted.
Recommended PPE for Handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield.[1][2] | To protect against potential splashes or aerosols that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption of the substance.[1] Ensure gloves are selected based on the specific chemical resistance required. |
| Body Protection | A lab coat or chemically resistant apron.[3] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If aerosolization is likely, a respirator may be necessary.[1] | To prevent inhalation of potentially harmful vapors, dust, or mists. |
Operational Plans: Handling and Storage
Handling:
-
Always handle "this compound" in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Ensure all containers are clearly labeled.
Storage:
-
Store "this compound" in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed when not in use.[5]
-
Store away from incompatible materials (a proper chemical inventory and segregation plan is required).
Disposal Plan
All waste containing "this compound" must be treated as hazardous waste.
Disposal Procedures:
-
Segregation: Do not mix "this compound" waste with other waste streams.
-
Containment: Collect all liquid and solid waste in designated, clearly labeled, and leak-proof containers.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[6] Do not pour any amount of "this compound" down the drain.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert personnel in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small, manageable spills, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for hazardous waste disposal.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek medical attention.
-
Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate a general experimental workflow and a decision-making process for selecting appropriate PPE when handling a hazardous substance.
Caption: A generalized workflow for experiments involving hazardous substances.
Caption: A decision tree for selecting appropriate eye and respiratory protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
